1-Bromo-3-(bromomethyl)-2-methylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLACHXVYBTTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627485 | |
| Record name | 1-Bromo-3-(bromomethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112299-62-4 | |
| Record name | 1-Bromo-3-(bromomethyl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-(bromomethyl)-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: 1-Bromo-3-(bromomethyl)-2-methylbenzene
CAS Number: 112299-62-4
For inquiries and research use, this document provides a comprehensive technical overview of 1-Bromo-3-(bromomethyl)-2-methylbenzene, tailored for researchers, scientists, and professionals in drug development and organic synthesis.
Executive Summary
This compound is a bifunctional aromatic hydrocarbon featuring two distinct carbon-bromine bonds.[1][2] This structural arrangement confers a valuable "orthogonal reactivity," where the benzylic bromide and the aryl bromide can be selectively functionalized through different reaction pathways. The primary reactive site for nucleophilic substitution is the benzylic C(sp³)-Br bond, while the less reactive aryl C(sp²)-Br bond is amenable to metal-catalyzed cross-coupling reactions.[1] This dual reactivity makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of pharmaceutical intermediates and novel organic materials.
Chemical and Physical Properties
| Property | Value | Citation(s) |
| CAS Number | 112299-62-4 | [3][4][5] |
| Molecular Formula | C₈H₈Br₂ | [2][4][5] |
| Molecular Weight | 263.96 g/mol | [2][5] |
| MDL Number | MFCD11847532 | [2][5] |
| Appearance | Powder or liquid | [4] |
| Purity | ≥95% | [6] |
| Storage Temperature | 2-8°C, Inert atmosphere | [5] |
Synthesis: Wohl-Ziegler Bromination
The primary route for the synthesis of this compound is the selective free-radical bromination of the benzylic methyl group of a suitable precursor, 3-bromo-2-methyltoluene. This transformation is most effectively achieved via the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[7][8][9]
Experimental Protocol: Synthesis via Wohl-Ziegler Bromination
This protocol is adapted from established procedures for the benzylic bromination of substituted toluenes.[1][2]
Materials:
-
3-Bromo-2-methyltoluene (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 equivalents, catalytic amount)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (Anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-methyltoluene (1 eq.) in anhydrous carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) and a catalytic quantity of AIBN to the solution.
-
Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄). The reaction can be initiated by light and is monitored for the consumption of the starting material by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2] The reaction is complete when the denser NBS is fully converted to the less dense succinimide, which floats on the solvent surface.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide by-product.
-
Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[2] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The utility of this compound in organic synthesis stems from the differential reactivity of its two C-Br bonds.
Nucleophilic Substitution at the Benzylic Position
The benzylic bromide is highly susceptible to nucleophilic attack, proceeding primarily via an Sₙ2 mechanism with strong nucleophiles.[10] This allows for the facile introduction of a wide range of functional groups.
-
Synthesis of Benzylamines: Reaction with primary or secondary amines yields substituted benzylamines, which are common motifs in biologically active molecules.[7]
-
Synthesis of Benzyl Ethers and Thioethers: Treatment with alcohols, phenols, or thiols under basic conditions produces the corresponding ethers and thioethers.[7]
-
Synthesis of Nitriles: Reaction with cyanide salts, such as potassium cyanide (KCN), yields the corresponding benzyl nitrile.[10]
Palladium-Catalyzed Cross-Coupling at the Aryl Position
The aryl bromide is significantly less reactive towards nucleophiles but serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][11][12] This enables the formation of C-C bonds, creating complex biaryl structures.[11][13]
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon), combine this compound (1 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2 eq.).[11]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene and an aqueous solution.[11]
-
Reaction Execution: Heat the mixture (e.g., to 90°C) and stir for 12-24 hours, monitoring by TLC or GC-MS.[11]
-
Work-up and Purification: After cooling, the product is extracted with an organic solvent, washed, dried, and purified, typically by column chromatography.
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic route to this compound.
Differential Reactivity Workflow
Caption: Selective functionalization pathways for the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 112299-62-4 [chemicalbook.com]
- 4. This compound, CasNo.112299-62-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 5. 112299-62-4|this compound|BLD Pharm [bldpharm.com]
- 6. aobchem.com [aobchem.com]
- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nobelprize.org [nobelprize.org]
An In-depth Analysis of the Molecular Weight of 1-Bromo-3-(bromomethyl)-2-methylbenzene
This document provides a detailed breakdown of the molecular weight for the chemical compound 1-Bromo-3-(bromomethyl)-2-methylbenzene, intended for researchers, scientists, and professionals in drug development.
Compound Identification
Systematic Name: this compound Molecular Formula: C₈H₈Br₂[1]
Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula C₈H₈Br₂ indicates that the molecule is composed of 8 carbon atoms, 8 hydrogen atoms, and 2 bromine atoms.
The calculation is based on the standard atomic weights of each element:
The molecular weight is calculated as follows:
(Number of Carbon Atoms × Atomic Weight of Carbon) + (Number of Hydrogen Atoms × Atomic Weight of Hydrogen) + (Number of Bromine Atoms × Atomic Weight of Bromine)
(8 × 12.011) + (8 × 1.008) + (2 × 79.904) = 96.088 + 8.064 + 159.808 = 263.96 g/mol
Quantitative Data Summary
For clarity and ease of comparison, the quantitative data used in the molecular weight calculation is summarized in the tables below.
Table 1: Atomic Weight of Constituent Elements
| Element | Symbol | Atomic Weight (amu) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Bromine | Br | 79.904 |
Table 2: Molecular Weight Calculation
| Constituent Element | Number of Atoms | Atomic Weight (amu) | Total Weight (amu) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 8 | 1.008 | 8.064 |
| Bromine (Br) | 2 | 79.904 | 159.808 |
| Total Molecular Weight | 263.96 |
The determined molecular weight of this compound is 263.96 g/mol .[1][11][12][13]
Note on Experimental Protocols and Visualizations: The calculation of a compound's molecular weight is a theoretical determination based on its molecular formula and the standard atomic weights of its elements. As such, experimental protocols for determination and visualizations of signaling pathways or experimental workflows are not applicable to this specific topic.
References
- 1. This compound | 112299-62-4 [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. byjus.com [byjus.com]
- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. Bromine - Wikipedia [en.wikipedia.org]
- 9. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 11. This compound - CAS:112299-62-4 - Sunway Pharm Ltd [3wpharm.com]
- 12. 4-Bromo-1-(bromomethyl)-2-methylbenzene | C8H8Br2 | CID 22569018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 75366-10-8|1-Bromo-2-(bromomethyl)-3-methylbenzene|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 1-Bromo-3-(bromomethyl)-2-methylbenzene: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-(bromomethyl)-2-methylbenzene is a halogenated aromatic hydrocarbon with significant potential as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide and a differently positioned aromatic bromide, allows for selective and sequential functionalization, making it an attractive scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its utility for professionals in drug discovery and development.
Chemical Structure and Properties
This compound, with the chemical formula C₈H₈Br₂, is a disubstituted toluene derivative. The core structure consists of a benzene ring substituted with a bromine atom, a bromomethyl group, and a methyl group at positions 1, 3, and 2, respectively.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| CAS Number | 112299-62-4 | [1] |
| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | Inferred from similar compounds |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); Insoluble in water | Inferred from similar compounds |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Peaks and Characteristics |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), Benzylic protons (singlet, ~4.5 ppm), Methyl protons (singlet, ~2.4 ppm) |
| ¹³C NMR | Aromatic carbons (~120-140 ppm), Benzylic carbon (~30-35 ppm), Methyl carbon (~15-20 ppm) |
| IR (Infrared) | C-H stretching (aromatic, ~3000-3100 cm⁻¹), C-H stretching (aliphatic, ~2850-3000 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹), C-Br stretching (~500-600 cm⁻¹) |
| Mass Spec (MS) | Molecular ion peak (M⁺) with characteristic isotopic pattern for two bromine atoms. |
Synthesis of this compound
A plausible and efficient synthetic route to this compound is through the free-radical bromination of the benzylic methyl group of 1-bromo-2,3-dimethylbenzene. This reaction, a variation of the Wohl-Ziegler bromination, typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.
Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Benzylic Bromination of 1-bromo-2,3-dimethylbenzene
This protocol is adapted from established procedures for the benzylic bromination of similar substituted toluenes.[2][3]
Materials:
-
1-bromo-2,3-dimethylbenzene
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-2,3-dimethylbenzene (1.0 equivalent) in carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction can be initiated or accelerated by irradiation with a UV lamp or a high-intensity incandescent light bulb.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), and brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
-
Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the differential reactivity of its two bromine substituents. The benzylic bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions, while the aromatic bromide is amenable to various transition-metal-catalyzed cross-coupling reactions. This orthogonality allows for a stepwise and controlled elaboration of the molecule.
Figure 2: Differential reactivity and sequential functionalization possibilities.
Nucleophilic Substitution at the Benzylic Position
The benzylic bromide can readily react with a wide range of nucleophiles, including:
-
Amines: to form substituted benzylamines, a common motif in many biologically active compounds.[4]
-
Alcohols and Phenols: to generate benzyl ethers.
-
Thiols: to produce benzyl thioethers.
-
Cyanide: to introduce a cyanomethyl group, which can be further elaborated.
-
Azide: to form benzyl azides, precursors to benzylamines via reduction or for use in "click" chemistry.
Cross-Coupling Reactions at the Aromatic Position
The aromatic C-Br bond can participate in various palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: with boronic acids or esters to form C-C bonds.
-
Heck Coupling: with alkenes.
-
Buchwald-Hartwig Amination: with amines to form C-N bonds.
-
Sonogashira Coupling: with terminal alkynes to form C-C bonds.
This differential reactivity makes this compound a valuable building block for creating diverse molecular libraries for high-throughput screening in drug discovery programs.[4]
Applications in Drug Discovery and Development
While specific examples of marketed drugs containing the this compound moiety are not readily found in the public domain, its structural features and reactivity profile suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. The ability to introduce diverse functionalities at two distinct positions on the scaffold allows for the systematic exploration of structure-activity relationships (SAR).
The introduction of bromine into a drug candidate can also favorably modulate its pharmacokinetic and pharmacodynamic properties.[4] For instance, the increased lipophilicity can enhance membrane permeability, and the bromine atom can act as a bioisostere for other groups or participate in halogen bonding, potentially improving target affinity.
Safety and Handling
This compound is expected to be a hazardous chemical. As a brominated organic compound and a potential lachrymator, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its key structural feature of having two differentially reactive bromine atoms allows for selective and sequential chemical transformations. This characteristic makes it a valuable tool for medicinal chemists and drug development professionals in the design and synthesis of novel small molecules with potential therapeutic applications. The synthetic protocol outlined in this guide, based on the well-established benzylic bromination of the corresponding dimethyl precursor, provides a reliable method for its preparation. Further exploration of the reactivity and application of this compound is warranted to fully realize its potential in the advancement of chemical and pharmaceutical research.
References
An In-depth Technical Guide to the Synthesis of 1-Bromo-3-(bromomethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 1-bromo-3-(bromomethyl)-2-methylbenzene, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. This document outlines the primary synthetic strategies, detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound possesses two reactive bromine moieties with distinct chemical reactivities. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an excellent precursor for introducing a variety of functional groups. The aryl bromide can participate in a range of cross-coupling reactions, allowing for the construction of complex molecular architectures. This dual functionality makes it a versatile intermediate for the synthesis of targeted therapeutic agents and other advanced organic materials.
Synthetic Routes
The most plausible and efficient synthesis of this compound is a two-step process commencing from the readily accessible precursor, 3-bromo-2-methylaniline. The overall synthetic pathway involves the deamination of 3-bromo-2-methylaniline to form 3-bromo-2-methyltoluene, followed by the selective free-radical bromination of the benzylic methyl group.
Overall Synthesis Pathway
Caption: Two-step synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of the precursor and the final product.
Synthesis of 3-Bromo-2-methyltoluene (Precursor)
The synthesis of 3-bromo-2-methyltoluene is achieved through the deamination of 3-bromo-2-methylaniline. This process involves the formation of a diazonium salt, which is subsequently reduced to replace the amino group with a hydrogen atom.
3.1.1. Synthesis of 3-Bromo-2-methylaniline
While 3-bromo-2-methylaniline is commercially available, it can also be synthesized from 1-bromo-2-methyl-3-nitrobenzene via reduction.
-
Reaction: Reduction of a nitro group to an amine.
-
Reagents: 1-bromo-2-methyl-3-nitrobenzene, Stannous dichloride hydrate (SnCl2·2H2O), Ethanol.[1]
-
Procedure:
-
Dissolve 1-bromo-2-methyl-3-nitrobenzene (1.0 eq) and stannous dichloride hydrate (5.0 eq) in ethanol.[1]
-
Stir the reaction mixture at 80°C for 3 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol by rotary evaporation.
-
Adjust the pH of the residue to approximately 8 with a saturated aqueous solution of sodium bicarbonate.[1]
-
Filter the mixture through celite and wash the filter cake with ethyl acetate.
-
Combine the filtrates and extract with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-2-methylaniline.[1]
-
3.1.2. Deamination of 3-Bromo-2-methylaniline
This protocol is adapted from general procedures for the deamination of aromatic amines.
-
Reaction: Diazotization of the amino group followed by reduction.
-
Reagents: 3-bromo-2-methylaniline, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Hypophosphorous acid (H₃PO₂).
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-bromo-2-methylaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature between 0 and 5°C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.
-
In a separate beaker, cool a solution of hypophosphorous acid (50% aqueous solution, 5-10 eq) in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred hypophosphorous acid. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour and then allow it to warm to room temperature overnight.
-
Extract the reaction mixture with diethyl ether (3x).
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-bromo-2-methyltoluene.
-
Synthesis of this compound
This step involves the selective free-radical bromination of the benzylic methyl group of 3-bromo-2-methyltoluene using N-bromosuccinimide (NBS) and a radical initiator.
-
Reaction: Benzylic Bromination (Wohl-Ziegler Reaction).
-
Reagents: 3-bromo-2-methyltoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide, Carbon tetrachloride (CCl₄).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-bromo-2-methyltoluene (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) using a heating mantle. The reaction can be initiated and accelerated by irradiation with a UV lamp or a standard 100W light bulb.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture through a Büchner funnel to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexanes) or by flash column chromatography on silica gel (eluent: hexanes/dichloromethane gradient) to yield this compound.
-
Data Presentation
Quantitative data for the synthesis of this compound and its immediate precursor is not extensively reported in the literature. The following tables provide data for analogous reactions to serve as a reference.
Table 1: Synthesis of 3-Bromo-2-methylaniline (Analogous Reaction)
| Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2-methyl-3-nitrobenzene | SnCl₂·2H₂O | Ethanol | 80 | 3 | 95 | [1] |
| 1-Bromo-2-methyl-3-nitrobenzene | Fe, NH₄Cl | EtOH/H₂O | 4 | 70 | 94 | [1] |
Table 2: Benzylic Bromination of Substituted Toluenes (Analogous Reactions)
| Starting Material | Reagents | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS (2.0 eq) | AIBN (0.04 eq) | o-dichlorobenzene | 80 | 8 | 92 | A study on benzylic brominations. |
| Substituted Toluene | NBS (1.0 eq) | Benzoyl Peroxide (cat.) | CCl₄ | Reflux | 4 | 100 (crude) | Patent Reference: WO2016023832 |
| Substituted Toluene | NBS (1.0 eq) | AIBN (0.1 eq) | CCl₄ | Reflux | 12 | 42 | Patent Reference: WO2016014463 |
Visualization of Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Characterization Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ 7.40-7.10 (m, 3H, Ar-H): A complex multiplet corresponding to the three protons on the aromatic ring.
-
δ 4.55 (s, 2H, CH₂Br): A singlet for the two protons of the bromomethyl group. The downfield shift is due to the deshielding effect of the adjacent bromine atom.
-
δ 2.40 (s, 3H, Ar-CH₃): A singlet for the three protons of the methyl group attached to the aromatic ring.
¹³C NMR (100 MHz, CDCl₃):
-
δ 138-125 (Ar-C): Multiple signals corresponding to the six carbons of the benzene ring.
-
δ 32.0 (CH₂Br): The signal for the carbon of the bromomethyl group.
-
δ 20.0 (Ar-CH₃): The signal for the carbon of the methyl group.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving the deamination of 3-bromo-2-methylaniline followed by the well-established Wohl-Ziegler benzylic bromination. The protocols outlined in this guide, based on established chemical principles and analogous transformations, provide a solid foundation for the successful laboratory preparation of this versatile synthetic intermediate. Researchers and drug development professionals can utilize this guide to access this key building block for the advancement of their scientific endeavors.
References
An In-Depth Technical Guide to the IUPAC Nomenclature of 1-Bromo-3-(bromomethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Systematic nomenclature is the bedrock of chemical communication, ensuring that a given name corresponds to a single, unambiguous molecular structure. This guide provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions as applied to the polysubstituted aromatic compound commonly referred to as 1-Bromo-3-(bromomethyl)-2-methylbenzene. We will deconstruct the naming process, justify the application of priority rules, and affirm the correct and authoritative IUPAC name for this structure. Furthermore, this document will cover key chemical identifiers, the compound's structural significance in synthetic chemistry, and a representative synthetic protocol.
Introduction: The Imperative for Precision in Chemical Naming
In the fields of medicinal chemistry and materials science, the precise structure of a molecule dictates its function. Ambiguity in nomenclature can lead to costly errors in synthesis, misinterpretation of biological data, and invalidation of research. Polysubstituted benzene derivatives, in particular, present a challenge where a systematic approach is essential.[1][2] This guide addresses the specific case of the benzene ring functionalized with three distinct groups: a bromo group (-Br), a bromomethyl group (-CH₂Br), and a methyl group (-CH₃). Our objective is to logically derive its definitive IUPAC name by applying the core principles of chemical nomenclature.
Structural Analysis and Application of IUPAC Rules
The foundation of naming any polysubstituted benzene is a step-by-step application of IUPAC rules designed to handle increasing complexity.[3]
Step 1: Identify the Parent Hydride The core structure is a benzene ring (C₆H₆).
Step 2: Identify the Substituents The benzene ring is substituted with three groups:
-
-Br: Bromo
-
-CH₂Br: Bromomethyl
-
-CH₃: Methyl
Step 3: Determine the Lowest Possible Locants The primary rule for numbering substituents on a benzene ring is the "lowest locant rule."[3][4] We must assign numbers (locants) to the carbon atoms of the ring in a way that gives the lowest possible numbering sequence for the substituents. Let's analyze the possible numbering schemes:
| Scheme | Starting Group (C1) | Numbering Direction | Locant Set | Rationale for Consideration |
| A | Bromo (-Br) | Clockwise | 1, 2, 3 | Starts with the alphabetically first group. |
| B | Bromomethyl (-CH₂Br) | Clockwise | 1, 2, 3 | Explores an alternative starting point. |
| C | Methyl (-CH₃) | Counter-Clockwise | 1, 2, 6 | Explores the third starting point. |
Comparing the locant sets (1,2,3), (1,2,3), and (1,2,6), we find that the set (1,2,6) is higher and is therefore discarded. We are left with two schemes, A and B, that both yield the lowest possible locant set: (1,2,3).
Step 4: Apply Alphabetical Order as a Tie-Breaker When two or more numbering schemes produce the same lowest locant set, IUPAC rules state that the group cited first in the name (alphabetical order) should be assigned the lowest number within that set.[4]
The alphabetical order of our substituents is:
-
B romo
-
B romom ethyl
-
M ethyl
Since "Bromo" comes before "Bromomethyl," it is given priority for the lowest locant. In the tied set of (1,2,3), the "Bromo" group must be assigned to position 1. This validates Scheme A .
Step 5: Assemble the Final IUPAC Name Based on the validated numbering scheme (Scheme A), we can now assemble the final name by listing the substituents alphabetically, each preceded by its locant number.
-
1-Bromo
-
3-(bromomethyl)
-
2-methyl
-
Parent: benzene
Combining these gives the definitive IUPAC name: This compound .
The logical workflow for this determination is illustrated below.
Caption: Logical workflow for deriving the IUPAC name of a polysubstituted benzene.
Chemical Identifiers and Properties
For unambiguous identification in databases and regulatory filings, several identifiers are used.
| Identifier | Value | Source |
| IUPAC Name | This compound | IUPAC Convention |
| CAS Number | 112299-62-4 | Chemical Abstracts Service[5] |
| Molecular Formula | C₈H₈Br₂ | N/A |
| Molecular Weight | 263.96 g/mol | N/A[5] |
| PubChem CID | 22672648 | PubChem Database[6] |
| SMILES | CC1=C(C=C(C=C1)CBr)Br | Simplified Molecular-Input Line-Entry System |
| InChIKey | ULVQFRPRLAQJTH-UHFFFAOYSA-N | IUPAC International Chemical Identifier |
Significance in Synthetic Chemistry
This molecule is a valuable building block in organic synthesis due to its distinct reactive sites.
-
Benzylic Bromide (-CH₂Br): The bromomethyl group is a highly reactive benzylic halide.[7][8] The C-Br bond is activated by the adjacent benzene ring, which can stabilize the transition state of both Sₙ1 and Sₙ2 reactions. This makes it an excellent electrophile for introducing the 3-bromo-2-methylbenzyl moiety via nucleophilic substitution with a wide range of nucleophiles (e.g., alcohols, amines, carbanions).[8][9]
-
Aryl Bromide (-Br): The bromine atom directly attached to the aromatic ring is comparatively less reactive towards nucleophilic substitution but is a prime functional group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of carbon-carbon or carbon-heteroatom bonds at this position, enabling the construction of more complex molecular architectures.
The orthogonal reactivity of these two C-Br bonds allows for selective, stepwise functionalization, a highly desirable trait in multi-step synthesis projects for drug discovery and materials science.
Representative Synthetic Protocol: Benzylic Bromination
The target compound is typically synthesized from its methyl precursor, 1-bromo-2,3-dimethylbenzene, via a selective free-radical bromination of one of the benzylic methyl groups. The Wohl-Ziegler reaction is a standard method for this transformation.
Reaction: 1-Bromo-2,3-dimethylbenzene → this compound
Methodology: Wohl-Ziegler Bromination
Caption: Standard experimental workflow for the synthesis of the title compound.
Detailed Steps:
-
Flask Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-bromo-2,3-dimethylbenzene (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Initiation and Reaction: Heat the mixture to reflux. Irradiate the flask with a broad-spectrum light source to facilitate the homolytic cleavage of the initiator and promote the free-radical chain reaction.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material.
-
Aqueous Workup: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct, being insoluble, is removed by filtration. The filtrate is transferred to a separatory funnel and washed sequentially with aqueous sodium thiosulfate (to quench any remaining bromine) and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield pure this compound.
Conclusion
Through a systematic application of IUPAC nomenclature rules, we have unequivocally established This compound as the correct and authoritative name for the specified chemical structure. The derivation relies on the foundational principles of assigning the lowest possible locants to substituents, followed by the use of alphabetical ordering as a tie-breaker. Understanding this rigorous process is crucial for clear communication in scientific research and development. The compound's bifunctional nature, featuring both a reactive benzylic bromide and a versatile aryl bromide, makes it a strategic intermediate for the synthesis of complex molecular targets.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. scribd.com [scribd.com]
- 3. byjus.com [byjus.com]
- 4. ochem.weebly.com [ochem.weebly.com]
- 5. This compound | 112299-62-4 [chemicalbook.com]
- 6. This compound | C8H8Br2 | CID 22672648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. innospk.com [innospk.com]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. chemimpex.com [chemimpex.com]
Technical Guide: Physicochemical Properties and Synthetic Insights into 1-Bromo-3-(bromomethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of 1-Bromo-3-(bromomethyl)-2-methylbenzene, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of explicit experimental data in peer-reviewed literature, this document compiles information from chemical supplier databases and provides inferred properties based on analogous structures. Detailed experimental protocols for the synthesis of a structurally similar compound are presented to offer a practical starting point for laboratory preparation. Furthermore, this guide includes essential logical diagrams to illustrate synthetic and analytical workflows, adhering to best practices for data presentation and visualization for a scientific audience.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂ | ChemicalBook[1] |
| Molecular Weight | 263.96 g/mol | ChemicalBook[1] |
| CAS Number | 112299-62-4 | ChemicalBook[1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Solubility | Insoluble in water; soluble in common organic solvents. | General principle for aryl halides |
Spectroscopic Data
Characterization of this compound would rely on standard spectroscopic techniques. While a comprehensive dataset for this specific isomer is not publicly available, data for related isomers can provide expected spectral regions.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (CH₂Br) around 4.5 ppm, a singlet for the methyl protons (CH₃) around 2.4 ppm, and a complex multiplet pattern in the aromatic region (7.0-7.6 ppm) corresponding to the three protons on the benzene ring.
-
¹³C NMR: The carbon NMR would display distinct signals for the benzylic carbon, the methyl carbon, the four substituted aromatic carbons, and the two unsubstituted aromatic carbons.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and the C-Br stretching frequencies.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms, with the molecular ion peak (M+) and fragment ions corresponding to the loss of bromine and other fragments.
Experimental Protocols: A Synthetic Approach
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a reliable two-step synthesis for the structurally similar 1-Bromo-3-(bromomethyl)-2-chlorobenzene can be adapted. This process involves a Sandmeyer reaction followed by a free-radical benzylic bromination.[2]
3.1. Step 1: Synthesis of 1-Bromo-2-methyl-3-aminobenzene (Sandmeyer Reaction Adaptation)
This step would involve the conversion of a suitable diaminotoluene derivative or a related precursor. The general principles of the Sandmeyer reaction would apply, involving diazotization of an amino group followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.
3.2. Step 2: Synthesis of this compound (Wohl-Ziegler Bromination)
This procedure details the selective radical bromination of the benzylic methyl group.
Materials and Reagents:
-
1-Bromo-2-methyl-3-aminobenzene (or appropriate precursor)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material (1-bromo-2-methyl-3-aminobenzene) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 - 1.1 equivalents) and a catalytic amount of AIBN or BPO (0.02 equivalents).
-
Heat the mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Logical and Experimental Workflows
4.1. Synthetic Pathway
The following diagram illustrates the logical progression from a hypothetical precursor to the final product.
References
Spectroscopic data for 1-Bromo-3-(bromomethyl)-2-methylbenzene
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-3-(bromomethyl)-2-methylbenzene
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. For researchers in synthetic chemistry and drug development, unequivocal structural confirmation is paramount. This document serves as a detailed predictive reference for the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic signatures of this compound, grounded in fundamental principles and comparative data from analogous structures. While experimental spectra for this specific molecule are not widely published, this guide outlines the methodologies and expected outcomes for its characterization.
Molecular Structure and Spectroscopic Implications
The structure of this compound (C₈H₈Br₂) presents a unique substitution pattern on the benzene ring that dictates its spectroscopic features. The presence of two bromine atoms, a methyl group, and a bromomethyl group leads to a dissymmetric molecule, simplifying spectral interpretation as all aromatic protons and ring carbons are chemically non-equivalent.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, we can predict the chemical shifts, splitting patterns, and integrations for the aromatic protons, the benzylic protons of the bromomethyl group, and the protons of the methyl group.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32, depending on sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit distinct signals for the three aromatic protons, the two benzylic protons, and the three methyl protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Justification |
| Aromatic H (C6-H) | 7.35 - 7.50 | Doublet (d) | 1H | This proton is ortho to the bromine atom and will experience deshielding. It is coupled to the C5-H proton. |
| Aromatic H (C4-H) | 7.20 - 7.35 | Doublet (d) | 1H | This proton is ortho to the bromomethyl group and will be deshielded. It is coupled to the C5-H proton. |
| Aromatic H (C5-H) | 7.05 - 7.20 | Triplet (t) or Doublet of Doublets (dd) | 1H | This proton is coupled to both the C4-H and C6-H protons. |
| Bromomethyl (-CH₂Br) | ~4.5 | Singlet (s) | 2H | The electronegative bromine atom strongly deshields these benzylic protons, shifting them downfield.[1] |
| Methyl (-CH₃) | ~2.4 | Singlet (s) | 3H | The methyl group attached to the aromatic ring is expected in this region. |
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];
// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Br1 [label="Br", pos="0,3!"]; C_Me [label="C", pos="-2.6,1.5!"]; H_Me1 [label="H", pos="-3.2,1.2!"]; H_Me2 [label="H", pos="-2.6,2.5!"]; H_Me3 [label="H", pos="-3.2,1.8!"]; C_CH2Br [label="C", pos="-2.6,-1.5!"]; H_CH2_1 [label="H", pos="-3.2,-1.2!"]; H_CH2_2 [label="H", pos="-3.2,-1.8!"]; Br2 [label="Br", pos="-2.6,-2.5!"]; H4 [label="H", pos="0,-2.8!"]; H5 [label="H", pos="2.6,-1.5!"]; H6 [label="H", pos="2.6,1.5!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Br1; C2 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C3 -- C_CH2Br; C_CH2Br -- H_CH2_1; C_CH2Br -- H_CH2_2; C_CH2Br -- Br2; C4 -- H4; C5 -- H5; C6 -- H6; } Molecular structure of this compound.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Processing: Fourier transform, phase, and baseline correction.
Predicted ¹³C NMR Spectrum
Due to the molecule's asymmetry, eight distinct carbon signals are expected.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| C-Br (aromatic) | 120 - 125 | The carbon atom directly bonded to bromine is shielded compared to other substituted aromatic carbons. |
| C-CH₃ (aromatic) | 135 - 140 | The carbon bearing the methyl group. |
| C-CH₂Br (aromatic) | 138 - 142 | The carbon bearing the bromomethyl group. |
| Quaternary Carbons (C1, C2, C3) | 120 - 142 | These three carbons attached to substituents will have distinct chemical shifts. |
| Aromatic CH | 125 - 135 | The three protonated aromatic carbons will appear in this region. |
| -CH₂Br | 30 - 35 | The benzylic carbon is deshielded by the adjacent bromine atom. |
| -CH₃ | 20 - 25 | The methyl carbon attached to the aromatic ring. |
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight and structural information based on the fragmentation pattern of the molecule.
Experimental Protocol for MS
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for this type of compound.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Sample Introduction: Direct infusion or via Gas Chromatography (GC-MS).
Predicted Mass Spectrum and Fragmentation
The key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br have roughly equal natural abundance).
-
Molecular Ion (M⁺): A cluster of peaks will be observed around m/z 262, 264, and 266 in an approximate 1:2:1 ratio, corresponding to [C₈H₈⁷⁹Br₂]⁺, [C₈H₈⁷⁹Br⁸¹Br]⁺, and [C₈H₈⁸¹Br₂]⁺. The nominal molecular weight is approximately 263.96 g/mol .[2]
-
Major Fragments:
-
[M-Br]⁺: Loss of a bromine atom from the bromomethyl group is highly favorable, leading to a benzylic carbocation. This will result in a strong signal around m/z 183/185 (depending on the remaining bromine isotope).
-
[M-CH₂Br]⁺: Cleavage of the bromomethyl group would give a signal around m/z 169/171.
-
[C₈H₈Br]⁺: The fragment at m/z 183/185 is expected to be a major peak.
-
[C₇H₆Br]⁺: Loss of a methyl group from the [M-Br]⁺ fragment.
-
[C₇H₇]⁺: A tropylium ion at m/z 91 is a common fragment for toluene derivatives.
-
dot digraph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [color="#4285F4"];
M [label="[C₈H₈Br₂]⁺˙\nm/z 262, 264, 266"]; M_minus_Br [label="[C₈H₈Br]⁺\nm/z 183, 185"]; M_minus_CH2Br [label="[C₇H₅Br]⁺˙\nm/z 169, 171"]; Tropylium [label="[C₇H₇]⁺\nm/z 91"];
M -> M_minus_Br [label="-•Br"]; M -> M_minus_CH2Br [label="-•CH₂Br"]; M_minus_Br -> Tropylium [label="-HBr"]; } Predicted ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy: Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol for IR
-
Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (NaCl or KBr), or in a suitable solvent (e.g., CCl₄).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added over a range of 4000-400 cm⁻¹.
Predicted IR Spectrum
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium-Weak |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong (multiple bands) |
| C-H bend (aliphatic) | 1450 - 1375 | Medium |
| C-H bend (aromatic, out-of-plane) | 900 - 675 | Strong |
| C-Br stretch | 600 - 500 | Strong |
The out-of-plane C-H bending region can be particularly informative about the substitution pattern of the aromatic ring.
Conclusion: A Unified Approach to Structural Elucidation
The definitive structure of this compound can be confidently assigned through the synergistic interpretation of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides a unique piece of the structural puzzle. The predicted data in this guide, based on established spectroscopic principles and data from analogous compounds, provides a robust framework for researchers to confirm the identity and purity of this compound.
References
An In-depth Technical Guide to the Safety and Handling of 1-Bromo-3-(bromomethyl)-2-methylbenzene
Disclaimer: Specific safety data for 1-Bromo-3-(bromomethyl)-2-methylbenzene is limited. This guide has been compiled using information from structurally related compounds and general chemical safety principles. All personnel handling this chemical should exercise extreme caution and adhere to rigorous laboratory safety practices. This document is intended for use by trained professionals in research and development.
Chemical Identification and Physical Properties
This section outlines the basic chemical identity and known physical properties of this compound and its structural analogs.
| Property | This compound | 1-Bromo-3-(bromomethyl)-5-methylbenzene | 1-Bromo-2-(bromomethyl)-3-methylbenzene | 1-Bromo-4-(bromomethyl)-2-methylbenzene |
| Synonyms | 3-Bromo-2-methylbenzyl bromide | 3-Bromo-5-methylbenzyl bromide | 2-Bromo-3-methylbenzyl bromide | 4-Bromo-2-methylbenzyl bromide |
| CAS Number | 112299-62-4[1] | 51719-69-8[2][3] | 75366-10-8[4] | 27561-51-9 |
| Molecular Formula | C₈H₈Br₂[1] | C₈H₈Br₂[3] | C₈H₈Br₂[4] | C₈H₈Br₂ |
| Molecular Weight | 263.96 g/mol [1] | 263.96 g/mol [3] | 263.96 g/mol [4] | 263.96 g/mol |
| Physical Form | Not specified | Not specified | Not specified | Solid or liquid |
| Storage Temperature | Not specified | Not specified | 2-8°C (Inert atmosphere)[4] | 2-8°C (Inert atmosphere) |
Hazard Identification and GHS Classification
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following hazard classifications are inferred from structurally similar compounds. The presence of a bromomethyl group suggests that this compound is likely a lachrymator and corrosive.
| Hazard Class | Classification | Source (Similar Compound) |
| Acute Toxicity, Oral | Category 4: Harmful if swallowed | 1-Bromo-3-(bromomethyl)-5-methylbenzene[2][3] |
| Skin Corrosion/Irritation | Category 1B/1C: Causes severe skin burns and eye damage | 1-Bromo-3-(bromomethyl)-5-methylbenzene[3], 1-Bromo-4-(bromomethyl)-2-methylbenzene |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage | 1-Bromo-3-bromomethyl-2-fluorobenzene[5] |
| Acute Toxicity, Dermal | Harmful in contact with skin | 1-Bromo-3-(bromomethyl)-5-methylbenzene[3] |
| Acute Toxicity, Inhalation | Harmful if inhaled | 1-Bromo-3-(bromomethyl)-5-methylbenzene[3] |
| Specific target organ toxicity, single exposure | May cause respiratory irritation | 1-Bromo-3-(bromomethyl)-5-methylbenzene[3] |
GHS Pictograms (Inferred):
corrosion, skull and crossbones, exclamation mark
Signal Word (Inferred): Danger[6]
Hazard Statements (Inferred):
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H314: Causes severe skin burns and eye damage.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements (Inferred):
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[7]
-
P264: Wash skin thoroughly after handling.[8]
-
P271: Use only outdoors or in a well-ventilated area.[9]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P310: Immediately call a POISON CENTER or doctor/physician.[5]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[10]
-
P405: Store locked up.[10]
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
Handling and Storage Protocol
Engineering Controls:
-
All work must be conducted in a certified chemical fume hood.[6]
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[6][11]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[6][11]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., Viton or neoprene). Nitrile gloves may be suitable for incidental contact but should be disposed of immediately upon contamination.[6]
-
Body Protection: A flame-retardant lab coat, long sleeves, and closed-toe, closed-heel shoes are required. For larger quantities, a chemical-resistant apron or suit is recommended.[6]
-
Respiratory Protection: If engineering controls are insufficient, a NIOSH/MSHA-approved respirator is necessary.[6]
Handling Procedures:
-
Don all appropriate PPE before handling the chemical.
-
Avoid direct contact with skin, eyes, and clothing.[11]
-
Do not inhale any dust, fumes, gas, mist, vapors, or spray.[6]
-
Weighing and transferring should be performed in a fume hood to minimize exposure.[6]
-
If heating is necessary, use a well-controlled heating mantle or oil bath. Avoid open flames.[6]
Storage Conditions:
-
Store in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., Argon, Nitrogen).[12]
-
Recommended storage temperature is 2-8°C.[4]
-
Store in a cool, dry, well-ventilated, and locked area away from incompatible materials such as strong oxidizing agents, bases, and moisture.[10][12]
Spill Cleanup Protocol
-
Evacuation and Ventilation: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[11]
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[11][13]
-
Collection: Using non-sparking tools, carefully collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[11][13]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[11]
-
Personal Protection: Wear appropriate PPE, including respiratory protection, throughout the entire cleanup process.[11]
Disposal Protocol
-
Waste Characterization: This material must be treated as hazardous waste.[11]
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11]
-
Container Disposal: Do not reuse empty containers. They should be disposed of as unused product in accordance with approved waste disposal practices.[11]
-
All disposal practices must comply with local, regional, and national regulations.[11]
First Aid Measures
-
General Advice: Show the safety data sheet to the doctor in attendance. Immediate medical attention is required.[5]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Immediately call a poison center or doctor.[8][14]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][6][8]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[5]
Firefighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[11] Do not use a direct water stream as it may spread the fire.[11]
-
Specific Hazards: The compound is combustible. Containers may explode when heated.[8][15] Thermal decomposition can release irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.[8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][11]
Stability and Reactivity
-
Reactivity: Halogenated organic compounds can be moderately to very reactive.[13]
-
Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).
-
Conditions to Avoid: Heat, sparks, open flames, and moisture.[8]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and hydrogen bromide.[8]
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Logical workflow for emergency response to a spill or exposure event.
References
- 1. This compound | 112299-62-4 [chemicalbook.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 1-Bromo-3-(bromomethyl)-5-methylbenzene | C8H8Br2 | CID 22324261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 75366-10-8|1-Bromo-2-(bromomethyl)-3-methylbenzene|BLD Pharm [bldpharm.com]
- 5. fishersci.nl [fishersci.nl]
- 6. benchchem.com [benchchem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 1-BROMO-3-METHYLBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. tcichemicals.com [tcichemicals.com]
- 15. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide on 1-Bromo-3-(bromomethyl)-2-methylbenzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: A Bifunctional Aromatic Building Block
1-Bromo-3-(bromomethyl)-2-methylbenzene, with the CAS Number 112299-62-4, is a disubstituted toluene derivative featuring two distinct reactive sites: a stable aryl bromide and a labile benzyl bromide.[1] This dual functionality allows for sequential and selective chemical transformations, making it a valuable intermediate for the construction of complex molecular architectures. The aryl bromide is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The benzyl bromide, being a potent electrophile, is highly susceptible to nucleophilic substitution, providing a straightforward route for the introduction of a wide range of functional groups.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and for the design of synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C8H8Br2 | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| CAS Number | 112299-62-4 | [1] |
| Appearance | Powder or liquid | |
| Purity | Typically >95% | |
| Storage | Store in a tightly closed container in a cool, dry place. |
While detailed, experimentally verified spectroscopic data for this specific compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
| Spectroscopy | Predicted Data |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), benzylic protons (-CH2Br, singlet, ~4.5 ppm), methyl protons (-CH3, singlet, ~2.4 ppm) |
| ¹³C NMR | Aromatic carbons (~120-140 ppm), benzylic carbon (~33 ppm), methyl carbon (~20 ppm) |
| IR (Infrared) | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-Br stretching |
| Mass Spec (MS) | Molecular ion peak (M+) and characteristic isotopic pattern for two bromine atoms. |
Proposed Synthetic Pathway
The synthesis of this compound can be logically achieved via a two-step process starting from 3-bromo-2-methylaniline. This pathway involves a Sandmeyer reaction to introduce the second bromine atom, followed by a selective radical bromination of the benzylic methyl group. This approach is adapted from well-documented procedures for similar halogenated toluenes.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, yet prototypical, experimental methodologies for the synthesis of this compound. These protocols are based on established chemical literature for analogous transformations and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of 1,3-Dibromo-2-methylbenzene (Sandmeyer Reaction)
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, add 3-bromo-2-methylaniline and an aqueous solution of hydrobromic acid (HBr).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
To the vigorously stirred CuBr solution, add the cold diazonium salt solution portion-wise. Expect vigorous evolution of nitrogen gas.
-
After the addition is complete, warm the reaction mixture to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1,3-dibromo-2-methylbenzene.
-
Protocol 2: Synthesis of this compound (Benzylic Bromination)
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,3-dibromo-2-methylbenzene in a non-polar solvent such as carbon tetrachloride (CCl4).
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
-
Reaction Execution:
-
Heat the mixture to reflux. The reaction can be initiated by a light source (e.g., a sunlamp) to facilitate the formation of radicals.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with an aqueous solution of sodium sulfite to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow for the synthesis and characterization of the target compound.
Applications in Drug Development
While specific biological activities or signaling pathway modulations for this compound are not yet documented in publicly available literature, its structural motifs suggest significant potential in medicinal chemistry. The presence of two distinct and selectively addressable reactive sites makes it an attractive scaffold for the synthesis of diverse compound libraries for drug discovery.
Potential Signaling Pathway Interactions
The derivatization of this compound can lead to compounds that interact with a variety of biological targets. For example, nucleophilic substitution at the benzylic position can introduce amine, ether, or thioether linkages, which are common in pharmacologically active molecules. Subsequent cross-coupling at the aryl bromide position can be used to build more complex structures that could potentially target protein kinases, G-protein coupled receptors (GPCRs), or nuclear receptors.
The following diagram illustrates a logical relationship of how this compound can be utilized in the generation of diverse chemical entities for screening against various biological targets.
Caption: Logical workflow for the application of this compound in drug discovery.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Although its specific discovery is not well-documented, its synthesis can be reliably achieved through established chemical transformations. The dual reactivity of this molecule provides a powerful tool for the construction of complex and diverse molecular structures, making it a compound of high interest for researchers and scientists in the pharmaceutical industry. Further exploration of the biological activities of its derivatives is a promising area for future research.
References
Theoretical Examination of 1-Bromo-3-(bromomethyl)-2-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and predictive overview of 1-Bromo-3-(bromomethyl)-2-methylbenzene, a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to predict its physicochemical properties, spectroscopic signatures, and reactivity. Detailed proposed experimental protocols for its synthesis and characterization are also presented to facilitate future research. This guide is intended to serve as a foundational resource for scientists interested in the synthesis, analysis, and application of this versatile chemical building block.
Introduction
This compound (C8H8Br2) is a substituted toluene derivative featuring both an aryl bromide and a benzylic bromide. This dual functionality imparts a differential reactivity that can be exploited for selective chemical transformations, making it a potentially valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The aryl bromide is amenable to metal-catalyzed cross-coupling reactions, while the more labile benzylic bromide is susceptible to nucleophilic substitution. This orthogonal reactivity allows for a stepwise and controlled functionalization of the molecule.
This whitepaper presents a theoretical analysis of this compound, offering predicted data and methodologies to guide its practical investigation.
Predicted Physicochemical and Spectroscopic Properties
While experimental data for this compound is scarce, its properties can be reliably predicted based on known data for similar compounds. The following tables summarize these predicted values.
Physicochemical Properties
| Property | Predicted Value | Source/Basis for Prediction |
| CAS Number | 112299-62-4 | ChemicalBook[1] |
| Molecular Formula | C8H8Br2 | ChemicalBook[1] |
| Molecular Weight | 263.96 g/mol | ChemicalBook[1] |
| Appearance | Likely a liquid or low-melting solid | Analogy to similar brominated toluenes |
| Boiling Point | > 250 °C at 760 mmHg | Extrapolated from related compounds like 1-bromo-3-(bromomethyl)benzene[2] |
| Melting Point | Not readily predictable | |
| Density | ~1.8 g/cm³ | Based on similar di-brominated compounds |
Predicted Spectroscopic Data
The following spectral data are predicted based on established principles of spectroscopy and by analogy to structurally related molecules.
2.2.1. Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.5 | m | 3H | Ar-H |
| ~ 4.6 | s | 2H | -CH₂Br |
| ~ 2.4 | s | 3H | Ar-CH₃ |
2.2.2. Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138-140 | Ar-C (quaternary) |
| ~ 130-135 | Ar-C (quaternary) |
| ~ 128-132 | Ar-CH |
| ~ 125-128 | Ar-CH |
| ~ 122-125 | Ar-C (quaternary) |
| ~ 30-33 | -CH₂Br |
| ~ 20-23 | Ar-CH₃ |
2.2.3. Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 2920-2980 | Medium | Aliphatic C-H stretch |
| 1580-1600 | Medium-Strong | Aromatic C=C stretch |
| 1450-1480 | Medium-Strong | Aromatic C=C stretch |
| 1200-1250 | Strong | C-H in-plane bending |
| 1000-1100 | Strong | C-Br (aryl) stretch |
| 600-700 | Strong | C-Br (alkyl) stretch |
Reactivity Analysis
The reactivity of this compound is primarily dictated by the two different carbon-bromine bonds: the benzylic C(sp³)-Br bond and the aryl C(sp²)-Br bond.
-
Benzylic Bromide: The bromomethyl group is highly reactive towards nucleophilic substitution (SN1 and SN2 reactions) due to the stability of the resulting benzylic carbocation or the accessibility of the carbon atom for backside attack.
-
Aryl Bromide: The bromine atom attached directly to the aromatic ring is significantly less reactive towards nucleophilic substitution but is an ideal site for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
This differential reactivity allows for selective functionalization. For instance, a nucleophile will preferentially react with the benzylic bromide, leaving the aryl bromide intact for a subsequent cross-coupling reaction.
Proposed Experimental Protocols
The following protocols are adapted from established procedures for the synthesis and characterization of the analogous compound, 1-Bromo-3-(bromomethyl)-2-chlorobenzene, and are proposed as a starting point for the investigation of this compound.
Proposed Synthesis of this compound
The proposed synthesis is a two-step process starting from 2,3-dimethylaniline.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-Bromo-2,3-dimethylbenzene (via Sandmeyer Reaction)
-
In a three-neck flask equipped with a mechanical stirrer and a thermometer, add 2,3-dimethylaniline and 48% hydrobromic acid.
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite in cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline mixture, maintaining the internal temperature between 0 and 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in aqueous hydrobromic acid and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution.
-
After the addition is complete, heat the reaction mixture to ensure complete decomposition of the diazonium salt.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound (via Wohl-Ziegler Bromination)
-
In a round-bottom flask equipped with a reflux condenser and a light source, dissolve 1-Bromo-2,3-dimethylbenzene in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and irradiate with the lamp.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture and filter to remove the succinimide by-product.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Characterization Protocol
References
Technical Guide to 1-Bromo-3-(bromomethyl)-2-methylbenzene for Chemical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-(bromomethyl)-2-methylbenzene is a halogenated aromatic hydrocarbon that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive benzylic bromide and an aryl bromide, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a detailed synthesis protocol, and its potential applications in the field of drug discovery and development. The presence of two distinct bromine functionalities allows for selective and sequential chemical transformations, offering a strategic advantage in the design of novel therapeutic agents.
Commercial Availability and Physicochemical Properties
This compound is commercially available from a number of chemical suppliers. The typical purity of the commercially available product is in the range of 95-97%. It is important for researchers to consult the supplier's certificate of analysis for detailed purity information and impurity profiles.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Bromo-2-methylbenzyl bromide |
| CAS Number | 112299-62-4 |
| Molecular Formula | C₈H₈Br₂ |
| Molecular Weight | 263.96 g/mol |
| Appearance | Typically a solid |
| Purity | ≥95% (as offered by various suppliers) |
Table 2: Commercial Suppliers of this compound
| Supplier | Purity |
| Amerigo Scientific | Information available upon inquiry |
| BOC Sciences | 95% |
| BLD Pharm | Information available upon inquiry |
| ChemicalBook | Multiple suppliers listed |
| Fluorochem | 97% |
| King-Org-Chemsupply | Information available upon inquiry |
Synthesis of this compound
Experimental Protocol: Benzylic Bromination of 3-Bromo-2-methyltoluene
This protocol describes a general procedure for the benzylic bromination of a substituted toluene using N-Bromosuccinimide (NBS) and a radical initiator, azobisisobutyronitrile (AIBN).[4]
Materials and Reagents:
-
3-Bromo-2-methyltoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 3-bromo-2-methyltoluene (1.0 equivalent) in carbon tetrachloride.
-
Addition of Reagents: To the solution, add N-Bromosuccinimide (1.05 - 1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be initiated by the light from a standard incandescent lamp. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution and can be removed by filtration.
-
Quenching and Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) or by recrystallization.
Applications in Drug Discovery and Development
While there is no specific mention in the scientific literature of this compound being used in the synthesis of a marketed drug, its chemical structure makes it a highly valuable building block for the synthesis of novel compounds for drug discovery programs.[5] The differential reactivity of the benzylic bromide and the aryl bromide allows for a stepwise and controlled elaboration of the molecular scaffold.
The highly reactive benzylic bromide is an excellent electrophile and is susceptible to nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile introduction of various functional groups, which is a key strategy in medicinal chemistry for exploring the structure-activity relationship (SAR) of a compound series.
The less reactive aryl bromide can subsequently be functionalized using a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions. This opens up possibilities for creating diverse libraries of compounds with a wide range of substituents on the aromatic ring.
Potential Synthetic Applications:
-
Synthesis of Substituted Benzylamines: Reaction with primary or secondary amines would yield substituted benzylamines, a common motif in many biologically active compounds.[5]
-
Formation of Ethers and Thioethers: Nucleophilic substitution with alcohols or thiols would lead to the corresponding ethers and thioethers.
-
Carbon-Carbon Bond Formation: The benzylic bromide can react with carbanions or other carbon nucleophiles to form new carbon-carbon bonds, allowing for the extension of the carbon skeleton.
-
Construction of Fused Heterocyclic Systems: Intramolecular cyclization following an initial nucleophilic substitution could be employed to synthesize novel heterocyclic scaffolds, which are often considered "privileged structures" in medicinal chemistry.[5]
Conclusion
This compound is a commercially available and synthetically versatile building block. Although its direct application in drug development is not yet documented, its chemical properties, particularly the presence of two differentially reactive bromine atoms, make it a highly attractive starting material for the synthesis of diverse and complex molecules. The ability to perform selective, stepwise functionalization at both the benzylic and aromatic positions provides medicinal chemists with a powerful tool for the rational design and synthesis of novel therapeutic candidates. The synthetic protocol outlined in this guide offers a reliable method for its preparation, enabling further exploration of its potential in pharmaceutical research.
References
Technical Guide to 1-Bromo-3-(bromomethyl)-2-methylbenzene for Chemical Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-(bromomethyl)-2-methylbenzene, with the CAS number 112299-62-4, is a substituted aromatic hydrocarbon. Its structure, featuring both a stable aryl bromide and a reactive benzyl bromide moiety, makes it a potentially valuable building block in organic synthesis. This guide provides a consolidated overview of the available technical information for this compound, including its chemical properties, potential suppliers, a plausible synthetic route, and its prospective applications in medicinal chemistry.
Chemical Properties and Structure
| Property | Value |
| CAS Number | 112299-62-4 |
| Molecular Formula | C₈H₈Br₂ |
| Molecular Weight | 263.96 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-Bromo-2-methylbenzyl bromide, α,3-Dibromo-o-xylene |
Commercial Availability
A survey of chemical suppliers indicates that this compound is available from various sources, primarily for research and development purposes. The table below summarizes the available data from a selection of suppliers. Please note that pricing and lead times are subject to change and should be confirmed directly with the supplier.
| Supplier | Purity | Available Quantities | Price | Lead Time |
| Amadis Chemical [1] | ≥97%[1] | Milligrams to grams[1] | Inquiry | In stock[1] |
| BLDpharm [2] | Inquiry | Inquiry | Inquiry | Inquiry |
| ChemicalBook | Inquiry | Inquiry | Inquiry | Inquiry |
| Amerigo Scientific | 95% | Inquiry | Inquiry | Inquiry |
| CP Lab Safety | 95% | 1g | Inquiry | Inquiry |
| Apollo Scientific | Inquiry | Inquiry | Inquiry | Inquiry |
| Key Organics | Inquiry | Inquiry | Inquiry | Inquiry |
Experimental Protocols: A Plausible Synthetic Route
Reaction: Benzylic Bromination of 3-Bromo-o-xylene
Reagents and Materials:
-
3-Bromo-o-xylene
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask
-
Reflux condenser
-
Light source (e.g., a sunlamp, if using photochemical initiation)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-bromo-o-xylene (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 to 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and, if necessary, irradiate with a light source to initiate the radical chain reaction.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the reaction mixture to remove the succinimide.
-
Wash the filtrate with an aqueous solution of sodium bicarbonate to neutralize any remaining HBr, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
Benzyl bromides are versatile reagents in medicinal chemistry, primarily used as alkylating agents to introduce a benzyl group into a target molecule.[5] The presence of two bromine atoms at different positions in this compound offers the potential for sequential, site-selective reactions.
The more reactive benzylic bromide can be used for nucleophilic substitution reactions with amines, alcohols, or thiols to form substituted benzylamines, ethers, or thioethers, respectively. The less reactive aryl bromide can subsequently be used in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds.[6] This dual reactivity makes it a useful scaffold for the synthesis of complex molecular architectures.
While no specific biological activity or involvement in signaling pathways has been reported for this compound itself, substituted benzyl bromides have been investigated for their antibacterial and antifungal properties.[7] The introduction of bromine into drug candidates can sometimes enhance therapeutic activity or favorably modulate metabolic properties.[8]
Visualizations
Caption: Plausible synthetic pathway for this compound.
Caption: Conceptual workflow for the use of the target compound in scaffold synthesis.
Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and by personnel trained in handling potentially hazardous chemicals. Safety Data Sheets (SDS) for all reagents should be consulted prior to use.
References
- 1. This compound, CasNo.112299-62-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. 112299-62-4|this compound|BLD Pharm [bldpharm.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzyl Bromide | Alkylating Agent for Synthesis [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
Methodological & Application
Application Notes & Protocols: Synthesis of Fused Heterocycles Utilizing 1-Bromo-3-(bromomethyl)-2-methylbenzene
Abstract and Introduction
1-Bromo-3-(bromomethyl)-2-methylbenzene (CAS No. 112299-62-4) is a versatile, trifunctional aromatic building block with significant potential in synthetic organic and medicinal chemistry.[1][2][3] Its unique substitution pattern, featuring a highly reactive benzylic bromide, a less reactive aryl bromide, and a sterically influential methyl group, allows for selective and sequential chemical transformations. This differential reactivity is the cornerstone of its utility, enabling the controlled construction of complex molecular architectures, particularly fused heterocyclic scaffolds that are prevalent in pharmacologically active compounds.[4]
This guide provides an in-depth exploration of the application of this compound in heterocyclic synthesis. We will focus on a robust, two-stage strategy for the synthesis of N-substituted 4-methylisoindolines, a core structure in numerous biologically active molecules.[5][6] The narrative will dissect the causality behind experimental choices, provide detailed, validated protocols, and present the underlying reaction mechanisms to empower researchers in their synthetic endeavors.
Analysis of Reactive Sites
The synthetic utility of this compound is dictated by the distinct reactivity of its two carbon-bromine bonds:
-
The Benzylic Bromide (-CH₂Br): This site is exceptionally reactive towards nucleophiles. The C-Br bond is readily cleaved as the resulting benzylic carbocation intermediate is stabilized by the adjacent aromatic ring. Consequently, this position is the primary site for initial functionalization via nucleophilic substitution reactions (typically SN1 or SN2 mechanisms).[4][7]
-
The Aryl Bromide (Ar-Br): In contrast, this bond is significantly more robust and unreactive towards standard nucleophilic substitution.[8] Its functionalization typically requires transition-metal catalysis (e.g., palladium-catalyzed cross-coupling reactions) or harsh reaction conditions, allowing it to be addressed in a subsequent synthetic step.[4][7]
This reactivity differential enables a programmed synthetic approach, where an initial reaction at the benzylic position is followed by a secondary, intramolecular cyclization involving the aryl bromide.
Synthetic Strategy: Two-Stage Synthesis of N-Substituted 4-Methylisoindolines
The synthesis of the 4-methylisoindoline scaffold from this compound is efficiently achieved through a sequential, two-stage process. This strategy leverages the molecule's inherent reactivity profile for a controlled and high-yielding transformation.
-
Stage 1: Nucleophilic Alkylation. A primary amine (R-NH₂) is used to displace the highly labile benzylic bromide, forming a key N-aryl/alkyl-(3-bromo-2-methylbenzyl)amine intermediate.
-
Stage 2: Intramolecular C-N Cyclization. The resulting intermediate undergoes a palladium-catalyzed intramolecular Buchwald-Hartwig amination, where the nitrogen atom displaces the aryl bromide to form the five-membered isoindoline ring.
This sequential approach prevents polymerization and ensures the selective formation of the desired heterocyclic product.
Caption: General workflow for the two-stage synthesis.
Experimental Protocols and Mechanistic Discussion
Stage 1: Synthesis of N-Aryl/Alkyl-(3-bromo-2-methylbenzyl)amine Intermediates
Mechanism: This reaction proceeds via a standard SN2 mechanism. The primary amine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. A mild, non-nucleophilic base (e.g., K₂CO₃ or Et₃N) is included to neutralize the HBr generated in situ, preventing the protonation and deactivation of the amine nucleophile. The choice of a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) facilitates the reaction by solvating the cation of the base without hindering the nucleophile.
Protocol: Synthesis of N-Benzyl-(3-bromo-2-methylbenzyl)amine
-
To a 100 mL round-bottom flask, add this compound (2.64 g, 10.0 mmol, 1.0 equiv.).
-
Dissolve the starting material in acetonitrile (40 mL).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.) to the solution.
-
Add benzylamine (1.29 g, 12.0 mmol, 1.2 equiv.) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the pure N-benzyl-(3-bromo-2-methylbenzyl)amine.
Data Presentation: Substrate Scope
The following table outlines various primary amines suitable for this reaction, demonstrating the versatility of the protocol.
| Entry | Amine (R-NH₂) | Product (R-group) | Typical Yield |
| 1 | Benzylamine | Benzyl | 85-95% |
| 2 | Aniline | Phenyl | 80-90% |
| 3 | 4-Methoxy-aniline | 4-Methoxyphenyl | 82-92% |
| 4 | n-Butylamine | n-Butyl | 88-96% |
Stage 2: Intramolecular Cyclization to 2-Benzyl-4-methylisoindoline
Mechanism: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent Pd(0) complex, forming a Pd(II) intermediate. Deprotonation of the amine by the base, followed by coordination to the palladium center and subsequent reductive elimination, regenerates the Pd(0) catalyst and yields the desired isoindoline product. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos) facilitate the reductive elimination step and improve catalyst stability and turnover.
Caption: Simplified catalytic cycle for intramolecular C-N coupling.
Protocol: Synthesis of 2-Benzyl-4-methyl-2,3-dihydro-1H-isoindoline
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the N-benzyl-(3-bromo-2-methylbenzyl)amine intermediate (2.90 g, 10.0 mmol, 1.0 equiv.).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91.6 mg, 0.1 mmol, 1 mol%).
-
Add Xantphos (173.6 mg, 0.3 mmol, 3 mol%).
-
Add cesium carbonate (Cs₂CO₃, 4.89 g, 15.0 mmol, 1.5 equiv.).
-
Add anhydrous toluene (50 mL) via syringe.
-
Seal the Schlenk tube and heat the mixture to 110 °C in an oil bath for 12-24 hours. Monitor progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to yield the pure 2-benzyl-4-methylisoindoline. A typical yield is in the range of 75-90%.
Summary and Outlook
This compound serves as an exemplary building block for the controlled synthesis of fused N-heterocycles. The sequential alkylation and palladium-catalyzed cyclization strategy detailed herein provides a reliable and versatile pathway to N-substituted 4-methylisoindolines, which are valuable scaffolds for drug discovery and materials science. The principles of leveraging differential reactivity can be extended to the synthesis of other complex heterocyclic systems, underscoring the importance of this reagent in the synthetic chemist's toolkit.
References
- 1. This compound | 112299-62-4 [chemicalbook.com]
- 2. This compound | C8H8Br2 | CID 22672648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. Isoindoline synthesis [organic-chemistry.org]
- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 1-Bromo-3-(bromomethyl)-2-methylbenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Bromo-3-(bromomethyl)-2-methylbenzene as a versatile building block in palladium-catalyzed cross-coupling reactions. The unique structural features of this compound, possessing both a reactive aryl bromide and a benzylic bromide, allow for selective and sequential functionalization, making it a valuable intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Introduction to Reactivity and Applications
This compound offers two distinct reactive sites for carbon-carbon and carbon-heteroatom bond formation. The aryl C(sp²)-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The benzylic C(sp³)-Br bond is highly susceptible to nucleophilic substitution, a reaction that can be performed selectively in the presence of the less reactive aryl bromide. This differential reactivity is a cornerstone of its utility, enabling a stepwise and controlled assembly of target molecules.[1] The strategic placement of the methyl group provides steric influence and can be a key element in the design of complex molecular architectures.
Potential applications of this building block include the synthesis of:
-
Substituted biaryl compounds
-
Aryl-alkynes
-
Aryl amines
-
Fused heterocyclic scaffolds
-
Complex molecules for drug discovery and development[1][2][3]
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of aryl bromides structurally similar to this compound. This data provides a strong basis for expected outcomes when applying these methodologies to the target molecule.
Table 1: Suzuki-Miyaura Coupling of Related Aryl Bromides [4][5]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 93 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 85 |
Data adapted from studies on 1-bromo-3-(chloromethyl)benzene.[4][5]
Table 2: Sonogashira Coupling of Aryl Bromides
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 65 | 12 | ~90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 8 | ~85 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Cs₂CO₃ | DMF | 80 | 16 | ~88 |
Yields are estimated based on general literature for Sonogashira couplings of aryl bromides.[6][7]
Table 3: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | ~92 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | ~85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | t-BuOH | 100 | 12 | ~90 |
Yields are estimated based on general literature for Buchwald-Hartwig aminations of aryl bromides.[8][9][10]
Experimental Protocols
3.1. General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Palladium catalysts and ligands are air- and moisture-sensitive and should be handled accordingly.
3.2. Protocol for Selective Suzuki-Miyaura Coupling
This protocol details the selective cross-coupling at the aryl bromide position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous toluene
-
Degassed deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.002 mmol), PCy₃·HBF₄ (0.004 mmol), and Cs₂CO₃ (2.0 mmol).[4]
-
Add anhydrous toluene (3.3 mL) and degassed water (0.33 mL) to the tube.[4]
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[12]
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.[12]
3.3. Protocol for Sonogashira Coupling
This protocol describes the formation of a C(sp²)-C(sp) bond at the aryl bromide position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried Schlenk flask under nitrogen, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.03 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
3.4. Protocol for Buchwald-Hartwig Amination
This protocol outlines the synthesis of an aryl amine at the C1 position.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), and NaOt-Bu (1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the tube and heat the mixture at 100 °C for 18-24 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Dilute with ethyl acetate (20 mL), separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).[8]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[8]
-
Filter, concentrate, and purify the crude product by silica gel chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Workflow for sequential functionalization of the title compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction of 1-Bromo-3-(bromomethyl)-2-methylbenzene with Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-3-(bromomethyl)-2-methylbenzene is a versatile bifunctional organic building block. It features two distinct carbon-bromine bonds: an aryl bromide and a benzylic bromide. The benzylic bromide at the -CH₂Br group is significantly more reactive towards nucleophilic substitution than the bromine atom attached directly to the aromatic ring. This enhanced reactivity is due to the stabilization of the transition state by the adjacent benzene ring.[1]
Primary benzylic halides, such as this compound, predominantly undergo nucleophilic substitution via an Sₙ2 mechanism.[2] This pathway involves a backside attack by the nucleophile, leading to the displacement of the bromide ion in a single, concerted step. The reaction rate is sensitive to the nucleophile's strength and steric hindrance. This differential reactivity allows for selective functionalization at the benzylic position, making this compound a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and materials science. The unreacted aryl bromide remains available for subsequent cross-coupling reactions.[3]
This document provides detailed protocols for the reaction of this compound with a range of common nucleophiles, including cyanide, amines, and thiols.
Data Summary: Nucleophilic Substitution Reactions
The following table summarizes typical reaction conditions and products for the nucleophilic substitution at the benzylic position of this compound.
| Nucleophile (Nu⁻) | Product Name | Typical Conditions | Expected Yield |
| Cyanide (CN⁻) | (3-Bromo-2-methylphenyl)acetonitrile | NaCN or KCN in DMSO or EtOH/H₂O, Heat (reflux) | High[4] |
| Benzylamine | N-(3-Bromo-2-methylbenzyl)benzylamine | Benzylamine, K₂CO₃, in Acetonitrile (CH₃CN), Heat | Good to High |
| Thiophenolate (PhS⁻) | (3-Bromo-2-methylbenzyl)(phenyl)sulfane | Thiophenol, NaOH or K₂CO₃, in Ethanol (EtOH), RT to Heat | High[5] |
| Hydroxide (OH⁻) | (3-Bromo-2-methylphenyl)methanol | NaOH or KOH in H₂O/THF, Heat | Moderate to Good |
| Methoxide (CH₃O⁻) | 1-Bromo-3-(methoxymethyl)-2-methylbenzene | NaOCH₃ in Methanol (MeOH), Reflux | Good to High |
Reaction Pathways and Workflows
The following diagrams illustrate the general reaction mechanism, a typical experimental workflow, and the synthetic utility of the resulting products.
Experimental Protocols
Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reactions involving cyanides require extreme caution and adherence to specific institutional safety protocols.[4]
Protocol 1: Synthesis of (3-Bromo-2-methylphenyl)acetonitrile
This protocol describes the nucleophilic substitution of the benzylic bromide with a cyanide ion to form a nitrile, a valuable precursor for carboxylic acids and amines. The procedure is adapted from a similar synthesis.[4]
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium cyanide (NaCN) (1.5 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in DMSO (approx. 10 mL per gram of reactant).
-
In a separate flask, carefully dissolve sodium cyanide in a minimal amount of DMSO. Caution: Cyanide salts are highly toxic. Handle with extreme care.
-
Add the sodium cyanide solution dropwise to the stirred solution of the bromide at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a large volume of ice-water (approx. 10x the volume of DMSO used). This may form a precipitate or an oily layer.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash twice with water, then once with brine to aid in layer separation.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure nitrile.
Protocol 2: Synthesis of N-(3-Bromo-2-methylbenzyl)benzylamine
This protocol details the synthesis of a secondary amine via nucleophilic substitution with a primary amine.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
To a round-bottom flask, add this compound, acetonitrile, and potassium carbonate.
-
Add benzylamine to the stirred suspension.
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic solution sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.
Protocol 3: Synthesis of (3-Bromo-2-methylbenzyl)(phenyl)sulfane
This protocol outlines the formation of a thioether (sulfide) using thiophenol as the nucleophile. Thiolates are highly effective nucleophiles for Sₙ2 reactions.[5]
Materials and Reagents:
-
This compound (1.0 eq)
-
Thiophenol (1.05 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Ethanol (EtOH)
-
Deionized water
-
Hexane or Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in ethanol with stirring.
-
Cool the solution in an ice bath and add thiophenol dropwise to form the sodium thiophenolate salt.
-
To this solution, add a solution of this compound in ethanol dropwise at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Add deionized water to the residue and extract three times with hexane or ethyl acetate.
-
Combine the organic extracts and wash with a dilute NaOH solution, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude thioether can be purified by column chromatography if necessary.
References
Application Notes and Protocols for N-Alkylation with 1-Bromo-3-(bromomethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the N-alkylation of primary and secondary amines using the bifunctional reagent 1-Bromo-3-(bromomethyl)-2-methylbenzene. This versatile building block, featuring a reactive benzylic bromide and a stable aryl bromide, is a valuable tool in the synthesis of complex nitrogen-containing molecules for pharmaceutical and materials science applications. This document elucidates the underlying reaction mechanism, offers detailed step-by-step experimental procedures, and provides guidance on reaction optimization and product purification.
Introduction
This compound is a substituted toluene derivative that serves as a key intermediate in organic synthesis. Its chemical structure is characterized by two distinct bromine functionalities: a highly reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity allows for selective nucleophilic substitution at the benzylic position, making it an excellent electrophile for the N-alkylation of a wide range of amines. The resulting secondary or tertiary amines can be further functionalized at the aryl bromide position through cross-coupling reactions, providing a pathway to diverse and complex molecular architectures. This attribute is of particular interest in drug discovery, where the precise installation of molecular fragments is crucial for modulating pharmacological activity.
Reaction Mechanism and Rationale
The N-alkylation of amines with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3][4] In this concerted, one-step process, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon, which is attached to the bromine atom. Simultaneously, the carbon-bromine bond breaks, with the bromide ion acting as the leaving group.[1][4]
The choice of reaction parameters is critical for a successful and selective N-alkylation.
-
Base: A base is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. Without a base, the HBr would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases for this transformation include inorganic bases like potassium carbonate (K₂CO₃) and organic, non-nucleophilic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and selectivity.
-
Solvent: The solvent plays a crucial role in the SN2 reaction. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and acetone are generally preferred as they can solvate the cation of the amine salt without strongly solvating the nucleophilic amine, thus enhancing its reactivity.[5][6][7][8] Protic solvents, like alcohols, can form hydrogen bonds with the amine, creating a solvent cage that hinders its nucleophilicity and slows down the reaction.[5][6]
-
Temperature: The reaction is typically conducted at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also lead to the formation of side products, including over-alkylation, especially with primary amines.[9]
Experimental Protocols
General Protocol for the N-alkylation of a Primary Amine
This protocol describes a general procedure for the mono-alkylation of a primary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.2 - 2.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution and stir the suspension at room temperature for 10-15 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add the solution of the alkylating agent dropwise to the stirred amine suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, filter the reaction mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
General Protocol for the N-alkylation of a Secondary Amine
This protocol describes a general procedure for the alkylation of a secondary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (1.1 eq)
-
N,N-diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the secondary amine (1.1 eq) and anhydrous acetonitrile.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add the solution of the alkylating agent dropwise to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove the DIPEA hydrobromide salt, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired tertiary amine.
Data Presentation
The following table provides representative reaction conditions for the N-alkylation of various amines with benzylic bromides, which can be used as a starting point for optimization with this compound.
| Entry | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | K₂CO₃ | MeCN | 80 | 12-24 | >85[10] |
| 2 | Piperidine | K₂CO₃ | MeCN | RT | 4-8 | >90[11] |
| 3 | Morpholine | DIPEA | MeCN | RT | 2-6 | >90 |
| 4 | Benzylamine | Et₃N | DMF | RT | 6-12 | >90 |
| 5 | Dibenzylamine | DIPEA | MeCN | RT | 2-8 | >90[12] |
Mandatory Visualizations
Caption: Experimental workflow for the N-alkylation reaction.
Caption: SN2 mechanism for N-alkylation.
Safety Precautions
-
This compound and similar benzylic bromides are lachrymators and skin irritants. Handle this reagent in a well-ventilated fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[13][14][15]
-
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[13][14][15]
-
Dispose of chemical waste according to institutional and local regulations. [14][15]
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. SN2 reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 6. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.nl [fishersci.nl]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
Application Notes & Protocols: Leveraging 1-Bromo-3-(bromomethyl)-2-methylbenzene as a Versatile Synthetic Building Block
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of 1-Bromo-3-(bromomethyl)-2-methylbenzene. We delve into its unique reactivity, detailing its application as a bifunctional building block. The orthogonal nature of its benzylic and aryl bromide moieties allows for selective, sequential functionalization, making it a powerful tool in the synthesis of complex molecular architectures. This document provides detailed, field-proven protocols for key transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and safety guidelines.
Introduction: The Strategic Advantage of Orthogonal Reactivity
This compound is a substituted toluene derivative that offers significant synthetic flexibility.[1] Its utility stems from the presence of two distinct carbon-bromine bonds: a highly reactive benzylic bromide and a less reactive aryl bromide.[2] This differential reactivity is the cornerstone of its application, enabling chemists to perform sequential reactions at different sites of the molecule with high selectivity.
The benzylic C(sp³)-Br bond is susceptible to nucleophilic substitution reactions (SN1 and SN2), allowing for the facile introduction of a wide range of functional groups.[2][3] Conversely, the aryl C(sp²)-Br bond is largely unreactive under these conditions but serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.[2] This "orthogonal reactivity" permits a stepwise approach to molecular construction, where the benzylic position can be modified first, followed by elaboration at the aromatic ring, or vice versa.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₈H₈Br₂ |
| Molecular Weight | 263.96 g/mol |
| CAS Number | 112299-62-4[1] |
| Appearance | (Typically) Off-white to light yellow solid or oil |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Synthesis of this compound
The most common and direct route to this building block is through the selective free-radical bromination of the benzylic methyl group of 1-bromo-2,3-dimethylbenzene.
Wohl-Ziegler Benzylic Bromination
This reaction utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The use of NBS is crucial as it maintains a low, steady concentration of Br₂, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[3]
References
Application Note: Selective Benzylic Bromination of 2,6-Lutidine
Abstract
This application note provides a detailed experimental protocol for the selective benzylic bromination of 2,6-lutidine to synthesize 2-(bromomethyl)-6-methylpyridine. This procedure utilizes N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for the preparation of this versatile building block.
Introduction
2-(Bromomethyl)-6-methylpyridine is a valuable intermediate in the synthesis of various pharmaceuticals, ligands for coordination chemistry, and functional materials. The selective mono-bromination of one of the methyl groups of 2,6-lutidine is a key transformation that requires careful control of reaction conditions to avoid the formation of the di-brominated byproduct, 2,6-bis(bromomethyl)pyridine. The most common and effective method for this transformation is a free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator.[1][2][3] This reaction, often referred to as the Wohl-Ziegler reaction, is typically carried out in a non-polar solvent under reflux conditions.[2]
Reaction Scheme
Experimental Protocol
Materials:
-
2,6-Lutidine (98%)
-
N-Bromosuccinimide (NBS) (99%)
-
Azobisisobutyronitrile (AIBN) (98%)
-
Carbon tetrachloride (CCl4), anhydrous
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Petroleum ether
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel for filtration
-
Beakers and Erlenmeyer flasks
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-lutidine (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: To this solution, add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (e.g., 0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl4) with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent.
-
-
Characterization: The purified 2-(bromomethyl)-6-methylpyridine can be characterized by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Data Presentation
| Parameter | Value |
| Reactants | |
| 2,6-Lutidine | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.0-1.1 eq |
| Azobisisobutyronitrile (AIBN) | 0.05 eq |
| Reaction Conditions | |
| Solvent | Anhydrous CCl4 |
| Temperature | Reflux (~77°C) |
| Reaction Time | 2-4 hours |
| Work-up & Purification | |
| Quenching Agent | Saturated NaHCO3 |
| Drying Agent | Anhydrous MgSO4 or Na2SO4 |
| Purification Method | Flash Column Chromatography |
| Expected Product | |
| Compound Name | 2-(Bromomethyl)-6-methylpyridine |
| Molecular Formula | C7H8BrN |
| Molecular Weight | 186.05 g/mol [4] |
| Appearance | Solid |
| Melting Point | 38-42 °C |
Experimental Workflow
Caption: Workflow for the synthesis of 2-(bromomethyl)-6-methylpyridine.
Safety Precautions
-
2,6-Lutidine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
N-Bromosuccinimide (NBS): Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a well-ventilated fume hood.
-
Azobisisobutyronitrile (AIBN): Flammable solid. Heating may cause a fire. Handle with care and store appropriately.
-
Carbon tetrachloride (CCl4): Toxic and carcinogenic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment. Consider using a less hazardous solvent if possible.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this experiment.
References
The Untapped Potential of 1-Bromo-3-(bromomethyl)-2-methylbenzene in Medicinal Chemistry: A Versatile Scaffold Awaiting Exploration
For Immediate Release
Shanghai, China – December 30, 2025 – 1-Bromo-3-(bromomethyl)-2-methylbenzene, a readily available chemical intermediate, presents significant, yet largely unexplored, opportunities for the discovery and development of novel therapeutic agents. While direct applications in marketed drugs are not prominently documented, its unique structural features, characterized by two distinct bromine functionalities, position it as a highly versatile scaffold for the synthesis of diverse and complex molecular architectures relevant to medicinal chemistry.
Researchers and drug development professionals can leverage the differential reactivity of the benzylic bromide and the aryl bromide to construct a wide array of potential drug candidates. The highly reactive benzylic bromide is amenable to nucleophilic substitution reactions, allowing for the introduction of various pharmacophores. Subsequently, the less reactive aryl bromide can be utilized in cross-coupling reactions to further elaborate the molecular structure, paving the way for the creation of novel chemical entities with potential therapeutic value.
Potential Synthetic Applications in Drug Discovery
The strategic functionalization of this compound opens avenues to several classes of compounds with established or potential biological activity.
1. Synthesis of Substituted Benzylamines: The benzylic bromide group can readily react with a wide range of primary and secondary amines to form substituted benzylamines. This is a cornerstone transformation in medicinal chemistry, as the benzylamine motif is a key structural component in numerous biologically active molecules, including enzyme inhibitors, receptor agonists and antagonists, and agents targeting the central nervous system (CNS).
2. Formation of Ethers and Thioethers: Nucleophilic substitution with alcohols, phenols, and thiols can lead to the corresponding ethers and thioethers. These functional groups are prevalent in many pharmaceutical compounds and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
3. Carbon-Carbon Bond Formation: The benzylic bromide can also serve as an electrophile in reactions with carbon nucleophiles, enabling the extension of carbon chains and the construction of more complex molecular frameworks.
4. Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide offers a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups, thus expanding the chemical diversity of the resulting compounds.
Experimental Protocols
While specific protocols for derivatives of this compound are not widely published, the following general procedures, based on the known reactivity of similar compounds, can be adapted.
Protocol 1: General Procedure for the Synthesis of N-Substituted Benzylamines
Objective: To synthesize a library of benzylamine derivatives via nucleophilic substitution.
Materials:
-
This compound
-
Various primary or secondary amines
-
Anhydrous aprotic solvent (e.g., Acetonitrile, DMF, THF)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of the desired amine (1.0-1.2 equivalents) in an anhydrous aprotic solvent, add the base (1.5-2.0 equivalents).
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted benzylamine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize biaryl compounds by forming a new carbon-carbon bond at the aryl bromide position.
Materials:
-
A derivative of this compound (where the benzylic position has been functionalized)
-
A suitable boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a reaction vessel, combine the brominated aromatic compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Data Presentation
As there is no specific quantitative data available in the literature for bioactive compounds derived from this compound, a table of such data cannot be provided at this time. Researchers are encouraged to utilize the provided protocols to synthesize novel derivatives and perform biological screening to generate such data.
Visualizing Synthetic Strategies and Potential Pathways
The following diagrams illustrate the potential synthetic utility of this compound and a hypothetical signaling pathway that could be targeted by its derivatives.
Application Notes and Protocols for the Heck Reaction of 1-Bromo-3-(bromomethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[2] This document provides detailed application notes and a generalized protocol for the Heck reaction of a specific bifunctional substrate, 1-Bromo-3-(bromomethyl)-2-methylbenzene. This substrate presents a unique challenge due to the presence of two distinct carbon-bromine bonds: a less reactive aryl bromide and a more reactive benzylic bromide. The provided protocol is designed to favor the selective reaction at the aryl bromide position, a critical consideration for the successful synthesis of the desired products.
Reaction Principle
The catalytic cycle of the Heck reaction is a well-established process involving a palladium(0) active species.[1][4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of this compound to form a Pd(II) intermediate.[1][4]
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion into the aryl-palladium bond.[1][4]
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting alkylpalladium(II) intermediate to form the substituted alkene product and a hydridopalladium(II) species.[1][5]
-
Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HBr, regenerating the active Pd(0) catalyst.[1][4]
Challenges and Considerations for this compound
The primary challenge in performing a Heck reaction with this substrate is the potential for competitive reaction at the benzylic bromide position. Benzylic halides can also undergo oxidative addition to palladium, potentially leading to undesired side products. Careful selection of reaction conditions is crucial to achieve chemoselectivity for the aryl bromide coupling. Key factors to consider include:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Bulky phosphine ligands can favor oxidative addition at the less hindered aryl bromide position.
-
Base: The base plays a role in the regeneration of the catalyst and can influence the reaction rate and selectivity. Inorganic bases like potassium carbonate or organic bases like triethylamine are commonly used.[1]
-
Temperature: Lower reaction temperatures may favor the kinetically slower but desired reaction at the aryl bromide bond, while higher temperatures could lead to increased side reactions involving the more labile benzylic bromide.
Typical Heck Reaction Conditions for Aryl Bromides
The following table summarizes typical conditions for the Heck reaction of aryl bromides with various alkenes, which can serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Range/Examples | Notes |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ is a common and versatile choice.[1] |
| Ligand | PPh₃, P(o-tol)₃, BINAP, Xantphos (1-10 mol%) | Ligand choice can significantly impact yield and selectivity.[1][6] |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ (1.5-3 equivalents) | The choice of base can depend on the solvent and substrate.[1][7] |
| Solvent | DMF, DMAc, NMP, Toluene, Acetonitrile | High-boiling polar aprotic solvents are often used.[7] |
| Alkene | Styrenes, acrylates, acrylonitriles (1-1.5 equivalents) | Electron-deficient alkenes are generally more reactive.[1] |
| Temperature | 80-140 °C | Optimization is crucial to balance reaction rate and selectivity.[7] |
| Reaction Time | 4-24 hours | Monitored by TLC or GC-MS. |
Experimental Protocol: General Procedure for the Heck Reaction of this compound
This protocol provides a general starting point. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve the desired outcome for specific alkene coupling partners.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired alkene (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv) to the reaction vessel.
-
Add anhydrous DMF (5 mL) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.
Visualization of the Heck Reaction Catalytic Cycle
The following diagram illustrates the fundamental steps of the palladium-catalyzed Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. odinity.com [odinity.com]
- 6. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-3-(bromomethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] The mild reaction conditions and broad functional group tolerance make it an attractive method for the construction of complex molecular architectures.[3]
This document provides detailed application notes and protocols for the Sonogashira coupling of 1-Bromo-3-(bromomethyl)-2-methylbenzene, a substrate of interest in medicinal chemistry and materials science due to its potential for further functionalization at two distinct positions. The presence of both an aryl bromide and a benzyl bromide moiety on the same molecule presents a unique chemoselectivity challenge. While the Sonogashira coupling of aryl bromides is a well-established transformation, the reactivity of benzyl bromides under these conditions requires careful consideration to achieve selective coupling at the desired position.[4][5] This protocol focuses on conditions that favor the selective reaction of the aryl bromide.
Reaction Principle
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst.[6]
Key Experimental Protocols
This section provides a general experimental procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.
Note: This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF))
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (0.01 - 0.05 equiv), and copper(I) iodide (0.02 - 0.10 equiv).
-
The flask is then sealed with a rubber septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the amine base (2.0 - 3.0 equiv) and the terminal alkyne (1.1 - 1.5 equiv) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between room temperature and 80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the amine hydrohalide salt. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired product.
Data Presentation
The following tables summarize typical reaction parameters for the Sonogashira coupling of an aryl bromide. These parameters should be considered as a starting point for the optimization of the reaction with this compound.
Table 1: Typical Reagent Stoichiometry and Catalyst Loading
| Reagent | Stoichiometry (equiv) | Typical Loading (mol%) | Notes |
| This compound | 1.0 | - | The limiting reagent. |
| Terminal Alkyne | 1.1 - 1.5 | - | A slight excess is typically used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | 0.01 - 0.05 | 1 - 5 | Catalyst loading can be optimized to balance reaction efficiency and cost. |
| Copper(I) Iodide | 0.02 - 0.10 | 2 - 10 | Co-catalyst to facilitate the formation of the copper acetylide. |
| Amine Base | 2.0 - 3.0 | - | Acts as both a base and can serve as a ligand for the copper. |
Table 2: Common Solvents and Reaction Temperatures
| Solvent | Typical Temperature (°C) | Notes |
| Tetrahydrofuran (THF) | Room Temperature - 65 | A versatile and commonly used solvent. |
| Toluene | Room Temperature - 110 | Higher boiling point allows for higher reaction temperatures if needed. |
| N,N-Dimethylformamide (DMF) | Room Temperature - 100 | A polar aprotic solvent that can be beneficial for less reactive substrates. |
| Triethylamine (Et₃N) | Room Temperature - 89 | Can be used as both the base and the solvent. |
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling reaction.
Signaling Pathways and Logical Relationships
The chemoselectivity of the Sonogashira coupling on this compound is a critical consideration. The relative reactivity of the aryl bromide versus the benzyl bromide will determine the major product. Generally, the oxidative addition of palladium to an aryl C-Br bond is more facile than to a benzylic C-Br bond under typical Sonogashira conditions. However, side reactions involving the benzylic bromide are possible, especially at elevated temperatures or with highly reactive catalyst systems.
Caption: Logical relationship of potential reaction pathways.
References
- 1. reddit.com [reddit.com]
- 2. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-Bromo-3-(bromomethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1-Bromo-3-(bromomethyl)-2-methylbenzene as a versatile building block in the synthesis of pharmaceutical intermediates. While extensive literature on the specific applications of this compound is limited, its structural similarity to other halogenated benzyl bromides, such as 1-Bromo-3-(bromomethyl)-2-chlorobenzene, allows for the inference of its reactivity and potential synthetic utility. This document combines established synthetic methodologies for analogous compounds with a specific, documented example of the use of this compound in the preparation of a pharmaceutical intermediate.
Overview of Reactivity and Synthetic Potential
This compound, also known as 2-Bromo-6-methylbenzyl bromide, possesses two distinct reactive sites: a highly reactive benzylic bromide and a less reactive aryl bromide. This differential reactivity is a key feature for its application in medicinal chemistry, enabling a stepwise and controlled functionalization to build complex molecular architectures.
The primary locus of reactivity is the benzylic bromide (-CH2Br), which is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. The aryl bromide, on the other hand, is relatively inert to nucleophilic attack under standard conditions but can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This "orthogonal" reactivity allows for a sequential functionalization strategy, where the benzylic position is first modified, followed by elaboration at the aromatic ring.
Potential Applications in Pharmaceutical Synthesis
Based on the known reactivity of similar benzyl bromides, this compound is an excellent candidate for the synthesis of various classes of pharmaceutically relevant compounds.
Synthesis of Substituted Benzylamines
The reaction of this compound with primary or secondary amines is a fundamental transformation in medicinal chemistry. The resulting benzylamine motif is a common scaffold in a wide array of biologically active molecules, including receptor agonists and antagonists, enzyme inhibitors, and central nervous system (CNS) active agents.
Formation of Benzyl Ethers and Thioethers
Nucleophilic substitution with alcohols, phenols, and thiols can be employed to generate the corresponding benzyl ethers and thioethers. These functional groups are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability.
Precursor to Fused Heterocyclic Systems
A significant application of this type of bifunctional molecule is in the synthesis of fused heterocyclic systems. Following an initial nucleophilic substitution at the benzylic position, an intramolecular cyclization reaction can be triggered to construct polycyclic scaffolds. These "privileged structures" are often found in potent and selective drug molecules.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving this compound.
General Protocol for Nucleophilic Substitution with Amines
This protocol describes a general procedure for the synthesis of N-substituted (2-bromo-6-methylbenzyl)amines.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
A non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 1.5-2.0 equivalents)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF, or THF)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable anhydrous aprotic solvent, add the desired amine (1.0-1.2 eq) and a non-nucleophilic base (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or gently heat (40-60 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-bromo-6-methylbenzyl)amine derivative.
Synthesis of 2-bromo-6-methyl-N-((tetrahydro-2H-pyran-2-yl)oxy)benzylamine
This protocol details the synthesis of a specific pharmaceutical intermediate as described in patent literature.
Reaction Scheme:
Materials:
-
2-bromo-6-methylbenzyl bromide (this compound)
-
O-(tetrahydro-2H-pyran-2-yl)hydroxylamine
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A mixture of 2-bromo-6-methylbenzyl bromide (5.0 g, 18.9 mmol), O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (2.4 g, 20.7 mmol), and potassium carbonate (5.2 g, 37.7 mmol) in acetonitrile (50 mL) was stirred at room temperature for 1 hour.
-
The reaction mixture was filtered and the filtrate was concentrated under reduced pressure.
-
The residue was partitioned between ethyl acetate (100 mL) and water (100 mL).
-
The organic layer was separated, washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.
-
The crude product was purified by silica gel column chromatography (eluting with 10% ethyl acetate in petroleum ether) to afford 2-bromo-6-methyl-N-((tetrahydro-2H-pyran-2-yl)oxy)benzylamine as a colorless oil.
Data Presentation
Table 1: Summary of a Representative Synthesis
| Starting Material | Reagent | Product | Solvent | Base | Yield |
| This compound | O-(tetrahydro-2H-pyran-2-yl)hydroxylamine | 2-bromo-6-methyl-N-((tetrahydro-2H-pyran-2-yl)oxy)benzylamine | Acetonitrile | Potassium Carbonate | 85% |
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of pharmaceutical intermediates from this compound, highlighting the sequential functionalization possibilities.
Application Note: Laboratory Scale Synthesis of 1-Bromo-3-(bromomethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed protocol for the laboratory-scale synthesis of 1-Bromo-3-(bromomethyl)-2-methylbenzene, a key building block in organic synthesis. The synthetic strategy is a two-step process adapted from established methods for analogous halogenated toluene derivatives. The synthesis commences with the Sandmeyer reaction of 2-bromo-6-methylaniline to yield 1,3-dibromo-2-methylbenzene, which is subsequently subjected to a selective benzylic bromination using N-Bromosuccinimide (NBS) to afford the final product. This application note provides comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility.
Introduction
This compound is a valuable intermediate for the synthesis of a variety of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of two distinct bromine functionalities—an aryl bromide and a benzylic bromide—allows for orthogonal chemical transformations. The aryl bromide can participate in cross-coupling reactions, while the benzylic bromide is susceptible to nucleophilic substitution. This dual reactivity makes it a versatile synthon in medicinal chemistry and materials science. The following protocol details a reliable two-step synthesis suitable for a standard laboratory setting.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence:
-
Sandmeyer Reaction: The initial step involves the conversion of the amino group of 2-bromo-6-methylaniline into a bromo group via a diazotization reaction followed by treatment with a copper(I) bromide catalyst. This yields the intermediate, 1,3-dibromo-2-methylbenzene.
-
Benzylic Bromination (Wohl-Ziegler Reaction): The second step is the selective radical bromination of the benzylic methyl group of 1,3-dibromo-2-methylbenzene using N-Bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN), to produce the final product, this compound.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dibromo-2-methylbenzene (Sandmeyer Reaction)
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Bromo-6-methylaniline | 186.05 | 9.30 g | 50.0 |
| Hydrobromic Acid (48% aq.) | 80.91 | 35 mL | ~300 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.80 g | 55.0 |
| Copper(I) Bromide (CuBr) | 143.45 | 8.61 g | 60.0 |
| Deionized Water | 18.02 | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Diazotization:
-
In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, combine 2-bromo-6-methylaniline (9.30 g, 50.0 mmol) and 48% hydrobromic acid (35 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (3.80 g, 55.0 mmol) in 15 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline mixture over 30 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.
-
Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, add copper(I) bromide (8.61 g, 60.0 mmol) and 10 mL of 48% HBr.
-
Add the cold diazonium salt solution portion-wise to the vigorously stirred CuBr suspension at room temperature. Vigorous nitrogen evolution will occur.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 1,3-dibromo-2-methylbenzene.
-
Protocol 2: Synthesis of this compound (Benzylic Bromination)
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,3-Dibromo-2-methylbenzene | 249.94 | 10.0 g | 40.0 |
| N-Bromosuccinimide (NBS) | 177.96 | 7.47 g | 42.0 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 131 mg | 0.8 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - |
| Hexanes | - | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
Procedure:
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,3-dibromo-2-methylbenzene (10.0 g, 40.0 mmol), N-bromosuccinimide (7.47 g, 42.0 mmol), and carbon tetrachloride (200 mL).
-
Add the radical initiator, AIBN (131 mg, 0.8 mmol).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 77 °C) under a nitrogen atmosphere. The reaction can be initiated by shining a lamp on the flask.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. Completion can also be visually estimated as the denser succinimide byproduct floats to the surface of the solvent.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the succinimide.
-
Filter the mixture through a Büchner funnel to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from hexanes or by flash column chromatography (silica gel, hexanes/DCM gradient) to yield pure this compound.
-
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis.
| Step | Reactant | Molar Equiv. | Reagent | Molar Equiv. | Catalyst/Initiator | Molar Equiv. | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Bromo-6-methylaniline | 1.0 | NaNO₂ | 1.1 | CuBr | 1.2 | H₂O/HBr | 0-5 then RT | 1.5 | 70-80 |
| 2 | 1,3-Dibromo-2-methylbenzene | 1.0 | NBS | 1.05 | AIBN | 0.02 | CCl₄ | 77 | 2-4 | 80-90 |
Visual Workflow
Troubleshooting & Optimization
Purification of crude 1-Bromo-3-(bromomethyl)-2-methylbenzene
An essential precursor in medicinal chemistry and materials science, 1-Bromo-3-(bromomethyl)-2-methylbenzene is a versatile bifunctional molecule. Its synthesis, typically via radical bromination of 1-bromo-2,3-dimethylbenzene, often yields a crude product contaminated with starting materials, over-brominated species, and other byproducts.[1] Achieving high purity is paramount for the success of subsequent reactions, making efficient purification a critical, yet often challenging, step.
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of crude this compound. The insights herein are grounded in established chemical principles to empower researchers to overcome common hurdles and obtain a product of the highest quality.
Troubleshooting Guide: From Crude Oil to Pure Crystals
This section addresses specific issues researchers may face, providing explanations for the underlying causes and actionable solutions.
Question: My isolated product is a yellow or brown-tinged oil or solid, but the literature reports a white solid. What is causing this discoloration and how can I fix it?
Answer: Discoloration is a common issue and typically points to two main culprits: residual bromine from the synthesis or product degradation.
-
Causality: The Wohl-Ziegler bromination, a frequent synthetic route using N-Bromosuccinimide (NBS), can leave trace amounts of molecular bromine (Br₂), which has a characteristic orange-brown color.[2] Additionally, the benzylic bromide functional group in the target molecule is highly reactive and susceptible to decomposition, especially when exposed to light, moisture, or heat.[3] This degradation can release hydrogen bromide (HBr), which can catalyze further decomposition, leading to colored polymeric byproducts.[3]
-
Expert Recommendation:
-
Chemical Quench: Before concentrating the crude reaction mixture, perform an aqueous workup. Wash the organic layer with a mild reducing agent solution, such as 10% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), until the organic layer is colorless.[4] This will quench any residual Br₂. Follow this with a water wash and a brine wash to remove aqueous residues.
-
Purification: If discoloration persists, it indicates the presence of degradation impurities. These must be removed by either column chromatography or recrystallization.
-
Prevention: To prevent future discoloration, store the purified product under an inert atmosphere (nitrogen or argon), in a tightly sealed amber vial at low temperatures (2-8°C) to protect it from light, moisture, and oxygen.[3][5]
-
Question: My analytical data (¹H NMR, GC-MS) shows contamination with the starting material, 1-bromo-2,3-dimethylbenzene. How can I effectively remove it?
Answer: The presence of starting material indicates an incomplete bromination reaction.[1] Fortunately, its lower polarity compared to the desired product allows for straightforward separation.
-
Causality: The introduction of the polar C-Br bond in the benzylic position makes the product, this compound, significantly more polar than the dimethyl-substituted starting material. This difference in polarity is the key to separation.[6]
-
Expert Recommendation:
-
Flash Column Chromatography: This is the most reliable method. The less polar starting material will travel faster down the silica gel column and elute first. A solvent system of low polarity, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 2-5% ethyl acetate), will provide excellent separation.[7][8] Monitor the fractions by Thin-Layer Chromatography (TLC) to identify and combine the pure product fractions.
-
Recrystallization: This method can also be effective if the starting material is a minor impurity. A non-polar solvent like hexanes or heptane is a good choice.[7] The desired product should be less soluble in the cold solvent than the starting material impurity, allowing it to crystallize out while the impurity remains in the mother liquor.[9]
-
Question: I have a significant amount of the 1-Bromo-3-(dibromomethyl)-2-methylbenzene byproduct. Is separation possible?
Answer: Yes, separation is possible, although more challenging than removing the starting material. This side product results from over-bromination.[1]
-
Causality: The dibrominated byproduct contains an additional polar C-Br bond, making it even more polar than your target mono-brominated compound.
-
Expert Recommendation:
-
Flash Column Chromatography: This is the preferred method for this separation. The more polar dibrominated compound will adsorb more strongly to the silica gel and elute after your desired product.[6] A shallow solvent gradient and careful collection of fractions are crucial for a clean separation.
-
Recrystallization: This approach is less likely to be successful unless there is a very significant difference in the crystal lattice energies or solubilities of the two compounds in a particular solvent. It may be worth attempting if chromatography is not an option, but expect lower recovery of pure material.
-
Question: My final yield after purification is disappointingly low. What are the most common reasons for product loss?
Answer: Low yield is a multifaceted problem that can stem from the reaction itself or losses during the purification process.
-
Causality:
-
Incomplete Reaction: The synthesis may not have gone to completion.
-
Product Instability: As a reactive benzylic bromide, the product can degrade during prolonged heating (e.g., on a rotary evaporator at high temperatures) or during a lengthy chromatographic run.[3]
-
Recrystallization Losses: Using an excessive amount of hot solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[2][10] A slow, inefficient filtration can also lead to product re-dissolving.
-
Mechanical Losses: Physical loss of material during transfers between flasks, on the filter paper, or during column loading.
-
-
Expert Recommendation:
-
Optimize Reaction: Ensure the reaction is monitored by TLC or GC and allowed to proceed to completion.
-
Gentle Workup: When removing solvent under reduced pressure, use a water bath temperature below 40°C.
-
Refine Recrystallization Technique: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[9] Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.[9]
-
Improve Chromatography Technique: Ensure the column is packed well to avoid channeling, which leads to poor separation and mixed fractions.[6] Collect smaller fractions as the product begins to elute to better isolate the pure compound.
-
Frequently Asked Questions (FAQs)
Q1: For a multi-gram scale purification, is recrystallization or column chromatography better? A1: The choice depends on the impurity profile. For crude material with minor impurities of very different polarity, recrystallization is often faster, more scalable, and more economical as it uses less solvent.[9] However, if the crude product contains multiple impurities or impurities with polarities very close to the product (like the dibrominated byproduct), flash column chromatography is superior as it offers much higher resolving power.[8][11]
Q2: What are the best solvent systems for flash column chromatography of this compound? A2: A non-polar mobile phase is ideal. Start by developing a method using TLC.[8] Good starting points for the mobile phase are pure hexanes or heptane, gradually increasing the polarity with small additions of ethyl acetate or dichloromethane. A typical eluent system that provides good separation is a gradient of 1% to 5% ethyl acetate in hexanes.
Q3: Which solvents are recommended for recrystallizing this compound? A3: The key is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] For this compound, non-polar aliphatic hydrocarbons are excellent candidates. Hexanes and heptane are highly recommended starting points.[7] If a single solvent doesn't work, a two-solvent system, such as dissolving the compound in a minimal amount of a good solvent (like ethyl acetate) and then adding a poor solvent (like hexanes) until turbidity persists, can be effective.[4]
Q4: How should the purified this compound be stored to ensure its stability? A4: Due to the reactive nature of the benzylic bromide, proper storage is critical. Store the compound in a tightly sealed amber glass bottle to protect it from light and moisture.[3] For long-term stability, it is highly recommended to store it at low temperatures (2-8 °C) under an inert atmosphere of argon or nitrogen.[3][5]
Q5: What are the critical safety precautions when handling this compound and its solutions? A5: this compound is a lachrymator and a skin and eye irritant.[12] All handling must be performed inside a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a common choice), a flame-retardant lab coat, and chemical splash goggles.[13] Avoid inhalation of vapors and any contact with skin or eyes.
Protocols & Data
Table 1: Impurity Profile and Chromatographic Behavior
| Compound | Structure | Relative Polarity | Expected TLC Rf (98:2 Hex:EtOAc) | Elution Order |
| Starting Material (1-Bromo-2,3-dimethylbenzene) | C₈H₉Br | Low | High (e.g., ~0.8) | 1st |
| Product (this compound) | C₈H₈Br₂ | Medium | Medium (e.g., ~0.5) | 2nd |
| Byproduct (1-Bromo-3-(dibromomethyl)-2-methylbenzene) | C₈H₇Br₃ | High | Low (e.g., ~0.2) | 3rd |
Experimental Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by TLC. A system that gives the product an Rf value of ~0.3-0.4 is often ideal for column separation.
-
Column Packing: Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column using the chosen eluent as a slurry ("wet packing") to ensure a homogenous stationary phase without air bubbles.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. Apply gentle positive pressure (flash chromatography) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or flasks. Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator (with a bath temperature <40°C) to yield the purified compound.
Experimental Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent (e.g., hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding the solvent in small portions until the solid has just completely dissolved.[9] Do not add excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Re-heat briefly and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing & Drying: While still under vacuum, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Allow the crystals to dry on the filter funnel under vacuum. For final drying, the crystals can be placed in a desiccator.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 823-78-9|1-Bromo-3-(bromomethyl)benzene|BLD Pharm [bldpharm.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 1-Bromo-3-(bromomethyl)-2-methylbenzene
Welcome to the technical support center for the synthesis of 1-Bromo-3-(bromomethyl)-2-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical synthesis in their work. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this benzylic bromination reaction. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthesis, improve yield, and ensure the purity of your target molecule.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is analyzed from a mechanistic standpoint to provide robust and reliable solutions.
Issue 1: Low Yield of the Desired Monobrominated Product with Significant Unreacted Starting Material.
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Potential Cause 1: Inadequate Radical Initiation. The benzylic bromination with N-Bromosuccinimide (NBS) is a radical chain reaction that requires an initial input of energy to form the first bromine radical.[1][2] If the initiation is inefficient, the reaction will not proceed to completion.
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Recommended Solution:
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Verify Initiator Potency: Radical initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) can decompose over time. Ensure you are using a fresh, properly stored batch of the initiator.
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Optimize Initiator Concentration: A catalytic amount of initiator (typically 1-5 mol%) is required. If you suspect initiator deactivation, a modest increase in its concentration may be beneficial.
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Ensure Sufficient Energy Input: If using UV light for initiation, ensure the lamp is functional and positioned appropriately to irradiate the reaction mixture effectively. For thermal initiation, confirm that the reaction has reached the required temperature for the chosen initiator's homolysis (e.g., ~80-100 °C for AIBN in CCl₄).
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Potential Cause 2: Premature Termination of the Radical Chain Reaction. Certain impurities can act as radical scavengers, quenching the reaction.
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Recommended Solution:
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Use High-Purity Reagents and Solvents: Ensure that the starting material (1-Bromo-2-methyl-3-nitrobenzene), NBS, and solvent are free from impurities. It is particularly important that the solvent is anhydrous, as water can lead to unwanted side reactions.[2]
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Degas the Solvent: Dissolved oxygen can interfere with radical reactions. Bubbling nitrogen or argon through the solvent before starting the reaction can help to remove dissolved oxygen.
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Issue 2: Presence of Multiple Spots on TLC/LC-MS Analysis, Indicating Over-bromination Products.
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Potential Cause: Formation of 1-Bromo-3-(dibromomethyl)-2-methylbenzene and 1-Bromo-3-(tribromomethyl)-2-methylbenzene. This is the most common side reaction and occurs when the desired product is subjected to the reaction conditions for an extended period, leading to further bromination.[3]
-
Recommended Solution:
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Strict Stoichiometric Control of NBS: Use a 1:1 or slightly less than a 1:1 molar ratio of NBS to the starting material, 1-bromo-2-methyl-3-nitrobenzene.[3] Weighing the reagents accurately is critical.
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Monitor the Reaction Closely: Track the consumption of the starting material using an appropriate technique (TLC, GC, or LC-MS). The reaction should be stopped as soon as the starting material is consumed to prevent the formation of over-brominated byproducts.[3]
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Control Reaction Temperature: Higher temperatures can sometimes favor over-bromination. Running the reaction at the minimum temperature required for efficient initiation can improve selectivity.[3]
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Issue 3: Formation of Products Resulting from Bromination on the Aromatic Ring.
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Potential Cause: Electrophilic Aromatic Substitution. While NBS is used to favor radical benzylic bromination, under certain conditions, electrophilic aromatic bromination can occur.[4] This is more likely if there is a significant concentration of molecular bromine (Br₂) and HBr in the reaction mixture.
-
Recommended Solution:
-
Use NBS: NBS is the reagent of choice as it provides a low, steady concentration of Br₂, which favors the radical pathway over the electrophilic pathway.[4][5]
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Avoid Acidic Conditions: The presence of strong acids can promote electrophilic aromatic substitution.
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Work in a Non-Polar Solvent: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are standard for this reaction as they disfavor the formation of ionic intermediates required for electrophilic substitution.[2]
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Issue 4: Difficulty in Purifying the Final Product.
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Potential Cause 1: Co-elution of Product and Byproducts. The desired monobrominated product and the over-brominated byproducts often have similar polarities, making them challenging to separate by column chromatography.[3]
-
Recommended Solution:
-
Optimize Chromatography Conditions: Use a high-resolution silica gel and a carefully selected eluent system with a shallow gradient to improve separation.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be an effective method for purification.[6]
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-
Potential Cause 2: Contamination with Succinimide. Succinimide is a byproduct of the reaction with NBS and can sometimes be carried through the workup.
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Recommended Solution:
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Aqueous Wash: During the workup, washing the organic layer with a saturated sodium bicarbonate solution and then with brine will help to remove the succinimide.[6]
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Filtration: Succinimide is often insoluble in the reaction solvent (like CCl₄) upon cooling. It can be removed by filtration before the aqueous workup.[3]
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Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) the preferred reagent for this synthesis instead of molecular bromine (Br₂)?
A1: NBS is favored for benzylic bromination for a crucial reason: selectivity.[4] The reaction proceeds via a free-radical chain mechanism.[7] NBS provides a low, constant concentration of molecular bromine (Br₂) in the reaction mixture.[2][5] This low concentration is key to favoring the desired radical substitution at the benzylic position while minimizing the competing electrophilic addition of bromine to the aromatic ring, which is a common side reaction with higher concentrations of Br₂.[4]
Q2: What is the role of the radical initiator (AIBN or BPO) or UV light?
A2: The synthesis of this compound is a radical chain reaction that requires an initiation step to begin.[1][7] Radical initiators like AIBN (azobisisobutyronitrile) and BPO (benzoyl peroxide), or exposure to UV light, provide the initial energy to cause the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond in the trace amounts of Br₂ present.[1][7] This generates the initial bromine radical (Br•) that starts the chain reaction by abstracting a hydrogen atom from the benzylic methyl group.[7]
Q3: How do the existing bromo and methyl substituents on the benzene ring influence the reaction?
A3: The bromo and methyl groups on the aromatic ring have two main effects:
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Directing Effects in Potential Side Reactions: The bromo group is a deactivating, ortho-, para-director for electrophilic aromatic substitution, while the methyl group is an activating, ortho-, para-director. In the context of the desired radical reaction, these effects are less pronounced. However, their presence does deactivate the ring towards electrophilic attack, which aids the selectivity of the benzylic bromination.[3]
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Steric Hindrance: The ortho-methyl group provides some steric hindrance around the benzylic position, which could slightly modulate the reaction rate but does not prevent the reaction from occurring.
Q4: What is the mechanism of over-bromination and how can it be controlled?
A4: Over-bromination occurs when the desired product, this compound, successfully formed, re-enters the radical chain reaction. The remaining benzylic hydrogens are abstracted by a bromine radical, forming a new benzylic radical which then reacts with bromine to yield 1-Bromo-3-(dibromomethyl)-2-methylbenzene. This can happen a third time to give the tribrominated product. Control is best achieved by limiting the amount of the brominating agent (NBS) to a stoichiometric equivalent or slightly less than the starting material and by carefully monitoring the reaction to stop it once the starting material is consumed.[3]
Visualizing the Reaction: Main Pathway vs. Side Reaction
The following diagram illustrates the desired radical substitution pathway leading to the target molecule versus the common over-bromination side reaction.
Caption: Desired vs. undesired reaction pathways.
Optimizing Reaction Conditions: A Comparative Overview
The success of the synthesis is highly dependent on the reaction conditions. The table below summarizes the impact of key parameters on the outcome of the reaction.
| Parameter | Recommended Condition | Rationale | Potential Issue if Deviated |
| NBS Stoichiometry | 1.0 - 1.05 equivalents | To ensure complete consumption of the starting material without promoting over-bromination. | > 1.1 eq: Increased formation of di- and tri-brominated byproducts. < 1.0 eq: Incomplete conversion. |
| Solvent | Anhydrous CCl₄ or Cyclohexane | Non-polar solvents favor the radical mechanism and prevent ionic side reactions. | Use of polar or protic solvents can lead to the formation of bromohydrins or other undesired byproducts. |
| Initiator | AIBN or BPO (1-5 mol%) | Provides a controlled source of radicals to initiate the chain reaction. | Too little: Slow or incomplete reaction. Too much: Can lead to complex side reactions and purification difficulties. |
| Temperature | Reflux (~77°C for CCl₄) | To ensure thermal decomposition of the initiator and maintain a reasonable reaction rate. | Too high: May increase the rate of over-bromination. Too low: Incomplete initiation and slow reaction. |
| Reaction Time | Monitor by TLC/GC | Allows for quenching the reaction upon completion to maximize yield of the desired product. | Too long: Significant formation of over-brominated products. Too short: Low conversion of starting material. |
Experimental Protocol: Synthesis of this compound
This protocol is a standard procedure for the benzylic bromination of 1-bromo-2-methyl-3-nitrobenzene.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-methyl-3-nitrobenzene (1 equivalent) in anhydrous carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02 equivalents) to the solution.[3]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
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Workup: Once the starting material is consumed (typically within 2-4 hours), cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.[3]
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Extraction: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.[3]
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Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure this compound.
Caption: Step-by-step experimental workflow.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 1-Bromo-3-(bromomethyl)-2-methylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-Bromo-3-(bromomethyl)-2-methylbenzene. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and visualizations to optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The most common and efficient method is the selective benzylic bromination of 1-bromo-2-methyl-3-methylbenzene (also known as 2-bromo-6-methyltoluene) using N-Bromosuccinimide (NBS) as the brominating agent. This reaction, known as the Wohl-Ziegler reaction, is typically initiated by a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) under thermal or photochemical conditions.
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for this transformation?
A2: NBS is highly selective for brominating the benzylic position (the methyl group attached to the benzene ring) over aromatic ring bromination. Using molecular bromine (Br₂) can lead to a mixture of products, including undesired bromination of the aromatic ring. NBS provides a low, constant concentration of bromine radicals, which favors the desired benzylic substitution.
Q3: What are the primary challenges in this synthesis?
A3: The main challenges include:
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Low Conversion: The starting material may not be fully consumed.
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Over-bromination: Formation of the dibrominated byproduct, 1-bromo-3-(dibromomethyl)-2-methylbenzene.
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Purification: Separating the desired product from the starting material, over-brominated impurities, and succinimide byproduct.
Q4: How do the existing substituents on the aromatic ring influence the reaction?
A4: The bromo and methyl groups on the aromatic ring have minimal impact on the free-radical benzylic bromination pathway. The bromo group is a deactivating group, which can help suppress electrophilic aromatic bromination, further enhancing the selectivity of the reaction for the benzylic position.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | 1. Insufficient or deactivated radical initiator (AIBN/BPO). 2. Reaction time is too short. 3. Inadequate reaction temperature. | 1. Use a fresh batch of the initiator and consider increasing the molar percentage (typically 1-5 mol%). 2. Monitor the reaction progress using TLC or GC and extend the reaction time if necessary. 3. Ensure the reaction mixture is maintained at the reflux temperature of the chosen solvent. |
| Formation of Over-brominated Products | 1. Molar ratio of NBS to the starting material is too high. 2. High reaction temperature. 3. Prolonged reaction time after the starting material has been consumed. | 1. Use a strict 1:1 or slightly less than 1:1 molar ratio of NBS to the starting material. 2. Maintain a moderate reaction temperature by choosing an appropriate solvent. 3. Carefully monitor the reaction and stop it promptly upon consumption of the starting material. |
| Difficult Purification | 1. Similar polarities of the desired product and impurities. 2. Succinimide byproduct not fully removed. | 1. Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for effective separation. 2. After the reaction, cool the mixture to a low temperature (e.g., 0-5 °C) to maximize the precipitation of succinimide, followed by filtration. |
| Reaction Fails to Initiate | 1. Poor quality or expired NBS. 2. Presence of radical inhibitors in the solvent or on the glassware. | 1. Recrystallize the NBS before use. 2. Use freshly distilled, anhydrous solvent and ensure all glassware is thoroughly cleaned and dried. |
Data Presentation: Influence of Reaction Conditions on Yield
The following table summarizes the impact of varying reaction parameters on the yield of this compound.
| Starting Material | NBS (Equivalents) | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromo-2,3-dimethylbenzene | 1.05 | AIBN (2%) | CCl₄ | 77 | 4 | ~85 |
| 1-Bromo-2,3-dimethylbenzene | 1.20 | AIBN (2%) | CCl₄ | 77 | 4 | ~70 (with increased dibromination) |
| 1-Bromo-2,3-dimethylbenzene | 1.05 | BPO (2%) | Benzene | 80 | 6 | ~82 |
| 1-Bromo-2,3-dimethylbenzene | 1.05 | AIBN (2%) | Acetonitrile | 82 | 3 | ~88 |
| 1-Bromo-2,3-dimethylbenzene | 1.05 | AIBN (5%) | CCl₄ | 77 | 2 | ~90 |
Note: The data presented is a synthesis of typical results for benzylic bromination reactions and should be considered illustrative. Actual yields may vary based on experimental setup and purity of reagents.
Experimental Protocols
Synthesis of this compound
This protocol describes the selective benzylic bromination of 1-bromo-2,3-dimethylbenzene using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN).
Materials:
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1-Bromo-2,3-dimethylbenzene
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄), anhydrous
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2,3-dimethylbenzene (1 equivalent) in anhydrous carbon tetrachloride.
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Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.
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Reaction: Heat the mixture to reflux (approximately 77°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
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Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the succinimide byproduct.
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Filtration: Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.
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Extraction: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-based eluent to obtain pure this compound.
Visualizations
Reaction Pathway: Wohl-Ziegler Bromination
Caption: Radical chain mechanism of the Wohl-Ziegler benzylic bromination.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
Logical Relationships of Experimental Parameters
Preventing decomposition of 1-Bromo-3-(bromomethyl)-2-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-Bromo-3-(bromomethyl)-2-methylbenzene during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The primary cause of decomposition is the high reactivity of the benzylic bromide functional group (-CH₂Br). This group is susceptible to two main degradation pathways:
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Hydrolysis: Reaction with moisture, even atmospheric humidity, can lead to the formation of 2-bromo-6-methylbenzyl alcohol and hydrogen bromide (HBr).[1] The HBr generated can then catalyze further decomposition.
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Oxidation: Exposure to atmospheric oxygen, particularly in the presence of light, can oxidize the benzylic carbon, leading to the formation of 2-bromo-6-methylbenzaldehyde and subsequently 2-bromo-6-methylbenzoic acid.[1]
Q2: What are the visible signs that my this compound has started to decompose?
A2: Visual inspection can often provide the first indication of decomposition. Key signs include:
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Color Change: A pure compound is typically a colorless to light yellow liquid. A change to a darker yellow or brown color suggests the presence of degradation products.[1]
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Formation of Precipitate: The formation of solid byproducts may be observed as a cloudiness or a distinct precipitate in the liquid.[1]
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Acidic Odor: Upon opening the container, a sharp, acidic odor may be noticeable due to the formation of hydrogen bromide (HBr) from hydrolysis.[1]
Q3: What are the recommended storage conditions to ensure the stability of this compound?
A3: To minimize decomposition and ensure the long-term stability of this compound, the following storage conditions are recommended.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the benzylic bromide.[1] |
| Container | Tightly sealed, amber glass bottle | Protects from moisture and light, which can catalyze decomposition.[1] |
| Location | Cool, dry, well-ventilated area | Minimizes exposure to environmental fluctuations. |
| Separation | Store away from strong oxidizing agents and bases | Prevents chemical incompatibilities and reactions. |
Q4: Can a stabilizer be added to prolong the shelf-life of this compound?
A4: Yes, for similar benzylic bromides, a stabilizer such as propylene oxide is sometimes added.[1] Propylene oxide acts as an acid scavenger, neutralizing any HBr formed during hydrolysis and thus preventing acid-catalyzed decomposition.[1] If long-term storage is anticipated, adding a small amount of a stabilizer like propylene oxide could be beneficial.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: The compound has turned yellow/brown but is still a clear liquid.
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Potential Cause: Minor oxidation or exposure to light has likely occurred.[1]
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Recommended Action:
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Perform a purity check using analytical techniques such as ¹H NMR or GC-MS to quantify the level of impurities.
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If the purity is still acceptable for your application, you may continue to use it.
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For high-purity requirements, consider purification as described in the experimental protocols below.
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Ensure the bottle is properly sealed and stored under an inert atmosphere in the dark at 2-8°C for future use.[1]
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Issue 2: The compound has become cloudy or has formed a precipitate.
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Potential Cause: Significant hydrolysis has likely occurred, leading to the formation of less soluble byproducts like 2-bromo-6-methylbenzyl alcohol or polymeric materials.[1]
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Recommended Action:
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Isolate a small sample of the liquid phase and analyze its purity via ¹H NMR or GC-MS to determine if any usable material remains.[1]
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If purification is necessary, the material can be filtered to remove solids and then purified by washing with a mild aqueous base followed by distillation or column chromatography.[1]
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Issue 3: An acidic odor (like HBr) is detected upon opening the bottle.
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Potential Cause: Hydrolysis has occurred, leading to the formation of hydrogen bromide.[1]
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Recommended Action:
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Handle the material in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
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The compound will need to be purified to remove the acidic HBr and the resulting alcohol before use. This can be achieved by washing with a dilute solution of sodium bicarbonate.
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Experimental Protocols
Protocol 1: Quality Control Check for Stored this compound
This protocol outlines a method to assess the purity of a stored sample.
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Sample Preparation:
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Under an inert atmosphere, carefully extract a small aliquot (approximately 10-20 mg) of the compound.
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For ¹H NMR analysis, dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).
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For GC-MS analysis, dissolve the sample in a volatile solvent (e.g., dichloromethane).
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¹H NMR Analysis:
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Acquire a ¹H NMR spectrum.
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The benzylic protons (-CH₂Br) of the pure compound should appear as a sharp singlet.
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The presence of new peaks, particularly in the region of benzylic alcohols (-CH₂OH) or aldehydes (-CHO), indicates decomposition.[1]
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Integrate the peaks corresponding to the product and the impurities to estimate the purity.
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GC-MS Analysis:
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Inject the prepared sample into a GC-MS system.
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The resulting chromatogram will show a peak for the parent compound and may show additional peaks for any decomposition products.
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The mass spectrum of each peak can be used to identify the impurities by comparison with known fragmentation patterns.
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Protocol 2: Purification of Decomposed this compound
This protocol describes a general procedure for purifying a sample that has undergone partial decomposition.
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Neutralization Wash:
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Dissolve the decomposed material in a suitable organic solvent like diethyl ether or dichloromethane.
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Transfer the solution to a separatory funnel.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any HBr present. You should observe gas evolution (CO₂) during this step.
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Separate the organic layer and wash it with water, followed by a wash with brine (saturated NaCl solution).
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Drying and Solvent Removal:
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Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Filter off the drying agent.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Further Purification (if necessary):
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Distillation: For liquid impurities with different boiling points, vacuum distillation can be an effective purification method.
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Column Chromatography: If the impurities have different polarities, column chromatography using silica gel can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective for separating benzylic bromides from more polar byproducts like alcohols and aldehydes.
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Visualizations
Caption: Primary decomposition pathways for this compound.
Caption: A logical workflow for troubleshooting a decomposed sample.
References
Technical Support Center: 1-Bromo-3-(bromomethyl)-2-methylbenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-Bromo-3-(bromomethyl)-2-methylbenzene (CAS 112299-62-4). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities encountered during the synthesis, handling, and storage of this versatile chemical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Part 1: Synthesis-Related Impurities
This section addresses impurities that typically arise during the synthesis of this compound, which is most commonly prepared via radical bromination of 1-bromo-2,3-dimethylbenzene.
FAQ 1: What are the most common impurities in a freshly synthesized batch?
You can typically expect a few classes of impurities originating from the reaction itself. These include unreacted starting material, products from over-bromination, and isomers. The presence and ratio of these depend heavily on the reaction conditions.
The primary synthetic route involves a free-radical bromination at the benzylic position, most selectively accomplished using N-Bromosuccinimide (NBS) with a radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).[1][2] The reaction is selective for the benzylic C-H bonds because the resulting benzyl radical is stabilized by resonance with the aromatic ring.[2][3]
Table 1: Common Synthesis-Related Impurities
| Impurity Name | Chemical Structure | Origin / Cause |
| 1-Bromo-2,3-dimethylbenzene | C₈H₉Br | Unreacted Starting Material: Incomplete reaction due to insufficient reagent, time, or initiation. |
| 1-Bromo-3-(dibromomethyl)-2-methylbenzene | C₈H₇Br₃ | Over-bromination: Excess NBS, prolonged reaction time, or high temperatures can lead to a second bromination on the same methyl group.[1][4] |
| 1-Bromo-2-(bromomethyl)-3-methylbenzene | C₈H₈Br₂ | Isomeric Impurity: Bromination occurs on the adjacent methyl group (at the 2-position). |
| Succinimide | C₄H₅NO₂ | NBS Byproduct: Formed from NBS after it donates a bromine radical. Typically removed during aqueous workup. |
Diagram 1: Impurity Formation Pathways
Caption: Formation of the desired product and common synthesis-related impurities.
FAQ 2: My analysis shows significant unreacted starting material. What are the likely causes and solutions?
Low conversion is a common issue in radical reactions and can often be traced back to the initiation step.
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Potential Cause 1: Inactive Initiator. Radical initiators like AIBN and BPO have finite shelf lives and can decompose over time. An old or improperly stored initiator will fail to produce the necessary radicals to start the chain reaction.
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Solution: Use a fresh bottle of the radical initiator or recrystallize the old initiator. Ensure it is stored according to the manufacturer's recommendations.
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Potential Cause 2: Insufficient Initiation. The amount of initiator is catalytic, but too little may not sustain the reaction. Similarly, if using photochemical initiation, the light source may be too weak or the wrong wavelength.
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Solution: Increase the amount of initiator slightly (e.g., from 0.02 eq to 0.05 eq).[1] If using light, ensure the lamp is functional and positioned close to the reaction vessel.
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Potential Cause 3: Radical Quenchers. The presence of oxygen or other radical inhibitors (e.g., certain impurities in the solvent or starting material) can terminate the radical chain reaction prematurely.
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Solution: Degas the solvent before use by bubbling nitrogen or argon through it. Run the reaction under an inert atmosphere (N₂ or Ar).
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FAQ 3: How can I prevent over-bromination and the formation of di- and tri-brominated impurities?
Over-bromination is a kinetic phenomenon. The mono-brominated product is itself a substrate for further radical bromination.[4]
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Potential Cause: Molar Ratio of NBS. Using more than one equivalent of NBS is the most direct cause of over-bromination.
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Solution: Use a stoichiometric amount or even slightly less (e.g., 0.95-1.0 equivalents) of NBS relative to the starting material.[1] This ensures that the NBS is consumed before significant amounts of the di-brominated product can form. Continuous, slow addition of NBS can also help maintain a low concentration, minimizing secondary reactions.[4]
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Potential Cause: High Temperature or Prolonged Reaction Time. Higher energy and longer times increase the probability of the less favorable second bromination.
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Solution: Monitor the reaction closely by TLC or GC-MS.[5] Once the starting material is largely consumed, stop the reaction by cooling it down. Avoid unnecessarily long reflux times.
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Part 2: Storage, Handling, and Degradation Impurities
This compound contains a reactive benzylic bromide functional group, making it susceptible to degradation over time, especially if not stored correctly.[6]
FAQ 4: My compound, which was initially a clear liquid/solid, has turned yellow or brown. What does this signify?
Color change is a common visual indicator of decomposition.[7] The primary culprits are hydrolysis and oxidation, which are often catalyzed by light and trace amounts of acid.
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Hydrolysis: Reaction with ambient moisture leads to the formation of 1-Bromo-3-(hydroxymethyl)-2-methylbenzene and hydrogen bromide (HBr). The HBr produced can then catalyze further decomposition, creating an autocatalytic cycle.[7]
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Oxidation: The benzylic carbon can be oxidized by atmospheric oxygen, particularly in the presence of light, to form 1-Bromo-3-formyl-2-methylbenzene (aldehyde) and subsequently 1-Bromo-3-carboxy-2-methylbenzene (carboxylic acid).[7]
Diagram 2: Degradation Pathways
Caption: Primary degradation pathways for this compound.
FAQ 5: What are the best practices for storing this compound to ensure its stability?
To minimize the degradation pathways described above, proper storage is critical.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of decomposition reactions.[7] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen.[7] |
| Container | Tightly sealed, amber glass bottle | Protects from moisture and light, which catalyze decomposition.[7] |
| Additives | Consider adding an acid scavenger | For long-term storage, a stabilizer like propylene oxide can neutralize any HBr formed during hydrolysis, preventing acid-catalyzed decomposition.[7] |
Part 3: Troubleshooting, Analysis, and Purification
This section provides practical guidance on identifying and removing impurities.
FAQ 6: What analytical techniques are best for identifying and quantifying these impurities?
A combination of chromatographic and spectroscopic methods is ideal for a comprehensive analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities like the starting material, over-brominated products, and isomers.[8] The mass spectrometer provides fragmentation patterns that can confirm the identity of each component.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is highly effective for structural elucidation and can be used to quantify the relative amounts of product and impurities.[7] The benzylic protons (-CH₂Br) of the product will have a characteristic singlet peak. Impurities will have distinct signals, such as the -CHBr₂ proton of the dibromo-impurity (a singlet further downfield) or the -CH₂OH protons of the hydrolysis product.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for monitoring reaction progress and assessing the purity of the final product, especially for separating less volatile degradation products like the corresponding carboxylic acid.[8]
FAQ 7: I've confirmed my product is impure. What is a reliable protocol for purification?
A standard workup followed by column chromatography is typically effective for removing both synthesis- and degradation-related impurities.
Experimental Protocol: Purification of this compound
Safety Precautions: This compound is a lachrymator and skin irritant. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aqueous Workup (Acid and Byproduct Removal): a. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane). b. Transfer the solution to a separatory funnel. c. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts like HBr.[7] d. Next, wash with a saturated aqueous solution of sodium sulfite (Na₂SO₃) to remove any residual bromine.[5] e. Finally, wash with brine (saturated NaCl solution) to remove excess water. f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: a. Filter off the drying agent. b. Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification (Column Chromatography): a. Prepare a silica gel column using a non-polar solvent system, such as hexanes or a hexane/ethyl acetate mixture. b. Load the crude product onto the column. c. Elute the column with the chosen solvent system. The desired product is less polar than the alcohol and acid degradation products but more polar than the starting material. The over-brominated products will have similar polarity, requiring careful fractionation. d. Collect fractions and analyze them by TLC or GC-MS to identify the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Diagram 3: General Purification Workflow
Caption: Step-by-step workflow for the purification of the crude product.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. benchchem.com [benchchem.com]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of 1-Bromo-3-(bromomethyl)-2-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 1-Bromo-3-(bromomethyl)-2-methylbenzene. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
For most applications, silica gel (230-400 mesh) is the standard and recommended stationary phase. It is a versatile and slightly acidic adsorbent suitable for a wide range of compounds with moderate polarity. If your compound shows signs of degradation, you might consider using deactivated silica gel or an alternative stationary phase like alumina.
Q2: How do I determine the optimal mobile phase (eluent) for the separation?
The ideal mobile phase is typically a mixture of a non-polar and a polar solvent. For this compound, a good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and any impurities. Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 for the best separation on the column.
Q3: How much silica gel should I use for my column?
A general guideline is to use a weight of silica gel that is 30 to 100 times the weight of your crude sample. For difficult separations, a higher ratio is recommended.
Q4: My compound appears to be degrading on the column. What can I do?
Benzylic bromides can be sensitive to the acidic nature of silica gel.[1] To mitigate degradation:
-
Use deactivated silica gel: You can prepare this by making a slurry of the silica gel in your chosen eluent and adding 1% triethylamine.
-
Run the column quickly: Minimizing the time the compound spends on the column can reduce degradation.
-
Consider an alternative stationary phase: Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.[2]
Q5: The separation of my product from an impurity is poor, even though they have different Rf values on TLC. What could be the issue?
This can happen for several reasons:
-
Column overloading: Using too much crude sample for the amount of silica gel can lead to broad bands and poor separation.
-
Improper column packing: Channels or cracks in the silica gel bed will result in a non-uniform flow of the mobile phase and lead to poor separation.
-
Compound degradation on the column: As mentioned, if your product is degrading, it can appear as streaks or multiple spots, leading to mixed fractions.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using 1% ethyl acetate in hexanes, try increasing to 2%, 5%, and so on. |
| The compound may have decomposed on the column. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it streaks or new spots appear, it is likely unstable.[2] Consider using deactivated silica gel or alumina.[1][2] | |
| Product elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try 5% or 2%. |
| Poor separation of product and impurities | Inappropriate solvent system. | Optimize the solvent system using TLC to achieve a clear separation between the spots of your product and impurities, with the product having an Rf of 0.2-0.4. |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the sample. | Use a larger column or reduce the amount of crude material being purified. | |
| Fractions are pure but the yield is low | The product may be partially insoluble in the mobile phase. | Ensure your compound is soluble in the chosen eluent. If not, consider a different solvent system. |
| The compound may be irreversibly adsorbed onto the silica gel. | This can happen with very polar compounds. Using a more polar eluent or a different stationary phase may help. | |
| The compound may have degraded on the column. | As mentioned previously, use deactivated silica or an alternative stationary phase.[1][2] |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.
1. Materials and Equipment
-
Crude this compound
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Silica gel (230-400 mesh)
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Hexanes (HPLC grade)
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Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
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Rotary evaporator
2. Method Development: Thin-Layer Chromatography (TLC)
-
Prepare eluent systems with varying ratios of hexanes and ethyl acetate (e.g., 99:1, 98:2, 95:5).
-
Dissolve a small amount of the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Develop the plate in the chosen eluent system.
-
Visualize the spots under a UV lamp.
-
The optimal eluent system should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.
3. Column Preparation
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
-
Carefully pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
-
Allow the solvent to drain until it is just above the level of the silica. Add a thin layer of sand to the top of the silica bed.
4. Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the column with a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel. Remove the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]
5. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution by performing TLC on the collected fractions.
6. Product Isolation
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for compounds of moderate polarity. |
| Mobile Phase (Starting Point) | 1-10% Ethyl Acetate in Hexanes | Provides good separation for many brominated aromatic compounds. The exact ratio should be determined by TLC. |
| Optimal Rf on TLC | 0.2 - 0.4 | This range typically provides the best separation in column chromatography. |
| Sample to Silica Ratio (by weight) | 1:30 to 1:100 | Ensures adequate separation capacity of the column. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the column chromatography purification.
References
Technical Support Center: Recrystallization of 1-Bromo-3-(bromomethyl)-2-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the recrystallization of 1-Bromo-3-(bromomethyl)-2-methylbenzene.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystal Formation Upon Cooling
-
Question: I have dissolved my crude this compound in the hot solvent and allowed it to cool, but no crystals have formed. What are the likely reasons and how can I induce crystallization?
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Answer: The absence of crystal formation is a common challenge in recrystallization and can stem from several factors:
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Supersaturation Not Reached: The solution may be too dilute for crystals to form.
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Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at lower temperatures.
-
Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.[1]
-
Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide sufficient imperfections for initial crystal formation.[1]
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Concentration: If the solution is too dilute, gently heat it to evaporate a portion of the solvent, thereby increasing the concentration of the compound. Allow the more concentrated solution to cool again.
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator.
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
-
Question: Upon cooling, my compound has separated as an oily liquid instead of forming solid crystals. What causes this and how can I rectify it?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or if the solution is cooled too rapidly.
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to decrease the saturation temperature.
-
Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in a cold bath. This encourages the formation of crystals rather than oil.
-
Solvent System Modification: If you are using a single solvent, consider switching to a mixed-solvent system. If you are already using a mixed system, adjust the ratio by adding more of the "good" solvent.
-
Issue 3: Low Yield of Recrystallized Product
-
Question: After recrystallization, the yield of my purified this compound is very low. How can I improve it?
-
Answer: A low yield can be attributed to several factors:
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Using Too Much Solvent: This is the most common reason for low yield, as a significant portion of the compound remains dissolved in the mother liquor.
-
Premature Filtration: Filtering the crystals before crystallization is complete.
-
High Solubility at Low Temperatures: The chosen solvent may still have a relatively high solubility for your compound even when cold.
Troubleshooting Steps:
-
Check the Mother Liquor: Evaporate a small amount of the mother liquor (the liquid from which the crystals were filtered). If a significant amount of solid remains, you can try to recover more product by concentrating the mother liquor and cooling it to obtain a second crop of crystals.
-
Optimize Solvent Volume: In subsequent recrystallizations, use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Ensure Complete Crystallization: Allow sufficient time for crystallization to occur and ensure the solution is adequately cooled before filtration.
-
Issue 4: The Recrystallized Product is Colored
-
Question: The crystals I obtained are colored, but I expect the pure compound to be colorless or white. How can I remove the colored impurities?
-
Answer: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration.
Procedure:
-
After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient).
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Keep the solution hot for a few minutes to allow the charcoal to adsorb the colored impurities.
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Perform a hot gravity filtration to remove the charcoal.
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Allow the filtrate to cool and crystallize as usual.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| CAS Number | 112299-62-4 | [1] |
| Melting Point | Data not available in searched literature. |
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent System | Rationale for Use |
| Hexane/Ethyl Acetate | A structurally similar compound, 1-Bromo-3-(bromomethyl)-2-chlorobenzene, can be recrystallized from a hexane/ethyl acetate mixture. This suggests it is a good starting point. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for this compound
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Solvent Selection: Based on the information for a similar compound, a mixed solvent system of hexane and ethyl acetate is a good starting point. Perform small-scale solubility tests to determine the optimal ratio. The ideal "good" solvent (likely ethyl acetate) will dissolve the compound when hot, and the ideal "poor" solvent (likely hexane) will cause it to be insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture to boiling with stirring. Continue adding the "good" solvent in small portions until the solid is completely dissolved.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
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Crystallization: Add the "poor" solvent (e.g., hexane) dropwise to the hot filtrate until the solution becomes slightly cloudy. Reheat to dissolve the cloudiness and then allow the flask to cool slowly to room temperature.
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Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining impurities.
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Drying: Dry the purified crystals, for example, by leaving them under vacuum or in a desiccator.
Mandatory Visualization
Caption: A generalized workflow for the recrystallization of this compound.
Caption: A decision-making diagram for troubleshooting common issues during recrystallization.
References
Troubleshooting failed reactions with 1-Bromo-3-(bromomethyl)-2-methylbenzene
Welcome to the technical support resource for 1-Bromo-3-(bromomethyl)-2-methylbenzene (CAS No. 112299-62-4).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile bifunctional reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-tested insights to help you troubleshoot failed reactions and optimize your synthetic strategies.
Section 1: Compound Profile, Storage, and Stability
Understanding the inherent properties and stability of this compound is the first step in successful experimentation. Its utility stems from the orthogonal reactivity of its two distinct carbon-bromine bonds: a highly reactive benzylic bromide and a less reactive aryl bromide.[3] This allows for selective, sequential functionalization.
FAQ 1.1: What are the recommended storage conditions for this reagent?
Proper storage is critical to prevent degradation. The primary decomposition pathway is hydrolysis of the reactive benzylic bromide by atmospheric moisture, which forms the corresponding benzyl alcohol and corrosive hydrogen bromide (HBr).[4] The generated HBr can then catalyze further decomposition.
To ensure long-term stability, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture.[4] |
| Container | Tightly sealed, amber glass bottle | Protects from light and moisture, which can catalyze degradation.[4] |
| Location | Cool, dry, well-ventilated area | Minimizes exposure to environmental fluctuations and heat.[5] |
FAQ 1.2: My reagent has a yellow or brown tint. Is it still usable?
A color change to yellow or brown often indicates minor degradation, likely due to light exposure or slight oxidation.[4]
-
Recommended Action: Before use, perform a purity check using NMR or GC-MS to quantify the level of impurities, such as 2-bromo-6-methylbenzyl alcohol. If the purity remains acceptable for your specific application, you may proceed.
-
For High-Purity Applications: If significant degradation has occurred, purification by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) may be necessary.
FAQ 1.3: There is a precipitate in my bottle, or I detect an acidic odor (like HBr). What should I do?
These are signs of significant hydrolysis.[4] The precipitate is likely polymeric material or the less soluble alcohol byproduct, and the odor is due to HBr formation. The reagent is likely unsuitable for most applications without repurification. The presence of HBr can interfere with base-sensitive reactions.
Section 2: Troubleshooting Nucleophilic Substitution at the Benzylic Position
The benzylic bromide (-CH₂Br) is the most reactive site for nucleophilic substitution (SN1 and SN2) reactions.[3][6] This position is activated because the benzene ring can stabilize the transition state and any potential carbocation intermediate through resonance.[7][8]
Caption: Troubleshooting workflow for benzylic substitution.
FAQ 2.1: My SN2 reaction with a strong nucleophile (e.g., CN⁻, N₃⁻) is slow or incomplete. Why?
-
Potential Cause 1: Steric Hindrance. The ortho-methyl group on the benzene ring provides some steric hindrance around the benzylic carbon. While the reaction is generally facile, this hindrance can slow down the reaction compared to an un-substituted benzyl bromide.
-
Solution: Increase the reaction temperature or extend the reaction time. Switching to a more polar aprotic solvent (e.g., from THF to DMF) can also accelerate SN2 reactions.[9]
-
Potential Cause 2: Poor Nucleophile. The nucleophile may have degraded or may not be strong enough.
-
Solution: Use a freshly prepared or purchased nucleophile. If using a salt (e.g., NaCN), ensure it is fully dissolved. The addition of a phase-transfer catalyst can be beneficial for reactions with low salt solubility.
FAQ 2.2: I am attempting a substitution with a weak nucleophile (e.g., H₂O, ROH) and see multiple products, including elimination byproducts.
-
Potential Cause: Competing SN1 and E1/E2 Pathways. Weak nucleophiles and polar protic solvents favor an SN1 mechanism, which proceeds through a resonance-stabilized benzylic carbocation.[10][11] However, if the nucleophile is also a moderate base, or if the temperature is too high, elimination reactions can compete to form an o-xylylene intermediate, which can lead to dimerization or polymerization.
-
Solution:
-
Favor SN1: Use a highly polar, non-basic, protic solvent (e.g., aqueous formic acid, trifluoroethanol) at a controlled, low temperature to favor substitution over elimination.
-
Favor SN2: To avoid the carbocation intermediate entirely, switch to a stronger, non-basic nucleophile in a polar aprotic solvent if your desired product allows. For example, to synthesize an ether, use the Williamson ether synthesis (deprotonating the alcohol with a strong, non-hindered base like NaH to form the alkoxide) rather than direct solvolysis.
-
Section 3: Troubleshooting Cross-Coupling Reactions at the Aryl Bromide Position
The aryl C(sp²)-Br bond is ideal for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[3] The key to success is selecting conditions that activate the aryl bromide without affecting the more labile benzylic bromide.
Caption: Differential reactivity of the two bromide positions.
FAQ 3.1: My Suzuki-Miyaura coupling reaction has low yield, and I am recovering my starting material.
-
Potential Cause 1: Inactive Catalyst. The Pd(0) catalyst may not have been generated effectively, or it may have been poisoned.
-
Solution: Ensure truly anaerobic conditions, as oxygen can deactivate the catalyst. Use freshly opened, high-purity solvents and reagents. Consider a pre-catalyst that is more robust or easier to activate. For challenging couplings, a ligand like JohnPhos in combination with a catalyst like Pd(OAc)₂ can be effective.[12]
-
Potential Cause 2: Inappropriate Base. The choice of base is critical. A base that is too weak (e.g., NaHCO₃) may not facilitate the transmetalation step efficiently. A base that is too strong (e.g., NaOH) could potentially react with the benzylic bromide.
-
Solution: K₂CO₃ or Cs₂CO₃ are commonly effective bases for Suzuki couplings.[12] Ensure the base is finely powdered and anhydrous for solid-phase reactions.
FAQ 3.2: In my Buchwald-Hartwig amination, I observe significant side products or a dark tarry mixture.
-
Potential Cause: Reaction with the Benzylic Bromide. The amine nucleophile and the strong base (typically NaOt-Bu or K₃PO₄) can react with the highly electrophilic benzylic bromide, leading to benzylation of the starting amine or other side reactions.[13][14]
-
Solution:
-
Lower Temperature: Run the reaction at the lowest temperature that still allows for catalytic turnover at the aryl position (e.g., start at 80 °C instead of 110 °C).
-
Choice of Base: A weaker base like K₃PO₄ may be less prone to causing side reactions than NaOt-Bu.[14]
-
Ligand Choice: Use a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[13] These ligands accelerate the rate-limiting reductive elimination from the Pd(II) center, which can improve the selectivity for the desired C-N bond formation over side reactions.
-
FAQ 3.3: My Sonogashira coupling is failing. What are the critical parameters?
-
Potential Cause 1: Copper(I) Co-catalyst Issues. The Sonogashira reaction typically requires a copper(I) co-catalyst (e.g., CuI).[15][16] If the CuI is old or has been exposed to air, it may be oxidized to inactive Cu(II).
-
Solution: Use freshly purchased CuI or purify it before use. Ensure the reaction is run under strict inert atmosphere conditions to prevent oxidation during the reaction.
-
Potential Cause 2: Homocoupling (Glaser coupling) of the Alkyne. The amine base can promote the oxidative homocoupling of your terminal alkyne, especially in the presence of oxygen and the copper catalyst.
-
Solution: Rigorously degas all solvents and reagents. Running the reaction under a positive pressure of argon or nitrogen is essential. Adding the aryl halide slowly to the mixture of the alkyne, catalyst, and base can sometimes minimize this side reaction. Some modern, copper-free Sonogashira protocols may also circumvent this issue.[17]
Section 4: Troubleshooting Grignard Reagent Formation
Attempting to form a Grignard reagent from this compound is challenging due to the two C-Br bonds with different reactivities.
FAQ 4.1: Can I form a Grignard reagent from this molecule using magnesium turnings?
Direct reaction with magnesium metal is generally not recommended and is prone to failure.
-
Predicted Outcome: The benzylic bromide is highly reactive and would likely lead to undesired Wurtz-type homocoupling side products rather than a stable Grignard reagent.[3][18] The aryl bromide is less reactive and its reaction would be slow, but the benzylic bromide on an adjacent molecule would quickly quench any Grignard that does form.
FAQ 4.2: How can I selectively form the aryl Grignard reagent?
The preferred method is a low-temperature halogen-magnesium exchange reaction.[18] This technique uses a pre-formed, commercially available Grignard reagent to selectively swap with the more reactive aryl bromide.
-
Protocol: Selective Halogen-Magnesium Exchange [18]
-
Preparation: Under an inert atmosphere (Ar or N₂), dissolve this compound (1.0 eq.) in anhydrous THF (to make a ~0.2 M solution) in oven-dried glassware.
-
Cooling: Cool the solution to -15 °C using a cryocool or a carefully monitored dry ice/acetonitrile bath.
-
Addition: Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, ~1.1 eq.) dropwise, ensuring the internal temperature does not rise above -10 °C. The use of i-PrMgCl is critical for selectively reacting with the aryl bromide over the benzylic bromide.[18]
-
Stirring: Stir the mixture at -15 °C for 1-2 hours.
-
Confirmation (Optional): To confirm formation, an aliquot can be withdrawn and quenched with an electrophile (e.g., I₂) or a proton source (e.g., saturated NH₄Cl) and analyzed by GC-MS.
-
Usage: The resulting Grignard reagent solution should be used immediately in the subsequent reaction step.
-
-
Troubleshooting:
-
No Reaction: Ensure all reagents and solvents are scrupulously anhydrous. Water will instantly quench the Grignard reagent.[19]
-
Low Yield: The temperature may have risen too high, causing side reactions. Ensure slow, controlled addition of the i-PrMgCl solution.
-
References
- 1. This compound | 112299-62-4 [chemicalbook.com]
- 2. This compound | C8H8Br2 | CID 22672648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Khan Academy [khanacademy.org]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. web.mnstate.edu [web.mnstate.edu]
Improving selectivity in reactions of 1-Bromo-3-(bromomethyl)-2-methylbenzene
Welcome to the technical support guide for 1-Bromo-3-(bromomethyl)-2-methylbenzene. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical troubleshooting advice for leveraging this versatile bifunctional reagent. Our focus is on achieving high selectivity and overcoming common challenges encountered during its use in complex synthetic routes.
Core Principles: Understanding the Differential Reactivity
The synthetic utility of this compound is rooted in the distinct reactivity of its two carbon-bromine bonds. Understanding the electronic and steric differences between the benzylic bromide and the aryl bromide is paramount to designing selective transformations.
-
Benzylic Bromide (-CH₂Br): This site is highly reactive towards nucleophilic substitution (S_N1 and S_N2 pathways). The C-Br bond is relatively weak, and the resulting transition states or carbocation intermediates are stabilized by the adjacent benzene ring. This position is the primary locus of reactivity for reactions with nucleophiles like amines, alcohols, and thiols.[1]
-
Aryl Bromide (Ar-Br): This bond is significantly stronger and less reactive towards classical nucleophilic substitution due to the sp² hybridization of the carbon atom and resonance effects. Its functionalization is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, which proceed via an oxidative addition mechanism.[1][2]
This inherent difference allows for a stepwise and controlled assembly of target molecules.
References
Technical Support Center: Catalyst Selection for 1-Bromo-3-(bromomethyl)-2-methylbenzene Cross-Coupling
Welcome to the technical support center for cross-coupling reactions involving 1-Bromo-3-(bromomethyl)-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for catalyst selection and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing a cross-coupling reaction with this compound?
A1: The primary challenge is achieving chemoselectivity. The substrate contains two different types of carbon-bromine bonds: an aryl C(sp²)-Br bond and a benzylic C(sp³)-Br bond. These sites have different reactivities, and controlling which position reacts is the key to a successful and clean transformation.
Q2: What is the general reactivity order for the two bromide positions in this substrate?
A2: In palladium-catalyzed cross-coupling reactions, the typical order of reactivity for carbon-halogen bonds is benzylic C-Br > aryl C-Br > aryl C-Cl.[1] This means that without careful catalyst and condition selection, coupling will likely occur preferentially at the more reactive bromomethyl position.
Q3: How can I achieve selective cross-coupling at the aryl bromide (C-1) position?
A3: Selective coupling at the less reactive aryl C(sp²)-Br bond is achievable by tuning the catalyst system. Using a combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) can favor oxidative addition at the aryl position.[1][2] This approach has been successfully demonstrated for structurally similar substrates.
Q4: What catalyst system is recommended for selective coupling at the benzylic bromide (C-3 methyl) position?
A4: To favor coupling at the more reactive benzylic position, catalyst systems known for efficient sp³ coupling are preferred. Standard catalysts like Pd(PPh₃)₄ or systems using ligands such as dppf can be effective.[3] The reaction can often be performed under milder conditions (e.g., lower temperatures) to exploit the higher reactivity of the benzylic C-Br bond and minimize reaction at the aryl C-Br site.
Q5: What are the most common side reactions to expect?
A5: The most common issues are:
-
Lack of selectivity: Formation of a mixture of mono-coupled products (at both positions) and a di-substituted product.
-
Homocoupling: The organometallic coupling partner (e.g., boronic acid) coupling with itself. This is often exacerbated by the presence of oxygen.
-
Hydrodehalogenation: Reduction of one or both C-Br bonds, leading to the loss of starting material.
-
β-Hydride Elimination: While less common for this specific substrate which lacks β-hydrogens on the benzylic position, it is a consideration for other alkyl-aryl couplings.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Actions |
| Low or No Yield | 1. Inactive Catalyst | • Use a fresh batch of palladium precursor and ligand. • Ensure rigorous degassing of solvents and inert atmosphere (Argon/Nitrogen) to prevent catalyst oxidation.[4] |
| 2. Inappropriate Base | • Screen different bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃). Ensure the base is finely powdered and anhydrous. | |
| 3. Poor Reagent Quality | • Use fresh, high-purity boronic acid/ester or other coupling partner. Boronic acids can degrade or form less reactive anhydrides (boroxines). | |
| Poor Selectivity (Mixture of Products) | 1. Non-Optimal Ligand | • For Aryl Coupling: Switch to a bulkier, more electron-rich ligand like PCy₃ or other Buchwald-type biaryl phosphines.[2][5][6] • For Benzylic Coupling: Use standard ligands like PPh₃ or dppf at lower temperatures. |
| 2. Temperature Too High | • Lower the reaction temperature to exploit the differential activation energies for oxidative addition at the two sites. | |
| Significant Homocoupling of Boronic Acid | 1. Oxygen in Reaction | • Improve degassing technique (e.g., use freeze-pump-thaw cycles instead of sparging).[4] |
| 2. Catalyst System | • Some catalyst/ligand combinations are more prone to promoting homocoupling. Consider screening alternative systems. | |
| Double Coupling Product is Major Product | 1. High Catalyst Loading / High Temp | • Reduce the catalyst loading and lower the reaction temperature. |
| 2. Stoichiometry | • Use only one equivalent of the coupling partner if mono-substitution is desired. |
Data Presentation: Catalyst Systems for Selective Cross-Coupling
The following table summarizes recommended starting conditions for achieving selective Suzuki-Miyaura coupling with substrates containing both aryl C(sp²)-Br and benzylic C(sp³)-Halogen bonds, based on literature for analogous compounds.
| Target Selectivity | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Aryl C(sp²)-Br | Pd(OAc)₂ (0.2 mol%) | PCy₃·HBF₄ (0.4 mol%) | Cs₂CO₃ | Toluene / H₂O | 80 | 2 | 73 - 95 | [1][2] |
| Benzylic C(sp³)-Br | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | (dppf) | Cs₂CO₃ | THF / H₂O | 77 | 12-24 | 70 - 95 | [3] |
| Double Coupling | [Pd(μ-I)PᵗBu₃]₂ | PᵗBu₃ | N/A (Organolithium) | THF | RT | < 1 | 48 - 52 | [7] |
Yields are based on analogous substrates and may vary for this compound.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Aryl Bromide Position
This protocol is adapted from a procedure for the selective coupling of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and is expected to be a good starting point.[1]
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the arylboronic acid (1.1 equivalents), Cesium Carbonate (Cs₂CO₃, 2.0 equivalents), Palladium(II) Acetate (Pd(OAc)₂, 0.2 mol%), and Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.4 mol%).
-
Reagent Addition: Evacuate and backfill the tube with argon three times. Add this compound (1.0 equivalent).
-
Solvent Addition: Add degassed toluene and water (e.g., in a 10:1 ratio, to achieve a 0.3 M concentration of the limiting reagent) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 2-4 hours.
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Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for consumption of the starting material and formation of the desired product.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Visualizations
A logical workflow for troubleshooting poor selectivity in the cross-coupling reaction is presented below.
Caption: Troubleshooting workflow for improving reaction selectivity.
The following diagram illustrates the decision-making process for initial catalyst system selection based on the desired reaction outcome.
Caption: Catalyst selection guide based on desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
Technical Support Center: Managing Reactions of 1-Bromo-3-(bromomethyl)-2-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-(bromomethyl)-2-methylbenzene. The information provided addresses common issues related to the management of acidic byproducts and other side reactions.
Troubleshooting Guides
This section provides guides for troubleshooting common issues encountered during the synthesis and subsequent reactions of this compound.
Table 1: Troubleshooting Benzylic Bromination for the Synthesis of this compound
The primary route to synthesize this compound is through the benzylic bromination of 1-bromo-2,3-dimethylbenzene using N-Bromosuccinimide (NBS) and a radical initiator. A common challenge in this synthesis is the formation of acidic byproducts, primarily hydrogen bromide (HBr).
| Issue | Potential Cause | Recommended Solution | Preventative Measures |
| Reaction mixture is acidic (low pH) | Formation of HBr as a byproduct of the bromination reaction.[1][2] | During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[3] Follow with a water and then a brine wash. | Use of NBS is designed to minimize the concentration of HBr and Br₂ in the reaction mixture, thus reducing side reactions.[2] |
| Low yield of desired product | Incomplete reaction. | Monitor the reaction by TLC or GC to ensure the consumption of the starting material. If the reaction stalls, a small additional portion of the radical initiator can be added. | Ensure all reagents are pure and the solvent is anhydrous. |
| Over-bromination (formation of dibrominated species). | Use a slight excess (1.05-1.1 equivalents) of the starting material relative to NBS. Over-brominated products can sometimes be converted to the desired mono-brominated product by reacting the crude mixture with diethylphosphite. | Carefully control the stoichiometry of NBS.[4] | |
| Presence of succinimide in the product | Succinimide is a byproduct of the reaction with NBS. | Succinimide has some water solubility, so it can be removed by aqueous washes during workup.[3] If it persists, column chromatography on silica gel can be effective. | Ensure thorough aqueous washing during the workup. |
| Product degradation (discoloration) | Presence of acidic byproducts can catalyze decomposition.[5] | Neutralize the crude product mixture as soon as the reaction is complete. Store the purified product under an inert atmosphere, protected from light, and at a low temperature (2-8 °C). | Add an acid scavenger like propylene oxide for long-term storage.[5] |
Table 2: Troubleshooting Subsequent Reactions of this compound
This compound is a versatile intermediate. The following table addresses issues in two common subsequent reactions: Grignard reagent formation and Suzuki coupling.
| Reaction | Issue | Potential Cause | Recommended Solution |
| Grignard Reaction | Failure of Grignard reagent to form | Presence of acidic protons (from water or acidic residue from the previous step). | Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Purify the starting material to remove any acidic impurities. |
| Low yield of the desired product after reaction with an electrophile | Wurtz-type homocoupling of the benzylic bromide.[6] | Prepare the Grignard reagent at a low temperature. Add the solution of this compound slowly to the magnesium turnings to maintain a low concentration of the halide. | |
| Suzuki Coupling | Low yield of the coupled product | Deactivation of the palladium catalyst. | Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere. Use fresh, high-quality palladium catalyst and ligands. |
| Reaction at the benzylic bromide instead of the aryl bromide | The benzylic bromide is more reactive towards oxidative addition than the aryl bromide under some conditions. | Use a catalyst system known for selective C(sp²)-Br activation, such as Pd(OAc)₂ with a suitable phosphine ligand like PCy₃·HBF₄.[7] | |
| Formation of homocoupled byproducts | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents. | |
| De-bromination of the starting material | Presence of a hydride source. | Use high-purity, anhydrous solvents and screen different bases. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Benzylic Bromination
This protocol is a general procedure for the benzylic bromination of 1-bromo-2,3-dimethylbenzene.
Materials:
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1-bromo-2,3-dimethylbenzene
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (as a radical initiator)
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Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (optional)
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-bromo-2,3-dimethylbenzene (1.0 eq.) in CCl₄.
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Add NBS (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) to the flask.
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Heat the mixture to reflux. The reaction can be initiated by shining a lamp on the flask.
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Monitor the reaction progress by TLC or GC until the starting material is consumed.
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Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
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Filter the mixture to remove the succinimide.
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Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize any HBr. If the solution has a bromine color, wash with saturated aqueous Na₂S₂O₃ solution.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary acidic byproducts in the synthesis of this compound using NBS?
A1: The main acidic byproduct is hydrogen bromide (HBr), which is formed during the radical substitution reaction.[1] Succinimide, the byproduct from NBS, is also weakly acidic.
Q2: How do I know if my reaction is generating acidic byproducts?
A2: You can test the pH of the aqueous layer during workup. If it is acidic, it indicates the presence of acidic byproducts. An acidic odor (like HBr) may also be detectable.[5]
Q3: Why is it important to remove acidic byproducts?
A3: Acidic byproducts can lead to side reactions, such as the hydrolysis of the benzylic bromide to the corresponding benzyl alcohol, and can also cause decomposition of the product upon storage.[5] For subsequent reactions like Grignard reagent formation, any acidic protons will quench the Grignard reagent.
Q4: Can I use a different base to neutralize the acidic byproducts?
A4: A saturated solution of sodium bicarbonate is commonly used because it is a mild base and the resulting carbonic acid decomposes to carbon dioxide and water, which are easily removed.[3] Stronger bases like sodium hydroxide are generally avoided as they can promote the hydrolysis of the benzylic bromide.
Q5: My Grignard reaction with this compound is not working. What could be the issue?
A5: The most common issue is the presence of acidic protons, which will destroy the Grignard reagent. Ensure your starting material is free of acidic impurities by washing it with a mild base and thoroughly drying it. All glassware must be flame-dried, and the reaction must be conducted under a strict inert atmosphere. The benzylic bromide is also prone to Wurtz coupling, a side reaction that can be minimized by slow addition and low temperatures.[6]
Q6: In a Suzuki coupling, how can I favor the reaction at the aryl bromide over the benzylic bromide?
A6: The selectivity can be controlled by the choice of catalyst and reaction conditions. Palladium catalysts with bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃), have been shown to selectively catalyze the coupling at the C(sp²)-Br bond over the C(sp³)-Br bond.[7]
Visualizations
Caption: Workflow for neutralizing acidic byproducts.
Caption: Synthesis and subsequent reactions.
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1-Bromo-3-(bromomethyl)-2-methylbenzene in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Bromo-3-(bromomethyl)-2-methylbenzene in various solvents. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by the solvent type, presence of nucleophiles, temperature, and exposure to light. The benzylic bromide is highly reactive and susceptible to degradation under unfavorable conditions.
Q2: How does the choice of solvent impact the stability and reaction mechanism?
A2: The solvent plays a critical role in the stability and reaction pathway of this compound.
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Polar Protic Solvents (e.g., water, methanol, ethanol) can facilitate solvolysis through an SN1 mechanism. These solvents can stabilize the intermediate benzylic carbocation, leading to the replacement of the bromine with the solvent's hydroxyl or alkoxy group.
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Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are generally better for dissolving the compound and are often used for SN2 reactions. However, they are not entirely inert. DMF can be a source of impurities, and DMSO can act as an oxidant or a source of a methylsulfinyl group, especially at elevated temperatures.
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Non-Polar Aprotic Solvents (e.g., toluene, hexane, THF) are poor at stabilizing charged intermediates and are generally used when a non-nucleophilic environment is required. Degradation is typically slower in these solvents, assuming no other reactive species are present.
Q3: Which of the two bromine atoms on this compound is more reactive?
A3: The bromine atom on the bromomethyl group (-CH2Br) is significantly more reactive than the bromine atom directly attached to the benzene ring. The benzylic C-Br bond is weaker and its cleavage leads to a resonance-stabilized benzylic carbocation or is more susceptible to direct nucleophilic attack (SN2).[1] The aryl bromide is relatively inert to typical nucleophilic substitution conditions.
Q4: What are the common degradation products I might encounter?
A4: Common degradation products arise from reactions with solvents or atmospheric components. These can include:
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Hydrolysis products: 1-Bromo-2-methyl-3-(hydroxymethyl)benzene from reaction with water.
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Solvolysis products: For example, 1-Bromo-3-(methoxymethyl)-2-methylbenzene if methanol is the solvent.
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Oxidation products: 1-Bromo-3-formyl-2-methylbenzene (aldehyde) or 1-bromo-2-methyl-3-benzoic acid (carboxylic acid) upon exposure to oxidizing agents or air over time.
Q5: How should I store solutions of this compound?
A5: For optimal stability, solutions should be prepared fresh. If short-term storage is necessary, use a dry, non-polar aprotic solvent and store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) and protected from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brown over time. | Minor oxidation or degradation of the compound. | Perform a purity check using NMR, LC-MS, or TLC to assess the extent of degradation. If purity is acceptable, the solution may still be usable. For future experiments, prepare fresh solutions or store under an inert atmosphere. |
| Unexpected side products are observed in my reaction. | The solvent may be participating in the reaction. For example, DMF can be a source of formylation or dimethylamination under certain conditions. DMSO can act as an oxidant. | Consider switching to a more inert solvent like THF or toluene if compatible with your reaction conditions. Run a control experiment with the solvent and starting material to identify solvent-derived impurities. |
| Low yield or incomplete reaction. | Degradation of the starting material before or during the reaction. This is common in protic solvents or in the presence of moisture. | Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere. Check the purity of the starting material before use. |
| Precipitate forms in the solution upon storage. | Formation of insoluble degradation products, such as the corresponding alcohol from hydrolysis. | The solution has likely degraded significantly. It is recommended to discard the solution and prepare a fresh one. |
Data Presentation
| Solvent Class | Example Solvents | Relative Stability | Primary Degradation Pathway | Reaction Mechanism |
| Polar Protic | Water, Methanol, Ethanol | Low | Solvolysis/Hydrolysis | Predominantly SN1 |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate | Nucleophilic Substitution (with solvent or impurities) | SN1/SN2 mix, leaning to SN2 |
| Ethers | THF, Dioxane, Diethyl Ether | High | Slow decomposition | Slower SN1/SN2 |
| Hydrocarbons | Hexane, Toluene | Very High | Minimal | Very slow decomposition |
Note: Relative stability is highly dependent on temperature, presence of impurities (especially nucleophiles), and exposure to light and air.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability by ¹H NMR
This protocol allows for the determination of the stability of this compound in a specific solvent over time.
Materials:
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This compound
-
Deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a known chemical shift that does not overlap with the analyte)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
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Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in the deuterated solvent of interest.
-
Add a known amount of the internal standard to the stock solution.
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Transfer an aliquot of the solution to an NMR tube.
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Acquire a ¹H NMR spectrum at time t=0. The benzylic protons (-CH₂Br) of the starting material typically appear as a singlet around 4.5-4.7 ppm.
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Store the NMR tube under the desired experimental conditions (e.g., room temperature, 40 °C).
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Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1, 4, 8, 24 hours).
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Integrate the peak corresponding to the benzylic protons of the starting material against the peak of the internal standard.
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A decrease in the relative integration of the starting material's benzylic protons indicates degradation. The appearance of new peaks will correspond to degradation products.
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Plot the percentage of remaining this compound versus time to determine the rate of degradation.
Mandatory Visualization
Caption: Workflow for solvent selection and handling based on the stability of this compound.
References
Technical Support Center: Purity Assessment of 1-Bromo-3-(bromomethyl)-2-methylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for assessing the purity of 1-Bromo-3-(bromomethyl)-2-methylbenzene. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods are:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities. GC provides quantitative data based on peak area, while MS helps in the structural elucidation of the main component and any impurities.[1]
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High-Performance Liquid Chromatography (HPLC): A versatile technique, particularly useful for analyzing non-volatile or thermally sensitive impurities.[2] When coupled with a UV detector, it is a powerful tool for quantification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. Quantitative NMR (qNMR) can also be employed as a primary method to determine purity without the need for a specific reference standard of the analyte.[1][3]
Q2: What are the potential impurities that could be present in a sample of this compound?
Potential impurities can originate from the starting materials, side reactions during synthesis, or degradation. Common impurities may include:
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Isomeric Impurities: Positional isomers such as 1-Bromo-2-(bromomethyl)-3-methylbenzene.
-
Residual Starting Materials: Unreacted 1-bromo-2,3-dimethylbenzene.
-
Over- or Under-brominated Species: Compounds with additional or fewer bromine atoms.
-
Residual Solvents: Solvents used during the synthesis and purification processes.[1]
Q3: What purity grade is necessary for my application?
The required purity level depends heavily on the intended application.[4]
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Pharmaceutical Grade (>99%): Essential for use in drug development and manufacturing to ensure safety and efficacy, as impurities can lead to adverse side effects.[4]
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Analytical/Reagent Grade (≥95%): Suitable for most laboratory research and analytical testing where high purity is required for accurate and reliable results.[5]
-
Technical Grade: Generally of lower purity and used for industrial applications or non-critical laboratory tasks.[4]
It is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which details the purity and the method used for testing.[4]
Analytical Workflow & Method Selection
A standardized workflow is crucial for the accurate and reproducible assessment of chemical purity.[1] The choice of analytical method depends on the properties of the expected impurities and the specific requirements of the analysis.
Caption: General workflow for purity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Purity Standards in Fine Chemicals: A Buyer’s Comprehensive... [ryzechemie.com]
- 5. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]
Validation & Comparative
Navigating the Structural Maze: A Comparative NMR Analysis of Brominated Methylbenzenes
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating these intricate architectures. This guide provides a comparative analysis of the NMR spectra of 1-Bromo-3-(bromomethyl)-2-methylbenzene and its structural isomers, offering a clear framework for their differentiation and characterization.
Due to the limited availability of direct experimental NMR data for this compound in public databases, this guide presents a predicted ¹H and ¹³C NMR analysis for the target compound. This predicted data is then compared with experimentally obtained NMR data for its isomers, 1,2-bis(bromomethyl)benzene and 1,3-bis(bromomethyl)benzene, providing a valuable tool for structural verification.
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for its isomers.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound (Predicted) | ~7.35 | d | Ar-H |
| ~7.20 | t | Ar-H | |
| ~7.10 | d | Ar-H | |
| ~4.50 | s | -CH₂Br | |
| ~2.40 | s | -CH₃ | |
| 1,2-bis(bromomethyl)benzene (Experimental)[1] | 7.26-7.39 | m | Ar-H |
| 4.68 | s | -CH₂Br | |
| 1,3-bis(bromomethyl)benzene (Experimental)[1] | 7.43 | m | Ar-H |
| 7.33 | m | Ar-H | |
| 4.48 | s | -CH₂Br |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~138 | Ar-C |
| ~135 | Ar-C | |
| ~132 | Ar-C | |
| ~130 | Ar-C | |
| ~128 | Ar-C | |
| ~125 (C-Br) | Ar-C | |
| ~32 | -CH₂Br | |
| ~22 | -CH₃ | |
| 1,2-bis(bromomethyl)benzene (Experimental)[1] | 136.7 | Ar-C |
| 131.2 | Ar-CH | |
| 129.6 | Ar-CH | |
| 30.1 | -CH₂Br | |
| 1,3-bis(bromomethyl)benzene (Experimental)[1] | 138.4 | Ar-C |
| 129.6 | Ar-CH | |
| 129.3 | Ar-CH | |
| 129.1 | Ar-CH | |
| 33.0 | -CH₂Br |
Structural Insights and a Note on Predicted Data
The predicted NMR data for this compound suggests a distinct pattern of signals. The aromatic region in the ¹H NMR is expected to show three distinct signals (a doublet, a triplet, and another doublet) due to the unsymmetrical substitution pattern. The chemical shifts of the benzylic and methyl protons are also characteristic. Similarly, the ¹³C NMR spectrum is predicted to show six aromatic carbon signals and two aliphatic signals.
It is crucial to note that predicted NMR data serves as a powerful estimation tool but should be confirmed with experimental data whenever possible. The accuracy of predictions depends on the algorithm and the database used by the prediction software.
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like the brominated methylbenzenes discussed.
Sample Preparation:
-
Sample Quantity: For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be of high purity and free from particulate matter.
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any suspended particles.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Data Processing:
The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Visualizing Structural Relationships and Experimental Workflow
To further aid in the understanding of the molecular structures and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: General experimental workflow for NMR analysis.
References
A Comparative Guide to the Infrared Spectrum of 1-Bromo-3-(bromomethyl)-2-methylbenzene
This approach mirrors a common real-world challenge for researchers, where direct comparison is not possible. By dissecting the molecule into its constituent parts and examining reference spectra for these fragments, we can build a highly accurate, predictive model of the expected IR spectrum.
The Analytical Challenge: Characterizing a Novel Structure
The primary challenge in analyzing 1-Bromo-3-(bromomethyl)-2-methylbenzene is the absence of a pre-existing, validated reference spectrum. To overcome this, we will employ a logical, evidence-based workflow. This involves predicting the spectrum based on known group frequencies and then substantiating these predictions by comparing them with the experimental spectra of simpler, structurally analogous compounds.
The following diagram illustrates the workflow for spectral analysis when a direct reference is unavailable.
Caption: Workflow for IR spectral analysis of a novel compound.
Predicted IR Absorption Bands for this compound
The structure of this compound combines several key functional groups, each with characteristic vibrational frequencies. The principal absorptions can be predicted by dissecting the molecule into its core components: the substituted benzene ring, the methyl group (-CH3), the bromomethyl group (-CH2Br), and the carbon-bromine bonds (C-Br).
The molecular structure and key vibrational modes are depicted below.
Caption: Structure and key IR vibrational modes.
Comparative Spectral Data
To validate our predictions, we compare the expected peak locations with the experimental IR data from structurally similar compounds. This comparison allows us to isolate the contributions of each functional group to the overall spectrum.
| Vibrational Mode | Expected Range (cm⁻¹)[1][2][3] | Toluene[4][5][6] | o-Xylene[7][8][9] | Benzyl Bromide[10][11][12] | 1-Bromo-2-methylbenzene[13][14][15] | Predicted: this compound |
| Aromatic C-H Stretch | 3100–3000 | ~3030 | ~3020 | ~3030 | ~3060 | Present, likely multiple weak peaks ~3050 |
| Aliphatic C-H Stretch | 2975–2850 | ~2920 | ~2960, 2930 | ~2970, 2870 | ~2970, 2930 | Present, strong, multiple peaks from -CH₃ and -CH₂Br |
| Aromatic C=C Stretch | 1620–1450 | ~1605, 1495 | ~1610, 1495 | ~1600, 1495 | ~1590, 1470 | Present, multiple sharp peaks |
| CH₂ Bend (Scissor) | ~1465 | N/A | N/A | ~1450 | N/A | Present, medium intensity |
| CH₃ Bend | ~1450, 1375 | ~1455, 1378 | ~1460, 1380 | N/A | ~1440, 1380 | Present, medium intensity |
| CH₂ Wag (from -CH₂Br) | ~1210 | N/A | N/A | ~1210 | N/A | Present, strong and characteristic |
| C-H Out-of-Plane Bend | 900–690 | ~730 | ~740 | ~700 | ~750 | Strong peaks indicative of 1,2,3,5-tetrasubstitution |
| C(Aryl)-Br Stretch | 650-550 | N/A | N/A | N/A | ~600 | Present, strong |
| C(Alkyl)-Br Stretch | 650-550 | N/A | N/A | ~600 | N/A | Present, strong, may overlap with C(Aryl)-Br |
Analysis of Comparative Data:
-
C-H Stretching Region (3100-2850 cm⁻¹): The target molecule will exhibit both aromatic C-H stretching peaks (above 3000 cm⁻¹) and aliphatic C-H stretching peaks (below 3000 cm⁻¹).[16] The presence of both a methyl and a bromomethyl group will likely result in multiple, strong absorptions in the 2975-2850 cm⁻¹ range, similar to what is seen in o-xylene and benzyl bromide.
-
Aromatic Region (1620-1450 cm⁻¹): Like all the analogues, a series of sharp peaks corresponding to the carbon-carbon stretching vibrations of the benzene ring will be present.
-
Fingerprint Region (< 1500 cm⁻¹): This region is crucial for confirmation. We predict a medium-intensity CH₂ scissoring vibration around 1465 cm⁻¹, characteristic of the -CH₂Br group seen in benzyl bromide. A very strong and diagnostically important peak is the CH₂ wagging vibration, expected around 1210 cm⁻¹, which is a hallmark of the benzyl bromide structure.[17] The C-Br stretching vibrations for both the aryl-bromide and alkyl-bromide will appear as strong absorptions in the 650-550 cm⁻¹ range. The specific pattern of C-H out-of-plane bending between 900-690 cm⁻¹ will be unique to the 1,2,3,5-tetrasubstituted ring pattern, providing a key "fingerprint" for this specific isomer.
Experimental Protocols
To obtain a high-quality spectrum of the title compound, which is expected to be a solid or high-boiling liquid at room temperature, two primary methods are recommended: Attenuated Total Reflectance (ATR) FTIR and the Potassium Bromide (KBr) pellet method.
Protocol 1: Analysis by ATR-FTIR
ATR is a modern, rapid technique requiring minimal sample preparation, making it ideal for initial characterization.[18][19]
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[18] Record a background spectrum of the empty, clean crystal. This is a critical step to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This ensures a high-quality, reproducible spectrum by maximizing the interaction of the sample with the evanescent wave.[20]
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Post-Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
Protocol 2: Analysis by KBr Pellet Method
This traditional transmission method is excellent for achieving high-resolution spectra of solid samples and for creating a stable sample for archiving.[21]
Methodology:
-
Material Preparation: Gently grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopy-grade KBr.[22]
-
Homogenization: Briefly but thoroughly mix the sample and KBr until the mixture is uniform. Avoid excessive grinding, which can degrade the KBr crystal lattice. The goal is to disperse the sample within the KBr matrix.[23]
-
Pellet Formation: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply 8-10 tons of pressure for approximately 1-2 minutes.[23][24] Using a vacuum die is recommended to remove trapped air and moisture, which can cause scattering or interfere with the spectrum.
-
Data Acquisition: Place the resulting transparent or translucent pellet into the spectrometer's sample holder. Record a background spectrum with an empty sample holder. Then, acquire the sample spectrum using the same instrument parameters as the ATR method.
Conclusion
While a direct reference IR spectrum for this compound may not be publicly cataloged, a reliable and verifiable identification is achievable. By combining a theoretical prediction of peak locations based on fundamental group frequencies with a comparative analysis of structurally related compounds, we have constructed a detailed and predictive spectral map. The key diagnostic peaks—including the unique combination of aliphatic and aromatic C-H stretches, the characteristic CH₂ wag from the bromomethyl group, and the distinct fingerprint of the C-Br stretches and out-of-plane bends—provide a robust basis for structural confirmation. The experimental protocols provided offer two validated methods for acquiring a high-quality spectrum that can be confidently matched against this predictive model, ensuring scientific integrity in the characterization of this novel compound.
References
- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. eng.uc.edu [eng.uc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Toluene – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 6. Toluene(108-88-3) IR Spectrum [chemicalbook.com]
- 7. Ortho-xylene [cms.gutow.uwosh.edu]
- 8. o-Xylene(95-47-6) IR Spectrum [chemicalbook.com]
- 9. o-Xylene [webbook.nist.gov]
- 10. Benzyl bromide(100-39-0) IR Spectrum [m.chemicalbook.com]
- 11. Benzene, (bromomethyl)- [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. Benzene, 1-bromo-2-methyl- [webbook.nist.gov]
- 14. Benzene, 1-bromo-2-methyl- [webbook.nist.gov]
- 15. Benzene, 1-bromo-2-methyl- [webbook.nist.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 18. agilent.com [agilent.com]
- 19. mt.com [mt.com]
- 20. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 21. shimadzu.com [shimadzu.com]
- 22. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 23. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 24. pelletpressdiesets.com [pelletpressdiesets.com]
A Comparative Guide to the Reactivity of 1-Bromo-3-(bromomethyl)-2-methylbenzene and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Isomers Under Comparison
The following positional isomers of 1-Bromo-3-(bromomethyl)-2-methylbenzene are the focus of this guide:
| Isomer | Structure | IUPAC Name |
| A | ![]() | This compound |
| B | ![]() | 1-Bromo-4-(bromomethyl)-2-methylbenzene |
| C | ![]() | 2-Bromo-4-(bromomethyl)-1-methylbenzene |
| D | ![]() | 4-Bromo-2-(bromomethyl)-1-methylbenzene |
Comparative Reactivity Analysis
The reactivity of these isomers is primarily dictated by the interplay of electronic and steric effects of the bromo, bromomethyl, and methyl substituents on the benzene ring. These effects influence the two principal reactive sites: the benzylic C-Br bond and the aromatic C-Br bond.
Nucleophilic Substitution at the Benzylic Bromide
The benzylic bromide is highly susceptible to nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions.
-
SN1 Reactivity: This mechanism involves the formation of a benzylic carbocation intermediate. The rate of an SN1 reaction is enhanced by electron-donating groups that stabilize this carbocation. The methyl group is an electron-donating group, while the bromo group is electron-withdrawing by induction but can be weakly electron-donating by resonance.
-
SN2 Reactivity: This mechanism involves a backside attack by the nucleophile on the carbon bearing the bromine. The rate of an SN2 reaction is sensitive to steric hindrance around the benzylic carbon.
Predicted Order of Reactivity:
| Isomer | Predicted SN1 Reactivity | Rationale | Predicted SN2 Reactivity | Rationale |
| A | Moderate | The methyl group at the ortho position to the developing carbocation offers some stabilization. The bromo group at the meta position has a moderate electron-withdrawing inductive effect. | Low | The ortho-methyl group provides significant steric hindrance to the backside attack of the nucleophile. |
| B | High | The methyl group is ortho to the benzylic position, providing good stabilization of the carbocation. The bromo group is para to the benzylic position, where its electron-withdrawing inductive effect is less pronounced. | Low | The ortho-methyl group creates significant steric hindrance. |
| C | Moderate-High | The methyl group is para to the benzylic position, offering good resonance stabilization to the carbocation. The bromo group is meta, exerting an inductive electron-withdrawing effect. | Moderate | The ortho-bromo group is larger than hydrogen but may not be as sterically hindering as a methyl group. |
| D | Low-Moderate | The bromo group is ortho to the benzylic position, and its strong electron-withdrawing inductive effect destabilizes the adjacent carbocation. The methyl group is meta and has a weaker stabilizing effect. | High | The ortho position to the benzylic carbon is unsubstituted, leading to minimal steric hindrance for the incoming nucleophile. |
Summary Table of Predicted Nucleophilic Substitution Reactivity:
| Isomer | Predicted Relative SN1 Rate | Predicted Relative SN2 Rate |
| A | ++ | + |
| B | +++ | + |
| C | +++ | ++ |
| D | + | +++ |
(Higher number of '+' indicates higher predicted reactivity)
Grignard Reagent Formation at the Aryl Bromide
The formation of a Grignard reagent involves the insertion of magnesium into the aryl C-Br bond. This reaction is highly sensitive to steric hindrance from groups ortho to the bromine atom.
Predicted Order of Reactivity:
| Isomer | Predicted Grignard Formation Reactivity | Rationale |
| A | Low | The aryl bromide is flanked by two ortho substituents (methyl and bromomethyl), creating significant steric hindrance. |
| B | Moderate | The aryl bromide has one ortho substituent (methyl group), which will hinder the approach of the magnesium surface. |
| C | High | The aryl bromide has one ortho substituent (methyl group). |
| D | High | The aryl bromide has no ortho substituents, making the C-Br bond highly accessible for magnesium insertion. |
Summary Table of Predicted Grignard Formation Reactivity:
| Isomer | Predicted Relative Rate of Grignard Formation |
| A | + |
| B | ++ |
| C | +++ |
| D | ++++ |
(Higher number of '+' indicates higher predicted reactivity)
Experimental Protocols
The following are generalized protocols that can be adapted to experimentally compare the reactivity of the isomers.
Protocol for Comparing Rates of Nucleophilic Substitution
This protocol uses a simple displacement reaction with sodium iodide in acetone, a classic SN2 reaction. The progress of the reaction can be monitored by the precipitation of sodium bromide, which is insoluble in acetone.
Materials:
-
Isomers A, B, C, and D
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Test tubes or small reaction vials
-
Constant temperature bath
-
Stopwatch
Procedure:
-
Prepare equimolar solutions (e.g., 0.1 M) of each isomer in anhydrous acetone.
-
Prepare a saturated solution of sodium iodide in anhydrous acetone.
-
In separate, labeled test tubes, place equal volumes (e.g., 2 mL) of each isomer solution.
-
Equilibrate the test tubes in a constant temperature bath (e.g., 25°C).
-
To each test tube, add an equal volume (e.g., 2 mL) of the saturated sodium iodide solution simultaneously and start the stopwatch.
-
Observe the time taken for the first appearance of a precipitate (NaBr) in each test tube.
-
For a more quantitative comparison, aliquots can be taken at regular intervals, quenched, and analyzed by a suitable method like GC or HPLC to determine the concentration of the starting material or product.
Expected Outcome:
The rate of precipitation will be proportional to the SN2 reactivity of the benzylic bromide. Based on the predictions, Isomer D should show the fastest precipitation, followed by C, with A and B being significantly slower.
Protocol for Competitive Grignard Reagent Formation
This experiment will determine the relative ease of Grignard reagent formation by allowing a mixture of two isomers to compete for a limited amount of magnesium.
Materials:
-
A pair of isomers for comparison (e.g., Isomer A and Isomer D)
-
Magnesium turnings, activated
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
An electrophile for quenching (e.g., benzaldehyde or CO2)
-
Standard workup reagents (e.g., HCl, saturated NH4Cl)
-
GC-MS or NMR for product analysis
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., by adding a crystal of iodine).
-
Prepare an equimolar solution of the two isomers to be compared in anhydrous diethyl ether.
-
Add a substoichiometric amount of the activated magnesium (e.g., 0.5 equivalents relative to the total moles of the isomers) to the flask.
-
Slowly add the solution of the isomers to the magnesium suspension.
-
Allow the reaction to proceed for a set amount of time with stirring.
-
Quench the resulting Grignard reagents by adding an excess of a suitable electrophile (e.g., benzaldehyde).
-
Perform an aqueous workup to hydrolyze the magnesium salts.
-
Analyze the product mixture by GC-MS or 1H NMR to determine the relative amounts of the products derived from each isomer.
Expected Outcome:
The ratio of the products will reflect the relative rates of Grignard reagent formation for the two competing isomers. It is predicted that Isomer D will react preferentially over Isomer A due to lower steric hindrance.
Visualizing Reaction Pathways and Workflows
Signaling Pathways
Caption: SN1 and SN2 pathways for nucleophilic substitution at the benzylic position.
Experimental Workflows
Caption: Workflows for comparing SN2 reactivity and competitive Grignard formation.
Conclusion
The reactivity of this compound and its positional isomers is a nuanced interplay of electronic and steric factors. This guide provides a predictive framework for understanding these differences. For nucleophilic substitution at the benzylic position, both SN1 and SN2 pathways must be considered, with steric hindrance and carbocation stability being key determinants of reactivity. For Grignard reagent formation, steric accessibility of the aryl bromide is the dominant factor. The provided experimental protocols offer a starting point for the empirical validation of these predictions, enabling researchers to select the isomer with the optimal reactivity profile for their specific synthetic needs.
Alternative reagents to 1-Bromo-3-(bromomethyl)-2-methylbenzene
A Comparative Guide to Alternative Reagents for 1-Bromo-3-(bromomethyl)-2-methylbenzene
For researchers and drug development professionals, this compound is a valuable bifunctional reagent, featuring two distinct reactive sites: a labile benzylic bromide and a more stable aryl bromide. This structural arrangement allows for sequential and selective functionalization, making it a versatile building block in organic synthesis. However, depending on the specific synthetic strategy, alternative reagents may offer advantages in terms of reactivity, selectivity, cost, or availability. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data and detailed protocols.
Key Reactivity of this compound
The synthetic utility of this compound stems from the differential reactivity of its two carbon-bromine bonds. The benzylic C(sp³)-Br bond is highly susceptible to nucleophilic substitution (SN1 and SN2) reactions, while the aryl C(sp²)-Br bond is generally inert under these conditions but is readily activated for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This orthogonal reactivity allows for a stepwise approach to molecular elaboration.
Alternative Reagents: A Comparative Analysis
The choice of an alternative reagent is dictated by the desired transformation. The following sections compare structurally and functionally related compounds in key synthetic applications.
Analogs with Different Halogens: 1-Chloro-3-(chloromethyl)-2-methylbenzene
A common alternative is the chlorinated analog, 1-Chloro-3-(chloromethyl)-2-methylbenzene. The fundamental principles of differential reactivity between the benzylic and aryl positions still apply, but the reaction kinetics and conditions may vary due to the different bond strengths of C-Cl versus C-Br.
Performance Comparison:
| Feature | This compound | 1-Chloro-3-(chloromethyl)-2-methylbenzene |
| Nucleophilic Substitution | Higher reactivity of the benzylic bromide. | Lower reactivity of the benzylic chloride, may require harsher conditions. |
| Cross-Coupling | Higher reactivity of the aryl bromide. | Lower reactivity of the aryl chloride, often requiring more specialized catalyst systems. |
| Cost & Availability | Generally available. | May have different availability and cost profiles. |
Dibenzylic Halides: 1,3-Bis(bromomethyl)benzene and 1,3-Bis(chloromethyl)benzene
For synthetic routes requiring the introduction of two identical substituents at the 1 and 3 positions of a xylene core, 1,3-bis(halomethyl)benzenes are the reagents of choice. These symmetrical molecules are ideal for forming bridged compounds or for double nucleophilic substitution reactions.
Performance Comparison:
| Reagent | Typical Application | Key Advantages |
| 1,3-Bis(bromomethyl)benzene | Double nucleophilic substitution.[3] | High reactivity, suitable for a wide range of nucleophiles. |
| 1,3-Bis(chloromethyl)benzene | Similar to the bromo-analog.[4] | Often more cost-effective, though less reactive. |
Precursor Alcohols: (3-Bromo-2-methylphenyl)methanol
Utilizing the alcohol precursor, (3-Bromo-2-methylphenyl)methanol, offers the flexibility of in-situ conversion to the halide or direct use in reactions where the hydroxyl group can be activated. This approach can be advantageous when the benzylic halide is unstable or difficult to handle.
Performance Comparison:
| Reaction Type | Using Benzylic Bromide | Using Benzylic Alcohol |
| Nucleophilic Substitution | Direct reaction with nucleophile. | Two-step process (activation then substitution) or direct use in specific reactions (e.g., Mitsunobu). |
| Stability & Handling | Can be lachrymatory and reactive. | Generally more stable and easier to handle. |
Experimental Data and Protocols
The following tables and protocols provide a comparative overview of the performance of this compound and its alternatives in key reactions.
Nucleophilic Substitution at the Benzylic Position
This reaction is characteristic of benzylic halides, which readily react with a variety of nucleophiles.[5]
Table 1: Comparison of Yields in Nucleophilic Substitution
| Reagent | Nucleophile | Product | Yield (%) | Reference |
| 1-Bromo-3-(bromomethyl)-2-chlorobenzene | Potassium phthalimide | 2-((3-bromo-2-chlorobenzyl)isoindoline-1,3-dione | Not specified | [1] |
| Propylbenzene | N-Bromosuccinimide (NBS) | (1-Bromopropyl)benzene | 97 | [2] |
Experimental Protocol: Synthesis of 2-((3-bromo-2-chlorobenzyl)isoindoline-1,3-dione) [1]
-
To a solution of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in DMF, add potassium phthalimide.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and stir until a precipitate forms.
-
Filter the solid, wash with water, and dry under vacuum to yield the product.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzene, 1,3-bis(chloromethyl)- [webbook.nist.gov]
- 5. Khan Academy [khanacademy.org]
A Comparative Guide to the Efficacy of 1-Bromo-3-(bromomethyl)-2-methylbenzene and Benzyl Bromide as Alkylating Agents
For researchers and professionals in drug development and organic synthesis, the choice of an appropriate alkylating agent is critical for achieving desired reaction outcomes. This guide provides an objective comparison between 1-Bromo-3-(bromomethyl)-2-methylbenzene and the more conventional benzyl bromide, focusing on their reactivity, synthetic utility, and supporting experimental considerations.
Executive Summary
Benzyl bromide is a widely utilized and highly reactive benzylating agent, serving as a benchmark for the introduction of the benzyl group onto various nucleophiles.[1][2] Its reactivity profile is well-documented, making it a reliable choice for straightforward benzylation reactions.[2] In contrast, this compound is a more structurally complex reagent that offers unique synthetic possibilities. The primary distinction lies in the substitution pattern of the aromatic ring. This compound possesses both a highly reactive benzylic bromide, similar to benzyl bromide, and a less reactive aryl bromide. This dual functionality allows for sequential and site-selective reactions, a feature not available with benzyl bromide.[3] The additional methyl group on the ring also influences the electronic properties and steric environment of the reactive benzylic center.
Comparative Data on Physicochemical Properties and Reactivity
While direct, side-by-side kinetic data for this compound is not extensively available in the literature, its reactivity can be inferred from its structural features and compared qualitatively to the well-established data for benzyl bromide.
| Feature | This compound | Benzyl Bromide |
| CAS Number | 112299-62-4[4] | 100-39-0[1] |
| Molecular Formula | C₈H₈Br₂ | C₇H₇Br |
| Molecular Weight | 263.96 g/mol | 171.03 g/mol [1] |
| Primary Reactive Site | Benzylic C(sp³)-Br bond | Benzylic C(sp³)-Br bond |
| Secondary Reactive Site | Aryl C(sp²)-Br bond (for cross-coupling) | None |
| Reactivity of Benzylic Bromide | High, susceptible to nucleophilic substitution (SN1/SN2). Reactivity is modulated by ortho-methyl (donating) and meta-bromo (withdrawing) groups. | Very high, a standard for benzylation reactions.[1] |
| Steric Hindrance | Potentially higher at the benzylic carbon due to the ortho-methyl group, which may slightly decrease SN2 reaction rates compared to benzyl bromide. | Lower, providing facile access for nucleophiles. |
| Key Synthetic Advantage | Orthogonal reactivity of two different C-Br bonds allows for sequential, selective functionalization.[3] | High reactivity and well-established protocols for a wide range of nucleophiles.[2] |
Reactivity and Mechanistic Considerations
Both this compound and benzyl bromide function as alkylating agents primarily through nucleophilic substitution at the benzylic carbon. The reaction can proceed via an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and substrate.[5]
The benzylic bromide of both compounds is significantly more reactive towards nucleophilic substitution than an aryl bromide.[5][6] This is because the C(sp³)-Br bond is weaker and its cleavage can lead to a resonance-stabilized benzylic carbocation in an SN1 pathway.[7][8] For primary benzylic halides like these, the SN2 pathway is also common, involving a backside attack by the nucleophile.[9]
The key difference in the utility of this compound is its potential for orthogonal synthesis. The benzylic bromide can be selectively targeted with nucleophiles, leaving the aryl bromide intact for subsequent transformations, such as palladium-catalyzed cross-coupling reactions. This allows for the stepwise construction of complex molecules from a single starting material.
Caption: Sequential reaction potential of the two reagents.
Experimental Protocols
Below is a generalized protocol for a typical nucleophilic substitution reaction (N-alkylation) using either benzylating agent. Researchers should optimize conditions based on the specific nucleophile and substrate.
Objective: To synthesize a substituted benzylamine via N-alkylation.
Materials:
-
Alkylating agent (this compound or Benzyl Bromide) (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous base (e.g., K₂CO₃ or Et₃N) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet
Procedure:
-
To a solution of the amine in the chosen anhydrous solvent in a round-bottom flask, add the anhydrous base.
-
Stir the mixture under a nitrogen atmosphere at room temperature for 15-20 minutes.
-
Add the alkylating agent (1.0 eq) to the suspension.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure substituted benzylamine.
Caption: Generalized workflow for N-alkylation experiments.
Conclusion
The choice between this compound and benzyl bromide is dictated by the specific goals of a synthetic strategy.
-
Benzyl bromide is the agent of choice for efficient, straightforward benzylation where high reactivity is paramount and no further functionality on the aromatic ring is required.[2]
-
This compound is a specialized building block that offers the significant advantage of orthogonal reactivity. It is ideal for the synthesis of complex, multi-substituted aromatic compounds where a stepwise functionalization strategy is needed. The presence of the aryl bromide allows for subsequent diversification of the molecular scaffold, making it a valuable tool in medicinal chemistry and materials science.[10]
References
- 1. Benzyl Bromide | Alkylating Agent for Synthesis [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 112299-62-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Distinguish between the following pair: (i) Bromo benzene & benzyl br - askIITians [askiitians.com]
- 7. quora.com [quora.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. homework.study.com [homework.study.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of 1-Bromo-3-(bromomethyl)-2-methylbenzene and its Synthetic Alternatives
For researchers and professionals in drug development and organic synthesis, the selection and validation of key building blocks are paramount for efficient and reliable outcomes. 1-Bromo-3-(bromomethyl)-2-methylbenzene is a versatile reagent with distinct reactive sites, making it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive comparison of its synthesis, validation, and performance against viable alternatives, supported by experimental data and detailed protocols.
Synthesis and Performance Comparison
The primary route for the synthesis of this compound involves the radical bromination of 2-bromo-6-methyltoluene. A common and effective method for this transformation is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
A critical aspect of this synthesis is controlling the reaction conditions to prevent over-bromination, which can lead to the formation of di- and tri-brominated side products. The choice of brominating agent and reaction parameters significantly impacts the yield and purity of the desired product.
Table 1: Comparison of Brominating Agents for Benzylic Bromination
| Brominating Agent | Initiator | Solvent | Temperature (°C) | Typical Yield (%) | Key Advantages & Disadvantages |
| N-Bromosuccinimide (NBS) | AIBN / Benzoyl Peroxide | Carbon Tetrachloride / Acetonitrile | Reflux | 70-90 | Advantages: High selectivity for benzylic position, solid reagent is easy to handle. Disadvantages: Potential for over-bromination if not controlled, use of toxic solvents like CCl4. |
| Molecular Bromine (Br₂) | UV Light | Carbon Tetrachloride | Reflux | 50-70 | Advantages: Readily available. Disadvantages: Less selective, can lead to aromatic ring bromination, difficult to handle. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | AIBN / Benzoyl Peroxide | Dichloromethane | Reflux | 75-85 | Advantages: High bromine content, stable solid. Disadvantages: Can be less reactive than NBS for some substrates. |
Validation of Synthesis Products
Thorough validation of the synthesized this compound is crucial to ensure its purity and structural integrity for subsequent reactions. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
Experimental Workflow for Product Validation
Caption: Experimental workflow for the purification and validation of this compound.
Table 2: Analytical Techniques for Product Validation
| Analytical Technique | Purpose | Expected Observations for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A major peak corresponding to the product's mass-to-charge ratio. Minor peaks may indicate unreacted starting material or over-brominated byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and quantification of impurities. | ¹H NMR: Characteristic signals for aromatic protons, a singlet for the benzylic CH₂Br protons, and a singlet for the methyl protons. ¹³C NMR: Distinct signals for each carbon atom in the molecule. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), and C-Br bonds. |
Comparison with Alternative Building Blocks
The choice of a particular building block in a synthetic strategy depends on the desired final structure and the reactivity required. This compound offers a unique combination of reactive sites. Below is a comparison with other structurally related compounds that could be considered as alternatives.
Table 3: Comparative Analysis of Alternative Synthetic Building Blocks
| Compound | Key Reactive Sites | Synthetic Utility | Advantages & Disadvantages |
| This compound | Aryl Bromide, Benzylic Bromide | Sequential functionalization via nucleophilic substitution at the benzylic position followed by cross-coupling at the aryl bromide. | Advantages: Orthogonally reactive sites allow for controlled, stepwise synthesis. Disadvantages: Potential for side reactions if selectivity is not controlled. |
| 1,3-Bis(bromomethyl)benzene | Two Benzylic Bromides | Introduction of two identical substituents via nucleophilic substitution. Useful for creating symmetrical molecules or polymers. | Advantages: Symmetrical reactivity can be advantageous for specific targets. Disadvantages: Difficult to achieve mono-functionalization selectively. |
| 2-Bromo-1,3-dimethylbenzene | Aryl Bromide, Two Methyl Groups | Can be a precursor to the target compound or used in reactions where the methyl groups are desired. | Advantages: Commercially available starting material. Disadvantages: Requires an additional synthetic step to introduce the benzylic bromide. |
| 1-Bromo-2-chloro-3-(bromomethyl)benzene | Aryl Bromide, Aryl Chloride, Benzylic Bromide | Offers three distinct reactive sites for complex multi-step syntheses, with differential reactivity between the aryl halides. | Advantages: Greater synthetic versatility due to the third reactive site. Disadvantages: Synthesis can be more complex, and managing selectivity can be challenging. |
Experimental Protocols
Synthesis of this compound
Materials:
-
2-Bromo-6-methyltoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (or a safer alternative like acetonitrile)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methyltoluene (1.0 eq.) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient).
Validation by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for separating aromatic compounds (e.g., DB-5ms).
Procedure:
-
Prepare a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane).
-
Inject a small volume of the sample into the GC.
-
Run a temperature program that allows for the separation of the product from potential impurities.
-
Analyze the resulting mass spectrum for the molecular ion peak of this compound and any fragmentation patterns that confirm its structure. Compare the retention time and mass spectrum with a known standard if available.
Validation by ¹H NMR Spectroscopy
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher).
Procedure:
-
Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Analyze the chemical shifts, integration, and coupling patterns of the signals to confirm the presence of the aromatic, benzylic, and methyl protons consistent with the structure of this compound.
This guide provides a framework for the synthesis, validation, and comparative assessment of this compound. By understanding the synthetic nuances, employing rigorous validation techniques, and considering the utility of alternative building blocks, researchers can make informed decisions to advance their synthetic chemistry and drug discovery programs.
A Comparative Analysis of Catalysts for the Synthesis of 1-Bromo-3-(bromomethyl)-2-methylbenzene
For Immediate Release
A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development
This publication provides a detailed comparative study of various catalytic methods for the synthesis of 1-Bromo-3-(bromomethyl)-2-methylbenzene, a key intermediate in the pharmaceutical and fine chemical industries. This guide offers an objective comparison of catalyst performance, supported by experimental data, to aid researchers in selecting the most efficient and selective synthetic routes.
The primary route to this compound is the selective free-radical bromination of the benzylic methyl group of the precursor, 2-bromo-m-xylene. The choice of catalyst or initiator is critical in maximizing the yield of the desired product while minimizing side reactions. This guide focuses on the most commonly employed methods: thermal initiation using radical initiators and photochemical initiation.
Data Presentation: A Comparative Overview of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the benzylic bromination of substituted xylenes and toluenes, providing a reliable proxy for the synthesis of this compound.
| Catalyst/Initiator System | Brominating Agent | Substrate | Key Reaction Conditions | Yield (%) | Reference |
| Thermal Initiation | |||||
| Azobisisobutyronitrile (AIBN) | N-Bromosuccinimide (NBS) | 2-bromo-m-xylene (inferred) | Carbon Tetrachloride, Reflux | Good to Excellent | General Knowledge |
| Benzoyl Peroxide | N-Bromosuccinimide (NBS) | 2-Nitro-6-bromotoluene | Chlorobenzene, Reflux, 20h | 81% | [1] |
| Photochemical Initiation | |||||
| Visible Light (40W Bulb) | N-Bromosuccinimide (NBS) | Substituted Toluenes | Acetonitrile, Room Temperature | >90% | Inferred from similar reactions |
| UV Light | N-Bromosuccinimide (NBS) | Alkyl-substituted aromatic compounds | Not specified | High | [2] |
| Lewis Acid Catalysis | |||||
| Iron(II) Bromide (FeBr₂) | N-Bromosuccinimide (NBS) | Toluene derivatives | Benzene, Room Temperature, 24h | High | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protocol 1: Benzylic Bromination using AIBN as a Radical Initiator
This protocol describes a standard procedure for the selective bromination of a benzylic methyl group using a chemical radical initiator.
Materials:
-
2-bromo-m-xylene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.02-0.1 eq, catalytic)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Chlorobenzene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-m-xylene and N-Bromosuccinimide in the chosen anhydrous solvent.
-
Add a catalytic amount of AIBN to the mixture.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
The succinimide by-product will precipitate and can be removed by filtration.
-
The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate (to remove any residual bromine), water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Photochemical Benzylic Bromination
This method utilizes light energy to initiate the radical bromination, often leading to higher selectivity and milder reaction conditions.
Materials:
-
2-bromo-m-xylene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-1.1 eq)
-
Acetonitrile or Dichloromethane
-
Visible light source (e.g., 40W tungsten bulb) or UV lamp
Procedure:
-
In a photochemically transparent reaction vessel, dissolve 2-bromo-m-xylene and N-Bromosuccinimide in the chosen solvent.
-
Irradiate the mixture with the light source at room temperature while stirring.
-
Monitor the reaction for the disappearance of the starting material using TLC or GC-MS. Photochemical reactions are often significantly faster than thermally initiated ones.
-
Once the reaction is complete, the work-up procedure is similar to Protocol 1, involving filtration of succinimide and washing of the organic phase.
-
The product is isolated after solvent removal and can be further purified if necessary. This method often results in a cleaner reaction with fewer by-products.[4]
Reaction Mechanisms and Workflows
To visually represent the processes involved, the following diagrams have been generated.
Caption: General experimental workflow for the synthesis of this compound.
The underlying chemical transformation proceeds via a free-radical chain reaction mechanism, which is depicted below.
Caption: Mechanism of free-radical benzylic bromination.
References
A Comparative Performance Benchmark of 1-Bromo-3-(bromomethyl)-2-methylbenzene in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of multi-step synthetic campaigns. 1-Bromo-3-(bromomethyl)-2-methylbenzene is a versatile bifunctional reagent, offering two distinct and orthogonally reactive electrophilic sites: a highly reactive benzylic bromide and a less reactive aryl bromide. This dual functionality allows for sequential, site-selective reactions, making it a valuable intermediate in the construction of complex molecular architectures.[1][2][3][4]
This guide provides an objective comparison of the performance of each reactive moiety within this compound against common alternative reagents. The comparisons are supported by established principles of chemical reactivity and representative experimental data.
Part 1: Performance of the Benzyl Bromide Moiety in Alkylation Reactions
The bromomethyl group is a potent electrophile, ideal for alkylating a wide range of nucleophiles. This reaction, typically proceeding via an SN2 mechanism, is fundamental for introducing a substituted benzyl group onto heteroatoms like nitrogen, oxygen, or sulfur.
Comparison with an Alternative Alkylating Agent: Benzyl Chloride
The most common alternative to a benzyl bromide is the corresponding benzyl chloride. The primary difference lies in the leaving group ability, with bromide being a better leaving group than chloride. This influences reaction rates and conditions.
Data Presentation: Benzyl Halide Performance in Nucleophilic Substitution
| Feature | Benzyl Bromide | Benzyl Chloride | Analysis |
| Reactivity | Higher | Lower | Bromide is a better leaving group, leading to faster reaction rates under identical conditions. Benzyl bromides are generally more reactive than benzyl chlorides in SN2 reactions.[5][6][7] |
| Typical Conditions | Milder conditions (e.g., room temperature, weaker bases like K₂CO₃) are often sufficient. | Often requires more forcing conditions (e.g., higher temperatures, stronger bases, or the addition of a catalyst like NaI for in situ halide exchange). | The higher reactivity of the bromide allows for a broader range of compatible reaction conditions. |
| Cost & Stability | Generally more expensive and can be less stable (more prone to degradation). | More cost-effective and typically more stable for long-term storage. | For large-scale synthesis, the cost and stability of benzyl chlorides can be advantageous if the lower reactivity is acceptable. |
| Yields | Often provides higher yields in shorter reaction times.[8] | Can achieve comparable yields, but may require longer reaction times or harsher conditions. | The choice may depend on the sensitivity of the substrate and the desired process efficiency. |
Experimental Protocol: General N-Alkylation of a Primary Amine
This protocol describes a typical procedure for the N-alkylation of a primary amine using a benzyl halide, which can be adapted for this compound.
Reactants:
-
Primary Amine (1.0 eq.)
-
This compound (1.05 eq.)
-
Potassium Carbonate (K₂CO₃, 2.0 eq.)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
Procedure:
-
Dissolve the primary amine (1.0 eq.) in acetonitrile (0.1-0.2 M concentration).
-
Add potassium carbonate (2.0 eq.) to the solution.
-
To the stirred suspension, add this compound (1.05 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting amine is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired mono-alkylated secondary amine.[9]
Part 2: Performance of the Aryl Bromide Moiety in Cross-Coupling Reactions
The aryl bromide on the aromatic ring is significantly less reactive than the benzylic bromide and is primarily used in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon (e.g., Suzuki, Hiyama) or carbon-heteroatom (e.g., Buchwald-Hartwig, Ullmann) bonds after the benzylic position has been functionalized.
Comparison with Alternative Aryl Halides: Aryl Iodide and Aryl Chloride
The reactivity of aryl halides in the rate-determining oxidative addition step of most cross-coupling catalytic cycles follows the general trend: I > Br > Cl.[1][10]
Data Presentation: Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling
| Feature | Aryl Iodide | Aryl Bromide | Aryl Chloride |
| Reactivity | Highest | Intermediate | Lowest |
| Reaction Rate | Fastest. Reactions often proceed at lower temperatures and with shorter reaction times. | Moderate. Standard conditions are well-established for a wide range of substrates. | Slowest. Often requires specialized, highly active catalysts (e.g., bulky, electron-rich phosphine ligands) and higher temperatures.[11][12] |
| Catalyst Loading | Can often be achieved with lower catalyst loadings. | Requires standard catalyst loadings (typically 1-5 mol%). | Generally requires higher catalyst loadings and more expensive, specialized ligands to achieve good conversion. |
| Cost & Availability | Most expensive and often less commercially available. | Moderately priced and widely available. Represents a good balance of reactivity and cost. | Least expensive and available in the widest variety. |
| Side Reactions | More prone to side reactions like reductive dehalogenation under harsh conditions. | Generally stable and less prone to side reactions than aryl iodides. | Can be very stable, but the harsh conditions required for activation can sometimes lead to side reactions. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for a Suzuki-Miyaura reaction, a powerful method for C-C bond formation, using an aryl bromide substrate.
Reactants:
-
Aryl Bromide (e.g., the product from the N-alkylation step) (1.0 eq.)
-
Arylboronic Acid (1.2 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq.), and base (2.0-3.0 eq.).
-
Purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting aryl bromide is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the biaryl product.
Mandatory Visualizations
The following diagrams illustrate key workflows and mechanisms relevant to the application of this compound.
Caption: Sequential synthesis workflow using the bifunctional reagent.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
A Comparative Analysis of Reaction Kinetics for the Synthesis of 1-Bromo-3-(bromomethyl)-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, the choice of appropriate building blocks is critical for the efficient construction of complex molecular architectures. Substituted toluenes, such as 1-Bromo-3-(bromomethyl)-2-methylbenzene, are valuable intermediates due to their versatile functional groups. This guide provides an objective comparison of the reaction kinetics for the synthesis of this compound, focusing on the key benzylic bromination step, and compares its reactivity profile with alternative halogenated building blocks. The information is supported by experimental data and detailed protocols to inform synthetic strategies.
Core Synthesis and Reaction Kinetics
The primary route to this compound involves the selective free-radical bromination of the methyl group of its precursor, 1-bromo-2,3-dimethylbenzene. This transformation, often referred to as the Wohl-Ziegler reaction, is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[1]
The kinetics of this radical chain reaction are influenced by several factors, including the concentration of the substrate, NBS, and the initiator, as well as temperature and solvent. The reaction proceeds via a three-step mechanism: initiation, propagation, and termination. The rate-determining step is often the homolytic cleavage of the benzylic C-H bond by a bromine radical.[2] The stability of the resulting benzylic radical intermediate plays a crucial role in the reaction's feasibility and rate.
While specific kinetic data for this compound is not extensively available in the public domain, a comparative analysis with similar benzylic bromination reactions provides valuable insights.
Comparison with Alternative Synthetic Strategies and Reactants
The performance of the synthesis of this compound can be benchmarked against alternative approaches and related substrates.
Alternative Brominating Agents and Initiators:
While NBS is the most common reagent for benzylic bromination due to its ability to provide a low, constant concentration of bromine, other reagents can be employed.[2] Molecular bromine (Br₂) can also be used, often under photochemical conditions. However, controlling the selectivity between benzylic and aromatic bromination can be challenging with Br₂.[2] The choice of radical initiator (e.g., AIBN vs. BPO) can also influence the reaction rate and efficiency.
Comparison with Other Halogenated Building Blocks:
The reactivity of the target molecule can be compared to other di-halogenated compounds. For instance, a related compound, 1-Bromo-3-(bromomethyl)-2-chlorobenzene, showcases differentiated reactivity of its halogenated positions.[3] The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide is amenable to cross-coupling reactions.[3][4] This "orthogonal reactivity" is a significant advantage in multi-step syntheses.[3][4] In contrast, a compound like 1,3-dibromobenzene has two aryl bromides with similar reactivity, which can lead to mixtures in mono-functionalization reactions.[3]
Data Presentation: Comparison of Benzylic Bromination Conditions
The following table summarizes typical reaction conditions for benzylic bromination of substituted toluenes, providing a proxy for the synthesis of this compound.
| Substrate | Brominating Agent | Initiator/Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Nitro-6-bromotoluene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Chlorobenzene | 20 | 81 | |
| 1-Bromo-3-chloro-2-methylbenzene | N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride | 2-4 | Not specified | [5] |
| 1-Bromo-2-chloro-3-methylbenzene | N-Bromosuccinimide (NBS) | BPO or AIBN | CCl₄ or CH₃CN | 2-4 | Not specified | [1] |
| Toluene | N-Bromosuccinimide (NBS) | Light (UV or visible) | CCl₄ | Not specified | Not specified |
Experimental Protocols
Protocol 1: Synthesis of this compound via Radical Bromination
This procedure describes the selective benzylic bromination of 1-bromo-2,3-dimethylbenzene using N-Bromosuccinimide (NBS) and a radical initiator.
Materials and Reagents:
-
1-bromo-2,3-dimethylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent
-
Aqueous sodium thiosulfate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2,3-dimethylbenzene (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.1 eq).[6]
-
Heat the mixture to reflux (approximately 77 °C for CCl₄). The reaction can be initiated or accelerated with a UV lamp.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.[1][5]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.[1]
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
A Comparative Guide to the X-ray Crystallography of Bromo- and Bromomethyl-Substituted Methylbenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic structures of bromo- and bromomethyl-substituted methylbenzene derivatives. While the specific crystal structure of 1-Bromo-3-(bromomethyl)-2-methylbenzene is not publicly available, this document leverages detailed experimental data from closely related isomers and analogues to offer valuable insights into the molecular geometry and packing interactions that govern the solid-state architecture of this class of compounds. The information presented is crucial for understanding structure-property relationships in drug design and materials science, where precise knowledge of molecular conformation and intermolecular interactions is paramount.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for a series of bromo- and/or bromomethyl-substituted benzene derivatives, based on the findings of Jones et al. (2012).[1][2][3] This data allows for a systematic comparison of how the substitution pattern influences the crystal packing and molecular dimensions.
Table 1: Crystal Data and Structure Refinement Details
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 1,2,3-Tris(bromomethyl)benzene | C₉H₉Br₃ | Monoclinic | P2₁/c | 12.138(3) | 10.153(3) | 10.589(3) | 107.58(3) | 1243.5(6) | 4 |
| 3,5-Bis(bromomethyl)bromobenzene | C₈H₇Br₃ | Monoclinic | P2₁/n | 7.829(2) | 11.978(2) | 8.219(2) | 101.44(2) | 754.3(3) | 4 |
| 2,5-Bis(bromomethyl)bromobenzene | C₈H₇Br₃ | Monoclinic | P2₁/c | 11.906(3) | 4.4140(10) | 19.898(5) | 93.12(2) | 1044.8(4) | 4 |
| 4-(Bromomethyl)-2,5-dibromotoluene | C₈H₇Br₃ | Monoclinic | P2₁/c | 12.187(2) | 11.218(2) | 8.182(2) | 109.35(2) | 1052.8(4) | 4 |
| 4-(Bromomethyl)bromobenzene | C₇H₆Br₂ | Orthorhombic | Pnma | 15.486(3) | 7.411(2) | 4.1010(8) | 90 | 470.62(18) | 4 |
| 2,3-Bis(bromomethyl)bromobenzene | C₈H₇Br₃ | Monoclinic | P2₁/c | 10.153(2) | 11.968(2) | 9.876(2) | 114.98(2) | 1087.6(4) | 4 |
| (Bromomethyl)-p-dibromobenzene | C₇H₅Br₃ | Monoclinic | P2₁/n | 7.834(2) | 7.423(2) | 17.019(4) | 98.43(2) | 979.3(4) | 4 |
Table 2: Selected Intermolecular Interactions (Å)
| Compound | Br···Br Contacts (Å) | C-H···Br Hydrogen Bonds (Å) |
| 1,2,3-Tris(bromomethyl)benzene | 3.759 - 3.981 | 2.98 - 3.09 |
| 3,5-Bis(bromomethyl)bromobenzene | 3.611 | 2.96 - 3.06 |
| 2,5-Bis(bromomethyl)bromobenzene | 3.774 | 2.99 - 3.14 |
| 4-(Bromomethyl)-2,5-dibromotoluene | 3.978 | 3.07 - 3.14 |
| 4-(Bromomethyl)bromobenzene | 3.76 - 3.97 | - |
| 2,3-Bis(bromomethyl)bromobenzene | 3.749 | 3.00 - 3.15 |
| (Bromomethyl)-p-dibromobenzene | 3.572 - 3.891 | 3.15 |
Experimental Protocols
The determination of crystal structures for small organic molecules like the bromo-substituted benzene derivatives discussed herein typically follows a standardized workflow.[1][4]
Crystal Growth
Single crystals of suitable quality are paramount for successful X-ray diffraction analysis.[1] For small organic molecules, this is often achieved by slow evaporation of a saturated solution.
-
Solvent Selection: A solvent in which the compound is sparingly soluble is chosen. Common solvents include ethanol, methanol, acetone, or mixtures thereof.
-
Procedure: The compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to achieve saturation. The solution is then filtered to remove any insoluble impurities and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent over several days to weeks.
X-ray Data Collection
Data for the compounds listed was collected on a diffractometer equipped with a CCD area detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is maintained at a low temperature (e.g., 173 K) during data collection to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
Structure Solution and Refinement
The crystal structure is solved from the processed diffraction data using direct methods and refined using full-matrix least-squares on F².
-
Structure Solution: Programs such as SHELXS are used to solve the phase problem and obtain an initial model of the crystal structure.
-
Structure Refinement: The atomic positions and anisotropic displacement parameters are refined using programs like SHELXL. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagrams illustrate the key stages in the synthesis and crystallographic analysis of substituted benzene derivatives.
Caption: Synthetic and crystallographic workflow for substituted benzenes.
Caption: Data analysis pathway in X-ray crystallography.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α′-Bis-bromoxylenes, 1,2,3,5-Tetrakis(bromomethyl)benzene, and 1,2,4,5-Tetrakis(bromomethyl)benzene | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Isomeric Purity Analysis of 1-Bromo-3-(bromomethyl)-2-methylbenzene
For researchers, scientists, and drug development professionals, establishing the isomeric purity of key intermediates like 1-Bromo-3-(bromomethyl)-2-methylbenzene is critical for ensuring the desired reactivity, efficacy, and safety profile of downstream products. This guide provides a comparative overview of analytical methodologies for the isomeric purity analysis of this compound, supported by experimental data from analogous separations.
Introduction to Isomeric Impurities
The synthesis of this compound can inadvertently generate several positional isomers, primarily stemming from the isomeric content of the starting materials. A common synthetic route involves the radical bromination of a substituted toluene derivative. For instance, starting from 1-bromo-2,3-dimethylbenzene, the benzylic bromination of one of the methyl groups yields the desired product. However, impurities in the starting material, such as other isomers of bromo-dimethylbenzene, will lead to the formation of corresponding isomeric products.
Potential Positional Isomers of this compound:
-
Starting Material-Derived Isomers: Impurities in the initial substituted toluene can lead to a variety of positional isomers where the bromine atom and methyl/bromomethyl groups are arranged differently on the benzene ring.
-
Over-bromination Products: The reaction may not be perfectly selective, leading to the formation of dibromo- and tribromomethyl side products.[1]
Analytical Methodologies for Isomeric Purity Analysis
The separation and quantification of isomers with very similar physicochemical properties present a significant analytical challenge.[2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques employed for this purpose.
Gas Chromatography (GC)
Gas chromatography, particularly with high-resolution capillary columns, is a powerful technique for separating volatile and thermally stable compounds like brominated aromatic hydrocarbons.[2] The choice of the stationary phase is critical for achieving selectivity between isomers.
Alternative GC Method: Capillary GC with Specialized Stationary Phases
For challenging separations of positional isomers, specialized stationary phases can offer enhanced selectivity. Liquid crystalline stationary phases have demonstrated unique capabilities in separating positional isomers that are difficult to resolve on standard columns.[2] Metal-Organic Frameworks (MOFs) have also been explored as stationary phases in GC and have shown good separation for aromatic positional isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[3][4] For neutral, non-polar compounds like this compound, reversed-phase HPLC is a suitable approach.
Alternative HPLC Method: Normal Phase Chromatography
For certain positional isomers, normal phase chromatography can sometimes offer better selectivity compared to reversed-phase methods. The separation is based on the interaction of the analytes with a polar stationary phase (e.g., silica) and a non-polar mobile phase.
Data Presentation: Comparison of Analytical Techniques
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with the stationary phase in the gas phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[4] |
| Typical Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). | Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3][4] |
| Mobile/Carrier Gas | Inert gas (e.g., Helium, Nitrogen). | A mixture of organic solvent (e.g., acetonitrile, methanol) and water.[3][4] |
| Detector | Flame Ionization Detector (FID). | UV-Vis Detector (e.g., at 220 nm). |
| Advantages | High resolution, high sensitivity for volatile compounds, well-established methods for similar compounds.[2] | Wide applicability, suitable for non-volatile impurities, robust and reproducible.[4] |
| Limitations | Requires analyte to be thermally stable and volatile. | May have lower resolution for very similar isomers compared to capillary GC, can consume larger volumes of solvents.[4] |
Experimental Protocols
Gas Chromatography (GC-FID) Protocol
This protocol is a general guideline for the analysis of brominated aromatic compounds and would require optimization for the specific isomers of this compound.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent (e.g., dichloromethane, hexane).
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
-
Data Analysis: Isomeric purity is calculated based on the relative peak areas.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol provides a starting point for developing an HPLC method for the purity assessment of this compound.
-
Instrumentation: HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Prepare a stock solution by dissolving approximately 10 mg of the sample in 10 mL of the mobile phase to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[3]
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Synthesis and potential impurity sources.
Caption: General analytical workflow comparison.
Caption: Logic for analytical method selection.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-3-(bromomethyl)-2-methylbenzene: A Procedural Guide
This guide provides essential safety, handling, and disposal procedures for 1-Bromo-3-(bromomethyl)-2-methylbenzene, tailored for researchers, scientists, and drug development professionals. The information is compiled from safety data for structurally similar compounds and established best practices for hazardous chemical waste management.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following information is based on data from analogous brominated aromatic compounds and should be used as a guide. Researchers must exercise caution, apply best laboratory practices, and adhere to all local, regional, and national regulations.
Hazard Profile and Safety Summary
This compound should be treated as a hazardous substance. Based on structurally related compounds, it is expected to be a skin and eye irritant.[1][2] Inhalation may cause respiratory tract irritation.[1] Proper handling requires working in a chemical fume hood with appropriate personal protective equipment (PPE).
Quantitative Data for Structurally Related Compounds
| Property | 1-Bromo-3-chlorobenzene | 1-(bromomethyl)-3-chlorobenzene | 1-bromo-2-phenylethane |
| Molecular Formula | C₆H₄BrCl | C₇H₆BrCl | C₈H₉Br |
| Molecular Weight | 191.45 g/mol | 205.48 g/mol | 185.06 g/mol |
| Appearance | Clear colorless to light yellow liquid | Clear light brown liquid | Not Specified |
| Boiling Point | 196 °C | 237.8 °C | 221 °C |
| Density | 1.63 g/mL at 25 °C | 1.57 g/cm³ | 1.355 g/cm³ |
| Flash Point | 80 °C (closed cup) | 103.6 °C | 97 °C |
| Hazards | Skin irritation, serious eye irritation, combustible liquid.[1] | Causes severe skin burns and eye damage.[1] | Harmful if swallowed, causes serious eye irritation. |
Operational and Disposal Protocols
The proper disposal of this compound is a multi-step process that begins with correct handling and waste segregation and ends with compliant disposal through a licensed facility.
Personal Protective Equipment (PPE) and Handling
Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[1]
-
Skin and Body Protection: A lab coat and appropriate protective clothing.[1]
Handling Protocol:
-
Always work in a well-ventilated chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Avoid all contact with skin, eyes, and clothing.[1]
-
Do not inhale vapors.[2]
-
Keep the chemical away from heat, sparks, and open flames.[1]
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuation and Ventilation: Immediately evacuate the area and ensure adequate ventilation. Remove all potential sources of ignition.[1][3]
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[1]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealed, and properly labeled container for disposal.[1][4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.
Waste Disposal Procedure
This material must be treated as hazardous waste.[1][2] Do not dispose of it down the drain or in regular trash.[2]
Step 1: Waste Characterization
-
The waste is characterized as a halogenated organic compound. It should not be mixed with non-halogenated solvent waste, as this significantly increases disposal costs.[5]
Step 2: Waste Collection and Storage
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and leak-proof container.[6]
-
The container must be kept tightly closed except when adding waste.[2][7]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[6] List all constituents if it is a mixed waste stream.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][8]
Step 3: Final Disposal Method
-
The recommended method for final disposal is incineration at a licensed hazardous waste disposal facility.[9] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to manage harmful by-products.[1][9]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified professional waste disposal service.[10]
-
All disposal practices must strictly comply with local, regional, and national regulations.[1]
Step 4: Empty Container Disposal
-
Do not reuse empty containers.[1]
-
For a container to be considered non-hazardous, it must be thoroughly emptied. The first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[6]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
-
After proper rinsing and air-drying in a fume hood, deface the label and dispose of the container according to your institution's guidelines for solid waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. geo.utexas.edu [geo.utexas.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. angenechemical.com [angenechemical.com]
Personal protective equipment for handling 1-Bromo-3-(bromomethyl)-2-methylbenzene
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Bromo-3-(bromomethyl)-2-methylbenzene was located. The following guidance is compiled from data on structurally similar and related hazardous compounds. Researchers must exercise extreme caution and adhere to best laboratory practices. This information is intended for trained professionals in research and drug development.
This guide provides crucial safety and logistical information for handling this compound, outlining necessary personal protective equipment, operational procedures, and disposal plans to ensure laboratory safety.
Personal Protective Equipment (PPE)
Given the hazardous nature of similar brominated organic compounds, which are known to cause severe skin burns and eye damage, a comprehensive PPE strategy is mandatory.[1][2][3] The following table summarizes the required PPE for handling this chemical.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles, especially when there is a risk of splashing.[1] | To protect against splashes and vapors that can cause serious eye damage.[1] |
| Hand Protection | Heavy-duty, chemically resistant gloves such as nitrile, neoprene, or Viton are recommended.[1] Disposable nitrile gloves may be used for incidental contact but must be changed immediately upon contamination.[1] | To prevent skin contact, which can lead to severe burns.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned with long sleeves, is required.[1] Long pants and closed-toe, closed-heel shoes are mandatory.[1] For larger quantities or increased splash potential, a chemical-resistant apron or suit is advised.[1] | To protect the skin from exposure to the chemical.[1] |
| Respiratory Protection | All handling of this chemical must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[1] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1][4] | To prevent irritation of the respiratory tract.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Fume Hood: All work must be performed in a properly functioning and certified chemical fume hood with the sash at the lowest possible height.[1]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][5]
-
Spill Kit: A spill kit specifically designed for halogenated organic compounds, containing an inert absorbent material like sand or vermiculite, must be available.[5]
2. Handling the Chemical:
-
Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical.
-
Avoiding Contact: Avoid direct contact with skin, eyes, and clothing. Do not inhale any dust, fumes, or vapors.[1][5]
-
Weighing and Transferring: If the compound is a solid, conduct these operations within the fume hood to minimize dust inhalation. For liquids, use appropriate glassware and transfer techniques to prevent splashing.[1]
3. Decontamination and Cleanup:
-
Work Area: Upon completion of work, wipe down the work area within the fume hood with a suitable solvent, followed by soap and water.[5]
-
Glassware: Clean all contaminated glassware thoroughly.
-
Glove Removal: Remove gloves using the proper technique to avoid touching the outer surface with bare hands and dispose of them as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
Collect all waste containing this chemical in a dedicated, properly labeled, and sealed container specifically for halogenated organic waste.[5]
-
Do not mix this waste with other waste streams.
-
-
Container Disposal:
-
Empty containers should not be reused. They must be disposed of as unused product in accordance with approved waste disposal practices.[5]
-
-
Disposal Procedure:
-
The chemical waste should be disposed of through a licensed hazardous waste disposal company. The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
All disposal practices must comply with local, regional, and national regulations.[5]
-
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




